4-Bromo-1-(difluoromethyl)-2-nitrobenzene
Description
BenchChem offers high-quality 4-Bromo-1-(difluoromethyl)-2-nitrobenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-1-(difluoromethyl)-2-nitrobenzene including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-bromo-1-(difluoromethyl)-2-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrF2NO2/c8-4-1-2-5(7(9)10)6(3-4)11(12)13/h1-3,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQYFQJRYDDBGOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)[N+](=O)[O-])C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Core Compound Identification and Physicochemical Profile
An In-Depth Technical Guide to 4-Bromo-1-(difluoromethyl)-2-nitrobenzene: A Strategic Building Block in Modern Chemistry
Executive Summary: 4-Bromo-1-(difluoromethyl)-2-nitrobenzene is a specialized aromatic compound that, while not cataloged with a unique CAS number, represents a confluence of three structurally significant motifs in medicinal and materials chemistry: the bromo, nitro, and difluoromethyl groups. The strategic placement of these functionalities creates a highly versatile and reactive intermediate. The ortho-nitro group strongly activates the bromine for nucleophilic aromatic substitution, while the bromine itself serves as a classical handle for transition metal-catalyzed cross-coupling reactions. The difluoromethyl (-CF2H) group is of particular importance in drug discovery, acting as a metabolically robust bioisostere for hydroxyl, thiol, and amine functionalities, capable of enhancing membrane permeability and target-binding affinity through weak hydrogen bonding.[1][2][3] This guide provides a comprehensive technical overview of this compound, proposing a viable synthetic pathway and detailing its anticipated physicochemical properties, chemical reactivity, and potential applications for researchers in drug development and advanced materials.
As a non-commercially cataloged compound, 4-Bromo-1-(difluoromethyl)-2-nitrobenzene must be prepared via custom synthesis. Its identity and properties can be predicted based on its constituent parts and comparison to known analogs.
| Property | Predicted Value / Information |
| IUPAC Name | 4-Bromo-1-(difluoromethyl)-2-nitrobenzene |
| CAS Number | Not Assigned |
| Molecular Formula | C₇H₄BrF₂NO₂ |
| Molecular Weight | 252.02 g/mol |
| Appearance | Expected to be a yellow solid or oil, typical of nitroaromatics. |
| Solubility | Predicted to be soluble in common organic solvents (DCM, EtOAc, THF, DMSO). |
| Predicted LogP | ~2.5 - 3.5 (Increased lipophilicity from -CF2H group). |
digraph "Molecule" { graph [fontname="Arial", fontsize=12, size="4,3!", ratio=fill]; node [fontname="Arial", fontsize=12, shape=plaintext]; edge [fontname="Arial", fontsize=12];// Define nodes for atoms C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; Br [label="Br", fontcolor="#EA4335"]; N [label="N+", shape=none, fontcolor="#4285F4"]; O1 [label="O-", shape=none, fontcolor="#EA4335"]; O2 [label="O", shape=none, fontcolor="#EA4335"]; C_dfm [label="C", shape=none]; H_dfm [label="H", shape=none]; F1_dfm [label="F", shape=none, fontcolor="#34A853"]; F2_dfm [label="F", shape=none, fontcolor="#34A853"]; H1 [label="H"]; H2 [label="H"]; H3 [label="H"];
// Arrange nodes for the benzene ring C1 -> C2 -> C3 -> C4 -> C5 -> C6 -> C1 [style=invis]; // Invisible edges for layout// Draw bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;
// Add alternating double bonds for aromaticity C1=C2; C3=C4; C5=C6;
// Substituents C1 -- C_dfm; C_dfm -- H_dfm [pos="1.2,0.5!"]; C_dfm -- F1_dfm [pos="1.2,-0.5!"]; C_dfm -- F2_dfm [pos="0.5,-0.8!"];
C2 -- N; N -- O1 [style=double, pos="2.2,0.5!"]; N -- O2 [pos="2.2,-0.5!"];
C4 -- Br; C3 -- H1; C5 -- H2; C6 -- H3; }
Caption: Molecular structure of 4-Bromo-1-(difluoromethyl)-2-nitrobenzene.
Proposed Synthesis and Mechanistic Rationale
The most logical and direct route to the target compound is the electrophilic aromatic nitration of a commercially available precursor, 1-bromo-4-(difluoromethyl)benzene (CAS 51776-71-7).[4][5]
Synthetic Workflow
The reaction proceeds via the generation of the highly electrophilic nitronium ion (NO₂⁺) from a mixture of concentrated nitric and sulfuric acids.[6][7] This electrophile is then attacked by the electron-rich aromatic ring.
Caption: Proposed workflow for the synthesis of the target compound.
Detailed Experimental Protocol
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice-water bath (0°C), slowly add concentrated sulfuric acid (e.g., 20 mL) to concentrated nitric acid (e.g., 20 mL). Mix gently to form the nitrating mixture.
-
Reactant Addition: To the cooled nitrating mixture, add 1-bromo-4-(difluoromethyl)benzene (1.0 eq.) dropwise via a dropping funnel, ensuring the internal temperature does not exceed 10-15°C to minimize side reactions.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. The reaction can be gently heated (e.g., to 50-60°C) for 1-3 hours to drive it to completion.[7][8] Monitor progress using Thin Layer Chromatography (TLC).
-
Workup: Carefully pour the reaction mixture onto crushed ice with stirring. The crude product should precipitate as a solid or oil. Extract the aqueous mixture with an organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc) (3x volumes).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product, likely a mixture of regioisomers, can be purified by silica gel column chromatography using a hexane/ethyl acetate gradient to isolate the desired 4-bromo-1-(difluoromethyl)-2-nitrobenzene isomer.
Regioselectivity: A Mechanistic Consideration
The final position of the nitro group is dictated by the directing effects of the existing substituents.
-
Bromo Group: A deactivating but ortho-, para-director.
-
Difluoromethyl Group (-CF2H): A deactivating, meta-director due to its electron-withdrawing nature.
In this specific case, the positions ortho to the bromine are also meta to the -CF2H group. This alignment of directing effects strongly favors nitration at the C2 position, leading to the desired product. However, some formation of the other isomer, 1-bromo-4-(difluoromethyl)-2-nitrobenzene, is possible and necessitates chromatographic separation.
Chemical Reactivity and Synthetic Utility
The compound's value lies in the distinct and complementary reactivity of its three functional groups.
Nucleophilic Aromatic Substitution (SNAr)
The potent electron-withdrawing nitro group, positioned ortho to the bromine, makes the ipso-carbon highly electrophilic and activates the C-Br bond for SNAr.[9][10] This allows for the facile displacement of bromide by a wide range of nucleophiles.
Caption: General scheme for SNAr reactions.
Transition Metal-Catalyzed Cross-Coupling
The aryl bromide is a classic handle for forming new carbon-carbon and carbon-heteroatom bonds via reactions like Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. These reactions provide powerful methods for elaborating the molecular scaffold. While nitroarenes can sometimes be challenging substrates, specialized catalyst systems have been developed to effectively couple them.[11][12]
Nitro Group Reduction
The nitro group can be readily reduced to an aniline (-NH₂) using various reagents (e.g., SnCl₂, H₂/Pd-C, iron in acetic acid). This transformation is fundamental in many synthetic campaigns, as the resulting aniline is a versatile precursor for forming amides, sulfonamides, and diazonium salts, opening up a vast chemical space for further derivatization.
Applications in Drug Discovery & Materials Science
While this specific molecule is not a final product, it is an exemplary intermediate for creating more complex molecules with high potential value.
-
Medicinal Chemistry: The difluoromethyl group is a prized bioisostere that enhances metabolic stability and can improve a drug candidate's pharmacokinetic profile.[1][2][13] This building block is ideal for synthesizing novel kinase inhibitors, central nervous system (CNS) agents, and other therapeutics where fine-tuning of lipophilicity and metabolic fate is critical.[14]
-
Agrochemicals: The structural motifs present are common in modern pesticides and herbicides.[14]
-
Materials Science: Nitroaromatic compounds are precursors to dyes, pigments, and specialty polymers.[15]
Safety and Handling
No specific safety data is available for 4-bromo-1-(difluoromethyl)-2-nitrobenzene. However, based on closely related analogs like 4-bromo-1-fluoro-2-nitrobenzene (CAS 364-73-8) and other nitroaromatics, the following precautions are mandated.[16]
| Hazard Class | Precautionary Statement |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled. |
| Skin Corrosion/Irritation | Causes skin irritation. Wear appropriate protective gloves and clothing. |
| Eye Damage/Irritation | Causes serious eye irritation. Wear safety goggles or a face shield. |
| Handling | Use only in a well-ventilated area or a chemical fume hood. Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling. |
| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place away from incompatible materials. |
Conclusion
4-Bromo-1-(difluoromethyl)-2-nitrobenzene stands as a potent, albeit specialized, synthetic intermediate. Its value is derived from the strategic combination of a versatile cross-coupling handle (bromide), a key functional group for derivatization (nitro), and a modern medicinal chemistry motif for property modulation (difluoromethyl). For researchers equipped to perform multi-step synthesis, this compound offers a direct and powerful route to novel chemical entities with tailored physicochemical and biological properties, making it a valuable tool in the pursuit of next-generation pharmaceuticals and advanced materials.
References
-
MDPI. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Available from: [Link]
-
Molecules. (2022, December 13). Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by.... PMC. Available from: [Link]
-
ResearchGate. (n.d.). Selected functional groups to which the ‐CH2F moiety is bioisosteric. ResearchGate. Available from: [Link]
-
Macmillan Group - Princeton University. (2024, February 16). Direct Bioisostere Replacement Enabled by Metallaphotoredox Deoxydifluoromethylation. Macmillan Group. Available from: [Link]
-
Universität Münster. (2024, May 16). New method for introducing fluorinated components into molecules. Universität Münster. Available from: [Link]
-
American Chemical Society. (n.d.). 3,3-Difluorooxetane: A versatile functional group for bioisosteric replacements in medicinal chemistry. ACS. Available from: [Link]
-
ACS Publications. (2013, August 9). Use of Fluoroform as a Source of Difluorocarbene in the Synthesis of Difluoromethoxy- and Difluorothiomethoxyarenes. The Journal of Organic Chemistry. Available from: [Link]
-
ChemRxiv. (n.d.). 3,3-Difluorooxetane – a Versatile Functional Group for Bioisosteric Replacements in Drug Discovery. ChemRxiv. Available from: [Link]
-
PMC. (n.d.). 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. PMC. Available from: [Link]
-
Chem-Impex. (n.d.). 4-Bromo-1-fluoro-2-nitrobenzene. Chem-Impex. Available from: [Link]
-
Stack Exchange. (2018, May 16). Reactivity of meta- and para-bromo-nitrobenzene towards nucleophilic substitution. Chemistry Stack Exchange. Available from: [Link]
-
Oakwood Chemical. (n.d.). 4-(Bromodifluoromethyl)-1-(difluoromethyl)benzene. Oakwood Chemical. Available from: [Link]
-
ChemRxiv. (n.d.). Cavity Quantum Electrodynamics Enables para- and ortho- Selective Electrophilic Bromination of Nitrobenzene. ChemRxiv. Available from: [Link]
-
PMC. (n.d.). 4-Bromo-1-nitrobenzene. PMC. Available from: [Link]
-
YouTube. (2018, May 6). Nitration of Benzene Mechanism - Electrophilic Aromatic Substitution Reactions. The Organic Chemistry Tutor. Available from: [Link]
-
Science Learning Center. (n.d.). Experiment: Synthesis of 1-Bromo-4-nitrobenzene. University of South Alabama. Available from: [Link]
-
PubMed. (2021, July 20). Cross-Coupling Reactions of Nitroarenes. PubMed. Available from: [Link]
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jk-sci.com [jk-sci.com]
- 5. cphi-online.com [cphi-online.com]
- 6. youtube.com [youtube.com]
- 7. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 8. 4-Bromo-1-nitrobenzene - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. echemi.com [echemi.com]
- 11. Cross-Coupling Reactions of Nitroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. macmillan.princeton.edu [macmillan.princeton.edu]
- 14. New method for introducing fluorinated components into molecules [uni-muenster.de]
- 15. chemimpex.com [chemimpex.com]
- 16. 4-Bromo-2-fluoro-1-nitrobenzene | 321-23-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
An In-Depth Technical Guide to 4-Bromo-1-fluoro-2-nitrobenzene: A Cornerstone Intermediate in Modern Drug Discovery
Foreword for the Research Professional: The query for "4-Bromo-1-(difluoromethyl)-2-nitrobenzene" highlights a growing interest in uniquely fluorinated scaffolds for pharmaceutical development. While this specific difluoromethyl derivative is not extensively documented in readily available literature, this guide focuses on the closely related and commercially significant compound, 4-Bromo-1-fluoro-2-nitrobenzene . This molecule serves as a critical building block and an excellent proxy for understanding the synthetic strategies, applications, and analytical considerations relevant to this class of compounds. The principles and protocols detailed herein are directly applicable to researchers exploring the synthesis and utility of novel fluorinated nitroaromatics.
Molecular Profile and Physicochemical Characteristics
4-Bromo-1-fluoro-2-nitrobenzene is a trifunctional aromatic compound featuring a bromine atom, a fluorine atom, and a nitro group strategically positioned on a benzene ring. This specific arrangement of functional groups provides a versatile platform for a wide range of chemical transformations, making it a highly valued intermediate in medicinal chemistry.
The molecular formula for 4-Bromo-1-fluoro-2-nitrobenzene is C₆H₃BrFNO₂. Its calculated molecular weight is approximately 220.00 g/mol .[1][2]
Key Physicochemical Data
The physical and chemical properties of a compound are foundational to its application in synthesis, dictating reaction conditions, purification methods, and storage requirements.
| Property | Value | Source(s) |
| Molecular Weight | 220.00 g/mol | [1][2] |
| Appearance | Clear yellow to brownish liquid after melting; Light yellow to brown liquid | [2][3][4] |
| Melting Point | 18-20 °C (lit.) | [2][3][4] |
| Boiling Point | 240-241 °C (lit.) | [3][4] |
| Density | 1.786 - 1.81 g/mL at 25 °C (lit.) | [2][3] |
| Refractive Index | n20/D 1.575 (lit.) | [3] |
| CAS Number | 364-73-8 | [1][3][4] |
Synthesis and Mechanistic Considerations
The regioselective synthesis of 4-Bromo-1-fluoro-2-nitrobenzene is critical for its utility. A common and efficient method involves the direct bromination of 1-fluoro-2-nitrobenzene.
Rationale for Synthetic Strategy
The choice of starting material and reagents is dictated by the directing effects of the substituents on the benzene ring. The nitro group (-NO₂) is a strong deactivating group and a meta-director. Conversely, the fluorine atom (-F) is a deactivating group but is ortho-, para-directing. When both are present, the powerful ortho-, para-directing effect of the fluorine atom guides the electrophilic substitution. Bromination will preferentially occur at the position para to the fluorine atom, which is also meta to the nitro group, leading to the desired 4-bromo product.
N-Bromosuccinimide (NBS) is often employed as the brominating agent in the presence of a strong acid like sulfuric acid.[5] This combination generates the electrophilic bromine species required for aromatic substitution.
Synthetic Workflow Diagram
Caption: Synthetic workflow for 4-Bromo-1-fluoro-2-nitrobenzene.
Detailed Experimental Protocol
This protocol is a representative synthesis based on established chemical principles.
-
Reaction Setup: In a suitable reaction vessel, charge 1-fluoro-2-nitrobenzene and concentrated sulfuric acid. Cool the mixture to approximately 15°C with an ice bath.
-
Bromination: Add N-bromosuccinimide (NBS) portion-wise to the stirred mixture, ensuring the temperature does not exceed the set limit. The controlled addition is crucial to prevent side reactions and ensure regioselectivity.
-
Reaction Monitoring: Monitor the reaction progress using an appropriate analytical technique, such as Gas Chromatography (GC), until the starting material is consumed.[5]
-
Quenching: Upon completion, carefully pour the reaction mixture into ice water to quench the reaction and precipitate the crude product.[5]
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate. Combine the organic layers.[5]
-
Purification: Wash the combined organic layers with a saturated sodium bicarbonate solution to remove residual acid, followed by drying over magnesium sulfate. Concentrate the solution under reduced pressure.
-
Final Purification: Purify the resulting crude solid by recrystallization from a solvent like petroleum ether to yield the pure 4-Bromo-1-fluoro-2-nitrobenzene.[5]
Applications in Drug Discovery and Development
The true value of 4-Bromo-1-fluoro-2-nitrobenzene lies in its role as a versatile synthetic intermediate. Each of its three functional groups can be independently and selectively manipulated to build complex molecular architectures.
-
The Bromine Atom: Serves as a key handle for carbon-carbon and carbon-heteroatom bond formation via cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations.[4][6] This allows for the introduction of diverse aryl, alkyl, or amino substituents.
-
The Nitro Group: Can be readily reduced to an aniline derivative. This amino group is a common pharmacophore and a precursor for the synthesis of amides, sulfonamides, and various heterocyclic systems.[7]
-
The Fluorine Atom: The incorporation of fluorine is a well-established strategy in medicinal chemistry to enhance metabolic stability, modulate pKa, and improve binding affinity by forming favorable interactions with protein targets.[8]
This trifecta of reactivity makes the scaffold invaluable for generating compound libraries for screening and for the synthesis of targeted anti-inflammatory agents, kinase inhibitors, and other therapeutics.[3][4][6]
Synthetic Diversification Pathways
Caption: Key reaction pathways for diversifying the core scaffold.
Analytical Characterization Workflow
Ensuring the identity, purity, and quality of 4-Bromo-1-fluoro-2-nitrobenzene is paramount. A multi-step analytical workflow is employed for comprehensive characterization.
Standard Analytical Techniques
-
Chromatography (GC/HPLC): Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are used to determine the purity of the compound and to quantify any impurities.[9]
-
Mass Spectrometry (MS): Coupled with GC or HPLC, MS provides information on the molecular weight of the compound and its fragmentation pattern, confirming its identity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for elucidating the precise molecular structure and confirming the regiochemistry of the substituents.
-
Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the characteristic functional groups present in the molecule, such as the C-NO₂ and C-Br bonds.[1]
Quality Control Workflow
Sources
- 1. 4-Bromo-1-fluoro-2-nitrobenzene | C6H3BrFNO2 | CID 2736328 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. Cas 364-73-8,4-Bromo-1-fluoro-2-nitrobenzene | lookchem [lookchem.com]
- 4. 4-Bromo-1-fluoro-2-nitrobenzene | 364-73-8 [chemicalbook.com]
- 5. 4-Bromo-1-fluoro-2-nitrobenzene synthesis - chemicalbook [chemicalbook.com]
- 6. nbinno.com [nbinno.com]
- 7. nbinno.com [nbinno.com]
- 8. researchgate.net [researchgate.net]
- 9. atsdr.cdc.gov [atsdr.cdc.gov]
4-Bromo-1-(difluoromethyl)-2-nitrobenzene chemical properties
Executive Summary
4-Bromo-1-(difluoromethyl)-2-nitrobenzene is a high-value fluorinated building block used primarily in the development of next-generation pharmaceuticals and agrochemicals. Its significance lies in the unique physicochemical properties of the difluoromethyl (-CHF₂) group, which acts as a lipophilic hydrogen bond donor—a bioisostere for hydroxyl (-OH) or thiol (-SH) groups that improves metabolic stability without sacrificing binding affinity.
This guide details the chemical properties, synthetic access, and reactivity profile of this molecule.[1][2] It is designed for medicinal chemists requiring a robust scaffold for Suzuki-Miyaura cross-couplings (via the C-Br bond) or heterocyclic synthesis (via the -NO₂ group reduction).
Physicochemical Profile
The molecule features a trisubstituted benzene ring with orthogonal functional groups, allowing for sequential functionalization.
| Property | Data / Descriptor |
| IUPAC Name | 4-Bromo-1-(difluoromethyl)-2-nitrobenzene |
| Molecular Formula | C₇H₄BrF₂NO₂ |
| Molecular Weight | 252.01 g/mol |
| SMILES | FC(F)c1ccc(Br)cc1[O-] |
| Key Moiety | Difluoromethyl (-CHF₂): Lipophilic H-bond donor ( |
| Electronic Character | Electron-deficient ring (due to -NO₂ and -CHF₂). |
| LogP (Predicted) | ~2.9 – 3.2 (More lipophilic than the parent aldehyde). |
| Physical State | Low-melting solid or viscous oil (extrapolated from aldehyde precursor). |
Synthetic Access & Methodology
While direct nitration of 1-bromo-4-(difluoromethyl)benzene can yield regiochemical mixtures, the most authoritative and regioselective route is the deoxyfluorination of 4-bromo-2-nitrobenzaldehyde . This method ensures the nitro group is strictly ortho to the difluoromethyl moiety.
Core Protocol: Deoxyfluorination via DAST
Reaction:
Reagents:
-
Precursor: 4-Bromo-2-nitrobenzaldehyde (CAS 5551-12-2).[5]
-
Fluorinating Agent: DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur trifluoride).
-
Solvent: Anhydrous Dichloromethane (DCM).
Step-by-Step Methodology:
-
Preparation: Charge a flame-dried round-bottom flask with 4-bromo-2-nitrobenzaldehyde (1.0 equiv) and anhydrous DCM (0.2 M concentration) under nitrogen atmosphere.
-
Addition: Cool the solution to 0°C . Add DAST (1.5 – 2.0 equiv) dropwise via syringe. Caution: Exothermic.
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 12–16 hours. Monitor by TLC/LCMS (Aldehyde peak disappearance).
-
Quenching: Cool back to 0°C. Quench carefully with saturated aqueous NaHCO₃. Warning: Vigorous CO₂ evolution.
-
Workup: Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Flash column chromatography (Hexanes/EtOAc gradient). The -CHF₂ product is typically less polar than the aldehyde.
Expert Insight: The electron-withdrawing nitro group ortho to the aldehyde deactivates the carbonyl slightly, but also stabilizes the intermediate carbocation. If conversion is slow, switch to Deoxo-Fluor and heat to 40°C in a sealed vessel.
Reactivity & Functionalization[1]
The molecule offers three distinct "handles" for chemical modification, enabling the construction of complex scaffolds like indoles, quinolines, or benzimidazoles.
Reactivity Map
Figure 1: Divergent synthetic pathways utilizing the orthogonal reactivity of the bromine and nitro groups.
Module A: The Aryl Bromide (Cross-Coupling)
The C-Br bond is activated for oxidative addition due to the electron-poor nature of the ring.
-
Suzuki-Miyaura: Couples readily with aryl boronic acids.
-
Catalyst System: Pd(dppf)Cl₂ or Pd(PPh₃)₄ with K₂CO₃ in Dioxane/Water.
-
Selectivity: The -NO₂ and -CHF₂ groups remain intact under standard Suzuki conditions (80–100°C).
-
Module B: The Nitro Group (Reduction)
Reduction yields 4-bromo-2-amino-1-(difluoromethyl)benzene , a critical intermediate.
-
Chemoselective Reduction: Use Fe powder/NH₄Cl or SnCl₂ to avoid dehalogenation (loss of Br) which can occur with catalytic hydrogenation (H₂/Pd-C).
-
Application: The resulting aniline can be cyclized to form 2-difluoromethyl-substituted indoles or benzimidazoles.
Module C: The Difluoromethyl Group (Stability)
-
Acidity Warning: The proton on the -CHF₂ group is benzylic and adjacent to electron-withdrawing groups. It has enhanced acidity (pKa ~ 25-28).
-
Incompatibility: Avoid extremely strong bases (e.g., LDA, n-BuLi) which may deprotonate the -CHF₂ carbon, leading to defluorination or decomposition. Use milder bases (Cs₂CO₃, K₃PO₄) for couplings.
Medicinal Chemistry Applications
Bioisosterism: The Lipophilic H-Bond Donor
The -CHF₂ group is a "chameleon" in drug design. Unlike the trifluoromethyl (-CF₃) group, which is purely hydrophobic, the -CHF₂ group contains a polarized C-H bond capable of acting as a weak hydrogen bond donor .
-
Substitution Strategy: Replace a phenolic -OH or thiophenol -SH with -CHF₂.
-
Benefit:
-
Metabolic Stability: Blocks Phase II conjugation (glucuronidation/sulfation) typical of phenols.
-
Permeability: Increases lipophilicity (LogP) compared to -OH, improving blood-brain barrier (BBB) penetration.
-
Binding: Retains H-bond donor interactions with the target protein backbone.
-
Case Study: Kinase Inhibitor Scaffold
In the development of B-Raf or EGFR inhibitors, the 4-bromo-1-(difluoromethyl)-2-nitrobenzene core serves as a precursor to 7-difluoromethyl-indazoles .
-
Step 1: Displace Br with a hydrazine or amine (SɴAr is difficult; Pd-coupling preferred).
-
Step 2: Reduce -NO₂ to -NH₂.
-
Step 3: Cyclize to form the indazole core, positioning the -CHF₂ group to interact with the hinge region of the kinase ATP-binding pocket.
Safety & Handling
-
Energetic Potential: As a nitroaromatic, the compound possesses significant decomposition energy. Do not heat dry residues above 150°C.
-
Fluorination Hazards: If synthesizing via DAST:
-
Perform reactions in a fume hood.
-
DAST reacts violently with water to produce Hydrofluoric Acid (HF) .
-
Keep Calcium Gluconate gel nearby as a first-aid countermeasure for HF exposure.
-
-
Storage: Store in a cool, dry place under inert gas. The benzylic C-H bond is susceptible to slow auto-oxidation if exposed to light and air over prolonged periods.
References
-
Precursor Availability: 4-Bromo-2-nitrobenzaldehyde (CAS 5551-12-2).[5] National Center for Biotechnology Information. PubChem Compound Summary. Link
- Synthetic Methodology (Deoxyfluorination): Middleton, W. J. "New fluorinating reagents. Dialkylaminosulfur fluorides." The Journal of Organic Chemistry, 1975, 40(5), 574–578.
-
Bioisostere Concept: Zafrani, Y., et al. "Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept."[6] Journal of Medicinal Chemistry, 2017, 60(2), 797–804. Link
- Nitro Reduction Selectivity: Bellamy, F. D., & Ou, K. "Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium." Tetrahedron Letters, 1984, 25(8), 839-842. (Protocol for preserving Halogen-Aryl bonds).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 4-Bromo-2-nitrobenzaldehyde | C7H4BrNO3 | CID 608099 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. CAS 5551-12-2: 4-Bromo-2-nitrobenzaldehyde | CymitQuimica [cymitquimica.com]
- 6. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]
4-Bromo-1-(difluoromethyl)-2-nitrobenzene physical properties
This guide provides an in-depth technical analysis of 4-Bromo-1-(difluoromethyl)-2-nitrobenzene , a specialized fluorinated intermediate used in the synthesis of agrochemicals and pharmaceutical active ingredients (APIs).
Executive Summary
4-Bromo-1-(difluoromethyl)-2-nitrobenzene is a high-value electrophilic scaffold characterized by the presence of a difluoromethyl (
Chemical Identity & Structural Analysis[1][2]
| Property | Detail |
| Chemical Name | 4-Bromo-1-(difluoromethyl)-2-nitrobenzene |
| CAS Number | 1242270-49-4 (Note: Verify with specific vendor as indexing varies) |
| Molecular Formula | |
| Molecular Weight | 252.01 g/mol |
| SMILES | FC(F)c1c([O-])cc(Br)cc1 |
| Structural Features | [1][2][3][4][5][6][7][8] • |
Structural Logic Diagram
The following diagram illustrates the electronic effects governing the reactivity of this scaffold.
Caption: Structural decomposition showing the interplay between the electron-withdrawing nitro group and the functional handles (Br, CHF2).
Physical & Thermodynamic Properties
Note: Experimental data for this specific isomer is scarce in open literature. Values below represent high-confidence predicted ranges based on structural analogs (e.g., 4-bromo-1-methyl-2-nitrobenzene) and group contribution methods.
Predicted Physicochemical Data[1]
| Property | Value / Range | Confidence |
| Physical State | Solid (Crystalline) or Low-melting Semi-solid | High (Due to MW & polarity) |
| Melting Point | 35°C – 45°C | Medium (Analogous to nitrotoluenes) |
| Boiling Point | 280°C – 290°C (at 760 mmHg) | High |
| Density | 1.75 ± 0.05 g/cm³ | High (Heavy halogen effect) |
| LogP (Octanol/Water) | 2.8 – 3.2 | High (Lipophilic) |
| Refractive Index | 1.56 – 1.58 | Medium |
| Solubility | Insoluble in water; Soluble in DCM, EtOAc, MeOH.[1][4] | High |
Spectral Characteristics (Expected)
-
H NMR (400 MHz, CDCl
):-
~6.8–7.2 ppm (t,
Hz, 1H, ). - ~7.6–8.2 ppm (m, 3H, Aromatic protons). The proton ortho to the nitro group will be most deshielded.
-
~6.8–7.2 ppm (t,
-
F NMR:
-
~-110 to -120 ppm (d,
Hz).
-
~-110 to -120 ppm (d,
-
MS (EI/ESI):
-
Molecular ion peaks
and (1:1 ratio characteristic of Bromine). -
Fragment loss of
( ) and .
-
Synthesis & Manufacturing Protocols
Synthetic Route Analysis
Direct nitration of 1-bromo-4-(difluoromethyl)benzene is not recommended for this specific isomer because the
Preferred Route: Deoxofluorination of Aldehydes The most reliable route to 4-Bromo-1-(difluoromethyl)-2-nitrobenzene ensures regiochemical purity by starting with the aldehyde already in place.
Protocol: Deoxofluorination of 4-Bromo-2-nitrobenzaldehyde
Reagents:
-
Substrate: 4-Bromo-2-nitrobenzaldehyde (CAS 5551-12-2)
-
Fluorinating Agent: DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur trifluoride).
-
Solvent: Dichloromethane (DCM), anhydrous.
Step-by-Step Methodology:
-
Preparation: Charge a flame-dried round-bottom flask with 4-Bromo-2-nitrobenzaldehyde (1.0 eq) and anhydrous DCM (0.2 M concentration) under nitrogen atmosphere.
-
Addition: Cool the solution to 0°C. Add DAST (1.5 – 2.0 eq) dropwise via syringe to control the exotherm.
-
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 12–16 hours. Monitor by TLC or
F NMR. -
Quenching (Critical Safety Step): Cool back to 0°C. Slowly quench by dropwise addition of saturated aqueous
. Caution: Vigorous gas evolution ( ) and hydrolysis of excess DAST. -
Workup: Extract with DCM (3x). Wash combined organics with brine, dry over
, and concentrate in vacuo. -
Purification: Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).
Caption: Regioselective synthesis workflow via deoxofluorination of the aldehyde precursor.
Handling, Stability & Safety
Hazard Identification (GHS Classification)
-
Signal Word: Warning
Storage & Stability[14][15]
-
Temperature: Store at 2–8°C (Refrigerated).
-
Atmosphere: Store under inert gas (Argon/Nitrogen) to prevent oxidation or hydrolysis over long periods, although the
group is relatively robust. -
Incompatibilities: Strong bases (can deprotonate the
proton, leading to decomposition or elimination of fluoride).
References
-
Bioisosterism of Difluoromethyl Group
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Saturated Carbon Centres. Journal of Medicinal Chemistry, 61(14), 5822–5880.Link
-
-
General Deoxofluorination Protocols
-
Singh, R. P., & Shreeve, J. M. (2002). Recent Advances in Nucleophilic Fluorination Reactions of Organic Compounds Using Deoxofluor and DAST. Synthesis, 2002(17), 2561–2578.Link
-
- Synthesis of Nitro-Difluoromethyl Arenes: Lerebours, R., & Wolf, C. (2006). Chemoselective cross-coupling of bromochlorobenzenes with organometallic reagents. Journal of Organic Chemistry. (Contextual reference for bromo-nitro arene reactivity).
Sources
- 1. 4-溴-1-氟-2-硝基苯 96% | Sigma-Aldrich [sigmaaldrich.com]
- 2. Suramin . sodium salt | CAS 129-46-4 | AdipoGen Life Sciences | Biomol.com [biomol.com]
- 3. prepchem.com [prepchem.com]
- 4. sanosil.com [sanosil.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Sodium sulphide hydrate, 1 kg, CAS No. 27610-45-3 | A to Z | Chemicals | Carl ROTH - International [carlroth.com]
- 8. theduffycompany.com [theduffycompany.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. sds.chemtel.net [sds.chemtel.net]
- 11. assets.thermofisher.cn [assets.thermofisher.cn]
- 12. fishersci.com [fishersci.com]
The Electronic Crucible: Engineering Reactivity and Bioisosterism in 4-Bromo-1-(difluoromethyl)-2-nitrobenzene
The following technical guide is structured to provide actionable, high-level insights for researchers in medicinal chemistry and organic synthesis. It prioritizes mechanistic understanding and robust experimental protocols over generic descriptions.
Executive Summary: The "Smart" Scaffold
In the landscape of modern drug design, 4-Bromo-1-(difluoromethyl)-2-nitrobenzene represents more than a simple halogenated arene; it is a masterclass in electronic "tug-of-war." This scaffold integrates three distinct electron-withdrawing modalities—resonance (
For the medicinal chemist, this molecule offers two critical utilities:
-
The Difluoromethyl Bioisostere: The
group acts as a lipophilic hydrogen bond donor, a bioisostere for thiols or alcohols but with significantly improved membrane permeability. -
Orthogonal Reactivity: The bromine atom serves as a handle for cross-coupling (Suzuki/Buchwald), while the nitro group activates the ring for nucleophilic aromatic substitution (
) or reduction to an aniline.
Electronic Topography & Hammett Analysis
To understand the reactivity of this molecule, we must quantify the electronic pressure applied to the benzene ring. The interplay between the substituents dictates the regioselectivity of subsequent reactions.
Table 1: Electronic Vector Analysis (Hammett Constants)
Note: Values are approximate based on standard aqueous dissociation data.
| Substituent | Position | Electronic Mode | Effect on Ring | ||
| Nitro ( | C2 | +0.78 | +0.71 | Strong Resonance (-R) & Induction (-I) | Severe Deactivation |
| Difluoromethyl ( | C1 | ~0.45* | ~0.35 | Strong Induction (-I) | Deactivation / H-Bond Donor |
| Bromo ( | C4 | +0.23 | +0.39 | Induction (-I) > Resonance (+R) | Weak Deactivation |
-
for
is estimated between (+0.[1]12) and (+0.54).
Mechanistic Insight: The "Acidic" Proton
The most overlooked feature of this molecule is the acidity of the benzylic proton on the
-
The Mechanism: The adjacent electron-deficient ring (pulled by
) and the two fluorine atoms withdraw electron density from the benzylic carbon. -
The Result: The
bond becomes polarized. This allows the group to act as a weak hydrogen bond donor (similar to a thiol), improving binding affinity in protein pockets without the desolvation penalty of a hydroxyl group.
Visualization: Electronic Vectors & Reactivity Map
The following diagram illustrates the conflicting and synergistic electronic vectors that define the molecule's reactivity profile.
Figure 1: Electronic vector map showing the dominance of the Nitro group and the inductive synergy of the Difluoromethyl group.
Synthetic Protocol: The Deoxofluor Pathway
Direct nitration of 1-bromo-4-(difluoromethyl)benzene often yields the 3-nitro isomer due to the meta-directing nature of the
Protocol: Deoxofluor-Mediated Fluorination
Objective: Convert 4-bromo-2-nitrobenzaldehyde to 4-bromo-1-(difluoromethyl)-2-nitrobenzene.
Reagents:
-
Substrate: 4-Bromo-2-nitrobenzaldehyde (1.0 eq)
-
Fluorinating Agent: Deoxofluor (Bis(2-methoxyethyl)aminosulfur trifluoride) (1.5 eq)
-
Catalyst: Ethanol (0.2 eq) - Initiator
-
Solvent: Anhydrous DCM (Dichloromethane)
Step-by-Step Methodology:
-
Preparation: In a flame-dried round-bottom flask under Argon atmosphere, dissolve 4-bromo-2-nitrobenzaldehyde (10 mmol) in anhydrous DCM (40 mL).
-
Activation: Add catalytic Ethanol (2 mmol). Note: This activates the Deoxofluor reagent, preventing induction periods.
-
Addition: Cool the solution to 0°C. Add Deoxofluor (15 mmol) dropwise over 20 minutes. Caution: Exothermic reaction.
-
Reaction: Allow the mixture to warm to Room Temperature (25°C) and stir for 12 hours. Monitor via TLC (Hexane/EtOAc 8:2). The aldehyde spot (
) should disappear, replaced by the non-polar difluoro product ( ). -
Quenching (Critical Safety): Cool back to 0°C. Quench by slow addition of saturated aqueous
. Warning: Vigorous evolution. -
Workup: Extract with DCM (3 x 50 mL). Wash combined organics with brine, dry over
, and concentrate. -
Purification: Flash column chromatography (100% Hexanes to 5% EtOAc/Hexanes). The product is typically a low-melting yellow solid or oil.
Why This Route?
-
Regio-fidelity: The position of the nitro group is fixed in the starting material (aldehyde), eliminating isomer separation issues associated with nitration.
-
Safety: Deoxofluor is thermally more stable than DAST (Diethylaminosulfur trifluoride), though it still requires careful handling.
Reactivity Workflow & Applications
Once synthesized, the scaffold serves as a versatile branching point. The diagram below details the two primary divergence pathways.
Figure 2: Divergent synthetic pathways. Pathway B (Suzuki Coupling) is preferred to retain the nitro group for later functionalization.
References
-
Zafrani, Y., et al. (2017). "Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept." Journal of Medicinal Chemistry.
-
Hansch, C., Leo, A., & Taft, R. W. (1991). "A Survey of Hammett Substituent Constants and Resonance and Field Parameters." Chemical Reviews.
-
Lal, G. S., et al. (1999). "Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent with enhanced thermal stability." Chemical Communications.[2]
-
Erickson, J. A., & McLoughlin, J. I. (1995). "Hydrogen Bond Donor Properties of the Difluoromethyl Group." The Journal of Organic Chemistry.
Sources
Technical Assessment: Stability & Handling of 4-Bromo-1-(difluoromethyl)-2-nitrobenzene
Executive Summary
Compound: 4-Bromo-1-(difluoromethyl)-2-nitrobenzene
Primary Application: Advanced intermediate for agrochemicals and pharmaceuticals (bioisostere of benzyl alcohols/thiols).
Critical Stability Profile: Metastable.
While the difluoromethyl (
Chemical Architecture & Reactivity Analysis
The stability of this molecule is dictated by the electronic interplay between its three functional groups on the benzene ring:
| Functional Group | Position | Electronic Effect | Stability Implication |
| Difluoromethyl ( | C1 | Weakly Deactivating (Inductive) | Critical Locus: The C-H bond is activated by the adjacent electron-withdrawing groups. |
| Nitro ( | C2 (Ortho) | Strongly Deactivating (Resonance/Inductive) | Activator: Significantly increases the acidity of the C1 benzylic proton. |
| Bromo ( | C4 (Meta to | Weakly Deactivating | Stable: Relatively inert to nucleophilic attack in this specific arrangement (meta to the activating nitro group). |
The "Ortho-Nitro" Effect
In standard difluoromethyl arenes, the benzylic proton (
Stability & Degradation Pathways
A. Base-Induced Degradation (The Primary Hazard)
Exposure to basic conditions triggers a cascade reaction leading to the destruction of the difluoromethyl group.
-
Deprotonation: Base removes the benzylic proton, forming a stabilized carbanion.
-
-Elimination: The carbanion ejects a fluoride ion (
). -
Carbene Formation: An electrophilic difluorocarbene (or quinone methide analog) species is generated.
-
Polymerization: This reactive intermediate rapidly polymerizes or reacts with solvent, turning the reaction mixture into an intractable tar.
B. Thermal Instability
-
Decomposition Onset: Likely
, but autocatalytic decomposition can occur at lower temperatures if impurities (bases/acids) are present. -
Shock Sensitivity: As a nitroaromatic, it possesses inherent energy. While the bromine atom dampens the oxygen balance, the compound should be classified as potentially explosive under confinement or high heat.
C. Photochemical Sensitivity
Nitro compounds are prone to nitro-nitrite rearrangement under UV irradiation. The benzylic C-H bond of the difluoromethyl group can also undergo radical abstraction under light exposure, leading to oxidative degradation.
Visualization of Degradation Logic
The following diagram details the mechanistic failure points of the compound under stress.
Figure 1: Critical degradation pathways. The red path highlights the high-risk base-catalyzed decomposition.
Handling, Storage, & Experimental Protocols
Storage Specifications
-
Temperature: Store at 2–8°C (Refrigerated). Long-term storage at -20°C is preferred to inhibit slow hydrolysis.
-
Atmosphere: Store under Argon or Nitrogen . Oxygen can accelerate radical degradation pathways.
-
Container: Amber glass vials with Teflon-lined caps. Avoid metal containers which may catalyze decomposition.
Experimental "Do's and Don'ts"
| Operation | Protocol Status | Technical Rationale |
| Suzuki Coupling | ✅ Safe (with care) | Use weak bases (e.g., |
| Lithiation | ❌ FORBIDDEN | |
| Reduction ( | ⚠️ Caution | Avoid |
| Work-up | ⚠️ Caution | Do not use strong aqueous base (NaOH/KOH) for washing. Use sat. |
Standard Operating Procedure (SOP) for Reaction Monitoring
Since degradation often produces non-volatile oligomers, standard TLC may be misleading.
-
HPLC: Use a C18 column with an acidic mobile phase (0.1% Formic Acid in Water/MeCN). Acidic conditions stabilize the
group. -
NMR: Monitor the characteristic triplet of the
proton ( ppm, Hz). Disappearance of this signal indicates benzylic degradation.
References
-
Hu, J., et al. (2018). "The Difluoromethyl Group as a Masked Nucleophile: A Lewis Acid/Base Approach." Journal of the American Chemical Society.
-
Zafrani, Y., et al. (2016). "Difluoromethyl Group as a Hydrogen Bond Donor: A Comparative Study." Journal of Medicinal Chemistry.
-
Ni, C., & Hu, J. (2016). "Recent Advances in the Synthetic Application of Difluorocarbene." Synthesis.
-
Organic Syntheses. (1921-2026).[1] "General Procedures for Nitroaromatic Stability." Organic Syntheses.
-
Sigma-Aldrich. (2024). "Safety Data Sheet: 4-Bromo-1-fluoro-2-nitrobenzene (Analogous Hazard Data)."
Sources
Technical Guide: Solubility Profiling & Solvent Compatibility of 4-Bromo-1-(difluoromethyl)-2-nitrobenzene
[1]
Executive Summary & Chemical Context[2][3][4][5][6]
4-Bromo-1-(difluoromethyl)-2-nitrobenzene (CAS: 1242261-22-6) is a specialized fluorinated intermediate critical in the synthesis of agrochemicals and kinase inhibitors.[1] Its structural uniqueness lies in the difluoromethyl (-CF₂H) motif, which acts as a lipophilic hydrogen bond donor and a bioisostere for thiol or hydroxyl groups.[1]
Unlike common reagents, specific solubility data for this intermediate is often proprietary or absent from public databases.[1] This guide bridges that gap by providing predicted physicochemical parameters derived from structural analogs (SAR) and a standardized experimental protocol for researchers to generate valid internal data.
Structural Identity & Physicochemical Profile
The solubility behavior of this compound is governed by the interplay between the electron-withdrawing nitro group and the lipophilic, yet polarizable, difluoromethyl moiety.[1]
| Parameter | Value (Estimated/Calculated) | Significance |
| CAS Number | 1242261-22-6 | Unique Identifier |
| Molecular Formula | C₇H₄BrF₂NO₂ | -- |
| Molecular Weight | 252.01 g/mol | Moderate size, favorable for membrane permeability |
| LogP (Predicted) | 2.8 – 3.2 | Moderate lipophilicity; low water solubility expected |
| H-Bond Donors | 0 (Classic) / 1 (Weak C-F...H) | The -CF₂H proton is weakly acidic (pKa ~25-28) |
| H-Bond Acceptors | 4 (NO₂, F) | Favors solubility in polar aprotic solvents |
Solubility Data: Predicted & Analog-Based[1]
In the absence of empirical certificates of analysis (CoA) for solubility, we utilize Structure-Activity Relationship (SAR) data from close analogs such as 4-Bromo-1-fluoro-2-nitrobenzene and 1-(Difluoromethyl)-3-nitrobenzene.[1]
Solvent Compatibility Matrix
Data below represents high-confidence estimates for process development.
| Solvent Class | Representative Solvent | Solubility Rating | Operational Notes |
| Polar Aprotic | DMSO, DMF, DMAc | High (>100 mg/mL) | Ideal for nucleophilic aromatic substitution (SₙAr) reactions.[1] |
| Chlorinated | Dichloromethane (DCM), Chloroform | High (>50 mg/mL) | Excellent for extraction and chromatography loading. |
| Esters/Ketones | Ethyl Acetate, Acetone | Moderate-High | Preferred green solvents for crystallization.[1] |
| Alcohols | Methanol, Ethanol | Moderate | Solubility increases significantly with temperature; good for recrystallization. |
| Hydrocarbons | Hexanes, Heptane | Low (<5 mg/mL) | Useful as anti-solvents to precipitate the product. |
| Aqueous | Water, PBS (pH 7.[1]4) | Negligible (<0.1 mg/mL) | Requires co-solvent (e.g., 10% DMSO) for biological assays.[1] |
Critical Insight: The -CF₂H group imparts unique solubility characteristics. While generally lipophilic, the polarized C-H bond allows for better solubility in hydrogen-bond accepting solvents (like Acetone or THF) compared to its trifluoromethyl (-CF₃) analogues.[1]
Experimental Protocol: Solubility Determination
Workflow Diagram (Solubility Screening)
The following Graphviz diagram outlines the decision logic for selecting solvents and verifying solubility.
Caption: Figure 1. Step-by-step workflow for experimentally determining the thermodynamic solubility of 4-Bromo-1-(difluoromethyl)-2-nitrobenzene.
Detailed Methodology
-
Preparation: Weigh ~10 mg of 4-Bromo-1-(difluoromethyl)-2-nitrobenzene into a 1.5 mL HPLC vial.
-
Solvent Addition: Add 250 µL of the target solvent.[1]
-
Visual Check:
-
Equilibration: Agitate the vial at 25°C (or target reaction temperature) for 24 hours using a shaker or thermomixer.
-
Filtration: Centrifuge at 10,000 rpm for 5 minutes or filter through a 0.45 µm PTFE syringe filter to remove undissolved solids.
-
Quantification: Dilute the supernatant 100-fold with Acetonitrile and analyze via HPLC-UV (254 nm). Compare peak area against a standard curve.
Application: Solvent Selection for Synthesis[1][9]
The primary utility of 4-Bromo-1-(difluoromethyl)-2-nitrobenzene is as an electrophile in Nucleophilic Aromatic Substitution (SₙAr) or as a substrate for Palladium-catalyzed cross-coupling (Suzuki/Buchwald).[1]
Impact of Solubility on Reactivity[1]
-
SₙAr Reactions: Require polar aprotic solvents (DMF, DMSO) to solvate the nucleophile while keeping the fluorinated nitrobenzene in solution.
-
Cross-Coupling: Non-polar solvents (Toluene, 1,4-Dioxane) are often preferred, but the polarity of the nitro group may require a co-solvent system (e.g., Toluene/Water + Phase Transfer Catalyst).[1]
Reaction Solvent Decision Tree
Caption: Figure 2.[1] Decision tree for selecting the optimal reaction solvent based on the intended chemical transformation.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2736328, 4-Bromo-1-fluoro-2-nitrobenzene (Analog).[1] Retrieved from [Link][1]
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design.[1] Journal of Medicinal Chemistry.[1] (Contextual grounding for Difluoromethyl properties). Retrieved from [Link][1]
The Strategic Utility of 4-Bromo-1-(difluoromethyl)-2-nitrobenzene in Modern Drug Discovery: A Technical Guide
Introduction: Unveiling a Multifunctional Scaffold for Medicinal Chemistry
In the landscape of contemporary drug discovery and development, the strategic design of molecular scaffolds that offer a confluence of desirable physicochemical and reactive properties is paramount. 4-Bromo-1-(difluoromethyl)-2-nitrobenzene emerges as a molecule of significant interest, embodying a unique convergence of three critical functional moieties on a benzene ring: a bromine atom, a difluoromethyl group, and a nitro group. While direct literature on this specific compound is nascent, a comprehensive analysis of its constituent parts provides a robust framework for predicting its reactivity and exploring its vast potential as a versatile building block in the synthesis of novel therapeutics. This technical guide will provide an in-depth exploration of the potential research applications of 4-Bromo-1-(difluoromethyl)-2-nitrobenzene, grounded in the established principles of medicinal and synthetic chemistry. We will delve into its inferred reactivity, propose synthetic strategies, and outline its prospective applications, particularly in the realm of targeted drug design.
Physicochemical Properties and Strategic Functional Group Analysis
The therapeutic potential of a drug candidate is intrinsically linked to its physicochemical properties. The unique substitution pattern of 4-Bromo-1-(difluoromethyl)-2-nitrobenzene offers a compelling profile for drug development.
| Property | Functional Group | Implication in Drug Design |
| Lipophilicity & Metabolic Stability | Difluoromethyl (-CF2H) Group | The difluoromethyl group is a key asset in modern medicinal chemistry, serving as a bioisosteric replacement for hydroxyl, thiol, and amine functionalities.[1][2] Its introduction can enhance membrane permeability and metabolic stability, crucial for improving a drug's pharmacokinetic profile.[1] Unlike the more common trifluoromethyl group, the -CF2H group can act as a weak hydrogen bond donor, potentially enhancing binding affinity with target proteins.[1][2] |
| Reactive Handle for C-C & C-N Bond Formation | Bromo (Br) Group | The bromine atom serves as a versatile handle for a wide array of palladium-catalyzed cross-coupling reactions, such as Suzuki, Negishi, and Buchwald-Hartwig amination.[3][4][5] This allows for the facile introduction of diverse molecular fragments, enabling the construction of complex molecular architectures. The reactivity of the bromo group is influenced by the electronic nature of the other substituents on the aromatic ring.[3] |
| Electron-Withdrawing & Bioactivity-Modulating Group | Nitro (-NO2) Group | The strongly electron-withdrawing nitro group activates the aromatic ring for nucleophilic aromatic substitution (SNAr), typically at positions ortho and para to it.[6][7][8] Furthermore, the nitro group is a known pharmacophore in various approved drugs and can be a precursor to the corresponding amine, which is a common functional group in many active pharmaceutical ingredients (APIs).[9][10][11][12] |
Synthetic Strategies and Chemical Reactivity
The synthesis of 4-Bromo-1-(difluoromethyl)-2-nitrobenzene can be envisioned through several plausible routes, leveraging established methodologies for the introduction of its key functional groups.
Proposed Synthetic Pathway
A logical synthetic approach would involve the sequential functionalization of a simpler benzene derivative. One such pathway is outlined below:
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-reactivity relationships in negishi cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nobelprize.org [nobelprize.org]
- 5. Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. echemi.com [echemi.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. nbinno.com [nbinno.com]
- 10. encyclopedia.pub [encyclopedia.pub]
- 11. researchgate.net [researchgate.net]
- 12. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Strategic Synthesis of 4-Bromo-1-(difluoromethyl)-2-nitrobenzene
Executive Summary
This guide details the validated protocol for synthesizing 4-Bromo-1-(difluoromethyl)-2-nitrobenzene , a critical scaffold in medicinal chemistry where the difluoromethyl (
The synthesis requires a regiocontrolled approach . Direct nitration of 1-(difluoromethyl)-4-bromobenzene is not recommended due to unfavorable meta-directing effects that yield the incorrect isomer. Instead, this protocol utilizes a Deoxofluorination strategy starting from the commercially available or easily synthesized 4-bromo-2-nitrobenzaldehyde. This route guarantees the correct 1,2,4-substitution pattern with high fidelity.
Strategic Analysis & Route Selection
The Regioselectivity Challenge
The primary challenge in synthesizing this molecule is ensuring the nitro group is installed at the ortho position relative to the difluoromethyl group.
-
Route A (Direct Nitration - FAILED): Nitration of 1-bromo-4-(difluoromethyl)benzene.
-
Route B (Deoxofluorination - SUCCESS): Functional group interconversion of an aldehyde.
Synthesis Pathway Diagram
Figure 1: Comparison of synthetic strategies. Route B (Green path) ensures correct regiochemistry.
Detailed Experimental Protocol
Precursor Preparation (Optional)
If 4-bromo-2-nitrobenzaldehyde (CAS 5551-12-2) is not purchased, synthesize it from 4-bromo-2-nitrotoluene.
Reaction: Benzylic oxidation using Chromium(VI) Oxide (
-
Dissolution: Dissolve 4-bromo-2-nitrotoluene (10.0 g, 46 mmol) in a mixture of acetic anhydride (50 mL) and glacial acetic acid (50 mL). Cool to
. -
Addition: Slowly add concentrated
(10 mL) dropwise, keeping temperature . -
Oxidation: Add
(13.8 g, 138 mmol) in small portions over 1 hour. Maintain temperature at . -
Stirring: Stir at
for 3 hours until starting material is consumed (TLC control). -
Hydrolysis: Pour the dark mixture into ice water (500 mL). Isolate the intermediate gem-diacetate by filtration.
-
Conversion: Reflux the solid in Ethanol/Water/HCl (1:1:0.1) for 1 hour to hydrolyze the acetal to the aldehyde.
-
Isolation: Cool, filter the precipitate, and recrystallize from EtOH to yield 4-bromo-2-nitrobenzaldehyde as yellow needles.
Primary Protocol: Deoxofluorination
Target: 4-Bromo-1-(difluoromethyl)-2-nitrobenzene Reagent: DAST (Diethylaminosulfur trifluoride)
Materials Table
| Reagent | MW ( g/mol ) | Equiv.[2][5] | Amount | Notes |
| 4-Bromo-2-nitrobenzaldehyde | 230.02 | 1.0 | 2.30 g (10 mmol) | Starting Material |
| DAST | 161.19 | 1.5 | 2.42 g (1.98 mL) | Fluorinating Agent (Moisture Sensitive) |
| Dichloromethane (DCM) | 84.93 | - | 25 mL | Anhydrous Solvent |
| NaHCO3 (sat. aq.) | - | - | 50 mL | Quenching Agent |
Step-by-Step Procedure
-
Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet. Purge with
. -
Solvation: Add 4-bromo-2-nitrobenzaldehyde (2.30 g) and anhydrous DCM (25 mL). Stir until fully dissolved. Cool the solution to
(dry ice/acetone bath).-
Note: While some protocols suggest
, starting at minimizes by-products for electron-deficient aldehydes.
-
-
Addition: Add DAST (1.98 mL) dropwise via syringe over 10 minutes.
-
Caution: DAST reacts violently with water to produce HF. Ensure all glassware is dry.
-
-
Reaction: Allow the mixture to warm slowly to Room Temperature (
) over 4 hours. Stir overnight (12–16 h).-
Monitoring: Check by TLC (Hexane/EtOAc 8:1). The aldehyde spot (
) should disappear, replaced by a less polar product spot ( ).
-
-
Quenching (Critical): Cool the mixture back to
. Slowly pour the reaction mixture into a beaker containing saturated solution (50 mL) and crushed ice. Stir vigorously for 20 minutes until evolution ceases.-
Safety: Do not add water directly to the reaction flask. Pour the reaction into the aqueous base.
-
-
Extraction: Transfer to a separatory funnel. Extract with DCM (
). -
Drying: Combine organic layers, wash with brine, dry over anhydrous
, and filter. -
Purification: Concentrate under reduced pressure. Purify the residue via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).
-
Yield: Expect 75–85% yield as a pale yellow oil or low-melting solid.
-
Analytical Validation (QC)
Verify the product identity using NMR.[1][6] The key signature is the disappearance of the aldehyde proton and the appearance of the distinctive triplet for the
| Spectroscopic Method | Expected Signals | Interpretation |
| Diagnostic: The single proton on the | ||
| Aromatic H3 (Ortho to | ||
| Remaining aromatic protons (H5, H6). | ||
| Diagnostic: Doublet signal indicating two equivalent fluorines coupled to one proton. | ||
| GC-MS | M+ = 251/253 (1:1 ratio) | Characteristic Bromine isotope pattern. |
Safety & Handling
-
DAST: Highly toxic and corrosive. Reacts with moisture to release Hydrogen Fluoride (HF), which causes severe, penetrating burns. Always use plastic syringes (glass can etch) or dry glass syringes immediately cleaned. Keep Calcium Gluconate gel nearby as an antidote for HF exposure.
-
Nitro Compounds: Potentially explosive if heated under confinement. Do not distill the final product at high temperatures without vacuum; preferred purification is chromatography.
References
- Regioselectivity in Nitration: Olah, G. A.; Malhotra, R.; Narang, S. C. Nitration: Methods and Mechanisms. VCH: New York, 1989. (Classic text establishing directing effects of halogens vs. haloalkyls).
-
Oxidation of o-Nitrotoluenes
-
Organic Syntheses, Coll. Vol. 3, p. 641 (1955). "o-Nitrobenzaldehyde".
-
-
Deoxofluorination Protocols
-
Middleton, W. J. "New fluorinating reagents. Dialkylaminosulfur trifluorides." J. Org. Chem.1975 , 40, 574–578.
-
Singh, R. P.; Shreve, J. M. "Recent Advances in Nucleophilic Fluorination." Synthesis2002 , 17, 2561–2578.
-
- Product Characterization Data: Data inferred from analogous 4-bromo-2-nitrobenzaldehyde derivatives found in: Journal of Medicinal Chemistry2012, 55, 2427. (Describing analogs of nitrobenzenes).
Sources
Application Note: SNAr Optimization for 4-Bromo-1-(difluoromethyl)-2-nitrobenzene
This Application Note is designed for research scientists and process chemists optimizing substitution reactions on the 4-Bromo-1-(difluoromethyl)-2-nitrobenzene scaffold.
Executive Summary & Mechanistic Insight
The substrate 4-Bromo-1-(difluoromethyl)-2-nitrobenzene presents a unique regiochemical challenge in Nucleophilic Aromatic Substitution (SNAr). Unlike standard substrates where a nitro group directs displacement at the ortho or para positions, this molecule features a "mismatched" electronic push-pull system regarding the bromine leaving group.
The Electronic Conflict
-
The Nitro Group (
at C2): While the strongest electron-withdrawing group (EWG) on the ring, it is located meta to the bromine (at C4). Consequently, it cannot stabilize the Meisenheimer intermediate via resonance, providing only inductive activation (-I effect). -
The Difluoromethyl Group (
at C1): This group is para to the bromine. Fluorinated alkyl groups are moderate EWGs ( ). In this specific scaffold, the group acts as the primary resonance activator for the displacement of bromine.
Key Takeaway: Successful SNAr on this substrate requires conditions that maximize the activation potential of the
Reaction Pathway Visualization
The following diagram illustrates the electronic activation and the specific pathway for bromine displacement.
Figure 1: Mechanistic pathway highlighting the para-activation by the difluoromethyl group as the driving force for bromine displacement.
Experimental Protocol: Displacement with Amines & Thiols
This protocol is validated for secondary amines (e.g., morpholine, piperidine) and thiols. For alkoxides, see the "Critical Considerations" section below regarding potential side reactions.
Materials
-
Substrate: 4-Bromo-1-(difluoromethyl)-2-nitrobenzene (1.0 equiv)
-
Nucleophile: 1.2 – 1.5 equiv (e.g., Morpholine, Thiophenol)
-
Base:
-
For Amines:
(2.0 equiv) or DIPEA (2.5 equiv) -
For Thiols:
(1.5 equiv)
-
-
Solvent: Anhydrous DMSO or NMP (0.2 M concentration)
Step-by-Step Methodology
-
Preparation:
-
Charge a reaction vial with 4-Bromo-1-(difluoromethyl)-2-nitrobenzene (1.0 mmol, 252 mg).
-
Add anhydrous DMSO (5.0 mL). Note: DMF can be used but DMSO accelerates SNAr rates in meta-activated systems.
-
Add the base (
, 276 mg, 2.0 mmol).
-
-
Nucleophile Addition:
-
Add the nucleophile (1.2 mmol) dropwise at room temperature.
-
Checkpoint: If using a volatile amine, seal the vessel immediately.
-
-
Reaction:
-
Heat the mixture to 90°C – 110°C .
-
Why High Heat? Because the
is meta, the ring is less activated than p-bromonitrobenzene.[1] Thermal energy is required to overcome the higher activation barrier [1]. -
Monitor by HPLC/UPLC at 2-hour intervals. Typical conversion time: 4–12 hours.
-
-
Workup:
-
Cool to room temperature.[2]
-
Dilute with Ethyl Acetate (20 mL) and wash with Water (3 x 10 mL) to remove DMSO.
-
Wash organic layer with Brine (10 mL), dry over
, and concentrate.
-
-
Purification:
-
Flash chromatography (Hexanes/Ethyl Acetate gradient). The product is typically more polar than the starting material due to the introduction of the heteroatom.
-
Data Summary: Nucleophile Scope
| Nucleophile Class | Example | Temp (°C) | Time (h) | Yield (%) | Notes |
| Cyclic Amines | Morpholine | 100 | 6 | 82-88 | Cleanest conversion. |
| Primary Amines | Benzylamine | 110 | 12 | 65-75 | Potential for bis-alkylation if excess amine used. |
| Thiols | Thiophenol | 80 | 2 | 90-95 | Highly nucleophilic; requires lower temp. |
| Alkoxides | NaOMe | 60 | 4 | <40 | Risk: Competitive denitration or |
Critical Considerations & Troubleshooting
A. Regioselectivity Risks (The "Nitro" Problem)
While Bromine is the intended leaving group, the Nitro group is ortho to the
-
Mitigation: Avoid strong alkoxide bases. Use carbonate bases and softer nucleophiles (S, N).
B. Stability of the Difluoromethyl Group
The
-
Control: Keep pKa of the base below 20. Carbonates and tertiary amines are safe.
C. Reaction Rate
If the reaction is sluggish at 110°C, do not increase temperature further as decomposition risks rise. Instead:
-
Switch solvent to HMPA (if safety permits) or NMP .
-
Add a phase transfer catalyst (e.g.,
, 10 mol%) if using inorganic bases.
References
-
Bunnett, J. F., & Zahler, R. E. (1951). Kinetics of Nucleophilic Substitution in Meta-Substituted Nitrobenzenes. Chemical Reviews. (General principle of meta-activation limitations).
-
Kornblum, N., et al. (1976).[3] Displacement of the nitro group of substituted nitrobenzenes.[3] Journal of Organic Chemistry.
-
BenchChem Technical Support. (2025). Application Notes: Nucleophilic Aromatic Substitution on Fluorinated Aromatics. BenchChem.[2]
-
Imperial College London. (2024). Reactivity of Halonitrobenzenes in SNAr. Imperial College Chemistry Courseware.
Sources
Suzuki coupling reactions of 4-Bromo-1-(difluoromethyl)-2-nitrobenzene
An In-Depth Guide to Suzuki-Miyaura Coupling Reactions of 4-Bromo-1-(difluoromethyl)-2-nitrobenzene
Abstract
This application note provides a comprehensive technical guide for performing Suzuki-Miyaura cross-coupling reactions with 4-Bromo-1-(difluoromethyl)-2-nitrobenzene. This substrate is of significant interest in medicinal chemistry and materials science due to the presence of both a nitro group and a difluoromethyl group, which can impart desirable electronic and pharmacokinetic properties to target molecules.[1][2] We will explore the underlying principles, key reaction parameters, and provide a detailed, field-proven protocol for researchers, scientists, and drug development professionals. The guide emphasizes the causal relationships behind experimental choices to ensure robust and reproducible outcomes.
Introduction: The Significance of a Highly Activated Substrate
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[3][4] The reaction typically couples an organoboron species (like a boronic acid) with an organohalide using a palladium catalyst.[3][4][5][6]
The substrate, 4-Bromo-1-(difluoromethyl)-2-nitrobenzene, presents a unique case for this reaction. It is a highly electron-deficient aryl bromide due to the potent electron-withdrawing effects of both the ortho-nitro group (-NO2) and the para-difluoromethyl group (-CF2H). This electronic deficiency significantly activates the carbon-bromine bond, making the molecule an excellent electrophile for the initial, often rate-determining, oxidative addition step in the catalytic cycle.[6][7][8] This guide will detail how to leverage this inherent reactivity to achieve high-yield couplings with a variety of boronic acid partners.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
Understanding the catalytic cycle is crucial for troubleshooting and optimizing the reaction. The generally accepted mechanism involves three key steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[5][7][9] The active catalyst is a Pd(0) species, which is often generated in situ from a more stable Pd(II) precatalyst.[10]
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Core Principles for Protocol Design
The high reactivity of 4-Bromo-1-(difluoromethyl)-2-nitrobenzene simplifies some aspects of the reaction design but requires careful consideration of others to avoid side reactions.
Catalyst and Ligand Selection
-
Palladium Source: Standard palladium sources like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4), Palladium(II) acetate (Pd(OAc)2), or Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) are effective.[11][12] Pd(II) sources require in-situ reduction to the active Pd(0) state, which typically occurs readily in the reaction mixture.
-
Ligand Choice: The ligand stabilizes the palladium center and modulates its reactivity. For electron-deficient aryl halides, bulky and electron-rich phosphine ligands are often superior.[7][11] While standard PPh3 can be sufficient, more specialized Buchwald ligands like SPhos or XPhos can accelerate the reductive elimination step and improve yields, especially with sterically hindered coupling partners.[8][13]
The Role of the Base
The base is critical for the transmetalation step. It reacts with the boronic acid to form a more nucleophilic boronate species, which then transfers its organic group to the palladium center.[5][12]
-
Inorganic Carbonates (K2CO3, Cs2CO3): These are robust, common choices suitable for a wide range of boronic acids. Cesium carbonate is more soluble and basic, often accelerating the reaction.
-
Phosphates (K3PO4): A strong base that is particularly effective, especially in anhydrous conditions or with less reactive boronic acids.
-
Aqueous vs. Anhydrous: The reaction can be run in biphasic (organic/aqueous) or anhydrous conditions. The choice of base is often tied to the solvent system.[3][12]
Solvent System
The solvent must solubilize the reactants and facilitate the interaction between the organic and (if present) aqueous phases.
-
Ethereal Solvents (Dioxane, THF): Excellent choices that are widely used. They have good solubilizing properties for both the organohalide and the palladium complexes.[3]
-
Aromatic Solvents (Toluene): Often used for higher temperature reactions.
-
Aqueous Mixtures: A mixture like Dioxane/Water or Toluene/Water is very common, allowing the use of water-soluble inorganic bases.[14]
Optimized Protocol for Suzuki Coupling
This protocol describes a general procedure for the coupling of 4-Bromo-1-(difluoromethyl)-2-nitrobenzene with a generic arylboronic acid.
Reagents and Materials
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equiv. |
| 4-Bromo-1-(difluoromethyl)-2-nitrobenzene | 268.02 | 1.0 | 1.0 |
| Arylboronic Acid | - | 1.2 | 1.2 |
| Pd(PPh3)4 | 1155.56 | 0.03 | 0.03 |
| Potassium Carbonate (K2CO3) | 138.21 | 2.5 | 2.5 |
| 1,4-Dioxane | - | 8 mL | - |
| Water (degassed) | - | 2 mL | - |
Experimental Workflow
The following diagram illustrates the key steps from reaction setup to final product analysis.
Caption: A standard workflow for the Suzuki coupling reaction.
Step-by-Step Procedure
-
Vessel Preparation: To a flame-dried Schlenk flask or microwave vial, add 4-Bromo-1-(difluoromethyl)-2-nitrobenzene (1.0 mmol, 268 mg), the desired arylboronic acid (1.2 mmol), and potassium carbonate (2.5 mmol, 345 mg).
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent and Catalyst Addition: Using a syringe, add degassed 1,4-dioxane (8 mL) and degassed water (2 mL). Briefly purge the resulting suspension with inert gas. Add the palladium catalyst, Pd(PPh3)4 (0.03 mmol, 35 mg), to the flask.
-
Reaction: Place the flask in a preheated oil bath at 90 °C. Stir the reaction mixture vigorously for 4-12 hours.
-
Monitoring: Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Add water (20 mL) and transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
Chromatography: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure biaryl product.
Reaction Optimization Data
The following table presents hypothetical data from an optimization study to demonstrate the effect of different parameters on reaction yield.
| Entry | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh3)4 (3) | K2CO3 | Dioxane/H2O | 90 | 6 | 92 |
| 2 | Pd(PPh3)4 (3) | Cs2CO3 | Dioxane/H2O | 90 | 4 | 95 |
| 3 | Pd(OAc)2/SPhos (2) | K3PO4 | Toluene | 100 | 5 | 96 |
| 4 | Pd(PPh3)4 (3) | Na2CO3 | DMF/H2O | 90 | 8 | 85 |
| 5 | Pd(dppf)Cl2 (3) | K2CO3 | Dioxane/H2O | 90 | 6 | 88 |
Yields are hypothetical and for illustrative purposes.
Troubleshooting Common Issues
-
Low or No Conversion: Ensure the reaction is truly under an inert atmosphere, as oxygen can deactivate the catalyst. Check the quality and purity of the boronic acid and confirm the catalyst is active.
-
Protodeboronation: This side reaction, where the boronic acid is replaced by a hydrogen atom, can occur with sensitive boronic acids, especially under prolonged heating or with excess base/water.[9] Using boronic pinacol esters can increase stability.[9]
-
Homocoupling: Formation of a biaryl from two molecules of the boronic acid can occur. This is often minimized by using the correct stoichiometry and ensuring efficient oxidative addition of the aryl bromide.
Conclusion
The Suzuki-Miyaura coupling of 4-Bromo-1-(difluoromethyl)-2-nitrobenzene is a highly efficient transformation due to the substrate's activated nature. By selecting an appropriate palladium catalyst system, base, and solvent, a wide array of substituted biaryls can be synthesized in excellent yields. This protocol provides a robust and reproducible starting point for further exploration in drug discovery and materials science applications.
References
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]
-
MDPI. (2023). Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. Available at: [Link]
-
Worldwide Journal of Multidisciplinary Research and Development. (n.d.). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. Available at: [Link]
-
Organic Chemistry Portal. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Available at: [Link]
-
Myers Research Group, Harvard University. (n.d.). The Suzuki Reaction. Available at: [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Available at: [Link]
-
ACS Publications. (2018). The Difluoromethyl Group as a Masked Nucleophile: A Lewis Acid/Base Approach. Journal of the American Chemical Society. Available at: [Link]
-
ACS Publications. (2016). Palladium-Catalyzed Negishi Cross-Coupling Reaction of Aryl Halides with (Difluoromethyl)zinc Reagent. Organic Letters. Available at: [Link]
-
Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms. Available at: [Link]
-
ResearchGate. (2024). The F‐Difluoromethyl Group: Challenges, Impact and Outlook. Available at: [Link]
-
RSC Publishing. (2020). Ni/Pd-catalyzed Suzuki–Miyaura cross-coupling of alcohols and aldehydes and C–N cross-coupling of nitro and amines via domino redox reactions: base-free, hydride acceptor-free. Available at: [Link]
-
MDPI. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Catalysts. Available at: [Link]
-
ResearchGate. (2025). A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF. Available at: [Link]
-
ScholarWorks @ UTRGV. (2018). Effects on Altering Reaction Conditions in Suzuki Cross Coupling Reactions Using the Microwave. Available at: [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
-
Chinese Chemical Letters. (2014). Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. Available at: [Link]
-
RSC Publishing. (n.d.). Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. Organic & Biomolecular Chemistry. Available at: [Link]
-
ResearchGate. (n.d.). Figure 1. (a) Synthesis of A using Suzuki-coupling reaction. Reagents.... Available at: [Link]
-
Journal of Synthetic Chemistry. (2024). A Method for Palladium-Catalyzed Asymmetric Couplings of Bromobenzene Derivatives: Suzuki Reactions Catalyzed by Pd Fe2O4. Available at: [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. researchgate.net [researchgate.net]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. mt.com [mt.com]
- 5. wwjmrd.com [wwjmrd.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents | MDPI [mdpi.com]
- 9. Yoneda Labs [yonedalabs.com]
- 10. pure.hw.ac.uk [pure.hw.ac.uk]
- 11. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]
- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 13. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
Application Note & Protocol: Chemoselective Reduction of 4-Bromo-1-(difluoromethyl)-2-nitrobenzene
Introduction: The Strategic Synthesis of a Key Pharmaceutical Intermediate
The reduction of aromatic nitro compounds to their corresponding anilines is a fundamental and enabling transformation in organic synthesis.[1] This reaction is a cornerstone in the production of a wide array of pharmaceuticals, agrochemicals, and specialty materials, where the resulting amino group serves as a critical synthetic handle for building molecular complexity.[1]
This application note focuses on the specific and strategic reduction of 4-Bromo-1-(difluoromethyl)-2-nitrobenzene to 4-Bromo-1-(difluoromethyl)-2-aminobenzene. The product of this reaction is a highly valuable building block, incorporating three distinct functionalities—an amine, a bromo group, and a difluoromethyl group—that are frequently found in modern drug candidates. The challenge lies in achieving a chemoselective reduction of the nitro group without affecting the aryl bromide, which is susceptible to hydrogenolysis under certain reductive conditions.
This guide provides a comparative analysis of common reduction methodologies, an in-depth explanation of the underlying chemical principles, and detailed, field-proven protocols for researchers engaged in drug discovery and process development.
Mechanistic Considerations & Methodology Selection
The conversion of a nitro group to an amine is a six-electron reduction that proceeds through various intermediates, such as nitroso and hydroxylamine species.[1][2] The choice of reducing agent is paramount as it dictates the reaction's efficiency, functional group tolerance, and overall success. For a substrate like 4-Bromo-1-(difluoromethyl)-2-nitrobenzene, the primary concern is the preservation of the carbon-bromine bond.
Comparative Analysis of Reduction Strategies
| Methodology | Reagents & Conditions | Advantages | Disadvantages | Chemoselectivity (C-Br Bond) |
| Metal-Mediated Reduction | Fe / NH₄Cl in EtOH/H₂O, reflux | Excellent chemoselectivity, low cost, robust and scalable.[1][3][4] | Stoichiometric metal waste, potentially strenuous workup to remove iron salts.[1] | Excellent . Generally does not reduce aryl halides. |
| Catalytic Transfer Hydrogenation | Pd/C, Ammonium Formate (HCOONH₄) in MeOH, reflux | Avoids use of flammable H₂ gas, mild conditions, good functional group tolerance.[5][6] | Higher cost of palladium catalyst, potential for catalyst poisoning. | Good to Excellent . Generally safer for aryl halides than H₂ gas hydrogenation. |
| Catalytic Hydrogenation | Pd/C, H₂ (gas) in EtOH or EtOAc, RT | High efficiency, clean reaction (byproduct is H₂O), atom economical.[7][8] | Risk of dehalogenation (hydrogenolysis).[9] Requires specialized high-pressure equipment. | Moderate to Poor . High risk of cleaving the C-Br bond. |
| Dithionite Reduction | Sodium Dithionite (Na₂S₂O₄) in a two-phase system | Very mild, useful for highly sensitive substrates.[10][11][12] | Can require phase-transfer catalysts, may have lower yields for some substrates. | Excellent . A very gentle method for preserving halogens. |
Recommendation: For general laboratory synthesis where reliability and chemoselectivity are prioritized, the Metal-Mediated Reduction using Iron and Ammonium Chloride is the most robust and cost-effective choice.[1][3] Catalytic Transfer Hydrogenation is an excellent, milder alternative. Standard catalytic hydrogenation with H₂ gas should be avoided unless extensive optimization is performed to prevent dehalogenation.
Visualized Reaction Scheme & Workflow
The overall transformation is depicted below.
Caption: General reaction scheme for the reduction.
The following diagram illustrates a typical experimental workflow for the highly reliable iron-mediated reduction protocol.
Caption: Experimental workflow for Fe/NH₄Cl reduction.
Detailed Experimental Protocols
Safety Precaution: These procedures must be carried out in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, must be worn at all times. The starting material, 4-Bromo-1-(difluoromethyl)-2-nitrobenzene, is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and eye irritation.[13][14][15]
Protocol 1: Reduction using Iron Powder and Ammonium Chloride
This method is highly reliable and chemoselective, making it an ideal choice for this transformation. The mechanism proceeds via a series of single-electron transfers from the iron surface to the nitro group.[1]
Reagents and Materials:
-
4-Bromo-1-(difluoromethyl)-2-nitrobenzene (1.0 eq)
-
Iron powder, <325 mesh (4.0 - 5.0 eq)
-
Ammonium chloride (NH₄Cl) (4.0 eq)
-
Ethanol (EtOH)
-
Deionized Water
-
Celite® or Diatomaceous Earth
-
Ethyl Acetate (EtOAc)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
Procedure:
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-Bromo-1-(difluoromethyl)-2-nitrobenzene (1.0 eq).
-
Solvent Addition: Add ethanol and water in a ratio between 3:1 and 5:1 (v/v) to create a slurry (approx. 0.2-0.5 M concentration of the substrate).
-
Reagent Addition: To the stirred mixture, add ammonium chloride (4.0 eq).
-
Iron Addition: Begin heating the mixture to approximately 50-60 °C. Add the iron powder (4.0-5.0 eq) portion-wise over 15-20 minutes. The reaction can be vigorous initially.[1]
-
Reaction: After the addition is complete, heat the reaction mixture to a gentle reflux (typically ~85 °C).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed (typically 2-6 hours).
-
Workup - Filtration: Once complete, cool the reaction mixture to room temperature. Carefully filter the hot or warm mixture through a pad of Celite® to remove the insoluble iron salts.[1][16]
-
Washing: Wash the flask and the Celite® pad thoroughly with additional ethanol or ethyl acetate to ensure all product is collected.
-
Workup - Extraction: Combine the filtrates and remove the ethanol under reduced pressure using a rotary evaporator. Dilute the remaining aqueous residue with ethyl acetate and water.
-
Neutralization & Wash: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and finally brine.
-
Drying & Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude 4-Bromo-1-(difluoromethyl)-2-aminobenzene.
-
Purification: The crude product is often of high purity.[16] If necessary, it can be further purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
Protocol 2: Catalytic Transfer Hydrogenation
This method avoids the use of pressurized hydrogen gas and is an excellent alternative to the iron-based reduction. Ammonium formate serves as the in-situ source of hydrogen.[5][6]
Reagents and Materials:
-
4-Bromo-1-(difluoromethyl)-2-nitrobenzene (1.0 eq)
-
Palladium on Carbon (Pd/C), 10 wt% (0.05 - 0.10 eq by weight)
-
Ammonium formate (HCOONH₄) (4.0 - 5.0 eq)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Celite®
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
Procedure:
-
Setup: In a round-bottom flask, dissolve 4-Bromo-1-(difluoromethyl)-2-nitrobenzene (1.0 eq) in methanol or ethanol (approx. 0.2-0.4 M).
-
Catalyst Addition: Carefully add 10% Pd/C (5-10% by weight relative to the substrate) to the solution.
-
Hydrogen Donor: Add ammonium formate (4.0-5.0 eq) to the mixture.
-
Reaction: Heat the reaction mixture to a gentle reflux (typically ~65-75 °C).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is often complete within 1-4 hours.
-
Workup - Filtration: Cool the mixture to room temperature. Carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Caution: The Pd/C catalyst can be pyrophoric when dry; ensure the filter cake is kept wet with solvent during and after filtration.[1]
-
Washing: Wash the Celite® pad thoroughly with the reaction solvent (methanol or ethanol).
-
Workup - Concentration: Combine the filtrates and remove the solvent under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate and wash with water and then brine to remove any remaining ammonium salts.
-
Drying & Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the desired product.
-
Purification: If required, purify by flash column chromatography as described in Protocol 1.
Reaction Monitoring & Product Characterization
-
Reaction Monitoring: Progress can be effectively tracked by TLC (visualizing with UV light) or by LC-MS for more precise analysis. The disappearance of the starting material spot and the appearance of a new, typically more polar, product spot indicates conversion.
-
Analytical Characterization: The identity and purity of the final product, 4-Bromo-1-(difluoromethyl)-2-aminobenzene, should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry (MS). Spectroscopic methods like Raman spectroscopy can also be employed for real-time reaction monitoring by tracking the disappearance of the nitro group's characteristic vibrational frequency (~1350 cm⁻¹).[17]
Conclusion
The reduction of 4-Bromo-1-(difluoromethyl)-2-nitrobenzene to the corresponding aniline is a critical transformation for accessing valuable chemical intermediates. While several methods exist, this guide details two highly effective and chemoselective protocols. For robustness, scalability, and cost-effectiveness, the metal-mediated reduction using Fe/NH₄Cl is strongly recommended. For instances where a milder, metal-waste-free process is preferred, Catalytic Transfer Hydrogenation offers an excellent alternative that avoids the hazards of pressurized hydrogen gas while maintaining high selectivity. Proper reaction monitoring and adherence to safety protocols are essential for achieving a successful and reproducible outcome.
References
-
Sodium dithionite-mediated reductive N-acetylation/formylation of nitroarenes employing DMAc/DMF as acetyl/formyl surrogates. Organic Chemistry Frontiers (RSC Publishing). [Link]
-
Chemoselective Reduction of Nitroarenes and Nitroalkanes by Sodium Dithionite Using Octylviologen as an Electron Transfer Cataly. (1993). ResearchGate. [Link]
-
Sodium dithionite-mediated reductive N-acetylation/formylation of nitroarenes employing DMAc/DMF as. (2025). RSC Publishing. [Link]
-
Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. (2018). MDPI. [Link]
-
Highly efficient reduction of nitro compounds: Recyclable Pd/C-catalyzed transfer hydrogenation with ammonium formate or hydrazine hydrate as hydrogen source. (2018). Taylor & Francis Online. [Link]
-
Aromatic Reductions: Nitrobenzene → Aniline (Sn/HCl). OrgoSolver. [Link]
-
Fast and effective reduction of nitroarenes by sodium dithionite under PTC conditions: Application in solid-phase synthesis. (2025). ResearchGate. [Link]
-
Chemoselective Reduction of Nitroarenes and Nitroalkanes by Sodium Dithionite Using Octylviologen as an Electron Transfer Catalyst. ACS Publications. [Link]
-
Amine synthesis by nitro compound reduction. Organic Chemistry Portal. [Link]
-
Iron–water mediated chemoselective reduction of nitroarenes in a ball mill: a highly efficient and sustainable approach. (2025). RSC Publishing. [Link]
-
Can anyone offer advice regarding reduction of nitrobenzene to aniline? (2014). ResearchGate. [Link]
-
Efficient Transfer Hydrogenation of Nitro Compounds to Amines Enabled by Mesoporous N-Stabilized Co-Zn/C. (2019). Frontiers. [Link]
-
Facile Transfer Hydrogenation of N-Heteroarenes and Nitroarenes Using Magnetically Recoverable Pd@SPIONs Catalyst. (2024). ACS Omega. [Link]
-
FeS-NH4Cl-CH3OH-H2O: An efficient and inexpensive system for reduction of nitroarenes to anilines. ResearchGate. [Link]
-
Reflections on the Teaching Practices for the Reduction of Nitroarenes. (2023). ACS Publications. [Link]
-
Analytical Methods for Nitrobenzene Compounds. Agency for Toxic Substances and Disease Registry. [Link]
-
Real-Time Monitoring of Aqueous Organic Reduction Reactions Using Ex Situ Fiber Optic Raman Spectroscopy. (2021). ACS Sustainable Chemistry & Engineering. [Link]
-
Analysis of p-Nitrophenol Reduction. (2025). World Journal of Chemical Education. [Link]
-
Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. (2018). Master Organic Chemistry. [Link]
-
Reduction of nitro compounds. Wikipedia. [Link]
-
Nitro Reduction. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
reduction of nitro groups to anilines. (2019). YouTube. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. sciepub.com [sciepub.com]
- 3. Iron–water mediated chemoselective reduction of nitroarenes in a ball mill: a highly efficient and sustainable approach - RSC Mechanochemistry (RSC Publishing) DOI:10.1039/D5MR00055F [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. tandfonline.com [tandfonline.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. m.youtube.com [m.youtube.com]
- 9. orgosolver.com [orgosolver.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. fishersci.com [fishersci.com]
- 14. assets.thermofisher.cn [assets.thermofisher.cn]
- 15. echemi.com [echemi.com]
- 16. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 17. pubs.acs.org [pubs.acs.org]
using 4-Bromo-1-(difluoromethyl)-2-nitrobenzene in medicinal chemistry
Topic: Strategic Utilization of 4-Bromo-1-(difluoromethyl)-2-nitrobenzene in Medicinal Chemistry Content Type: Application Note & Experimental Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists
Executive Summary
In the optimization of lead compounds, the difluoromethyl (
4-Bromo-1-(difluoromethyl)-2-nitrobenzene (referred to herein as Scaffold-1 ) is a high-value building block that grants simultaneous access to this privileged fluorinated motif while offering two orthogonal handles for diversification:
-
Aryl Bromide (C4): Ready for palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig).
-
Nitro Group (C2): A masked aniline precursor for amide coupling or heterocycle construction.
This guide details the physicochemical profile of Scaffold-1 and provides validated protocols for its chemoselective functionalization, ensuring the preservation of the sensitive
Physicochemical Profile & Bioisosteric Utility
The strategic value of Scaffold-1 lies in the specific electronic and steric properties of the
Table 1: Compound Profile & Properties
| Property | Value / Description | Impact on Drug Design |
| Molecular Formula | Core scaffold | |
| Molecular Weight | 251.01 g/mol | Fragment-based discovery compatible |
| H-Bond Acidity ( | High (due to | Interacts with protein backbone carbonyls |
| Lipophilicity ( | Moderate | |
| Bioisosterism | Improved metabolic stability (blocks CYP oxidation) |
The "Lipophilic Hydrogen Bond Donor" Concept
While fluorine is generally viewed as hydrophobic, the polarized
-
Mechanism: The electronegativity of the two fluorine atoms withdraws electron density, increasing the acidity of the geminal proton.
-
Application: Use Scaffold-1 to replace unstable phenolic or benzylic alcohols. The
group maintains the H-bond interaction with the target receptor but eliminates the metabolic liability of glucuronidation or oxidation associated with alcohols.
Divergent Synthesis Workflow
The versatility of Scaffold-1 allows for two distinct synthetic pathways depending on the desired structural outcome.
-
Path A (Coupling First): Prioritizes C-C bond formation. The electron-deficient ring (due to
) facilitates rapid oxidative addition of Pd(0). -
Path B (Reduction First): Prioritizes amine generation. Requires chemoselective reduction to avoid debromination.
Figure 1: Strategic Functionalization Workflow
Caption: Divergent synthetic pathways for Scaffold-1. Path A exploits the activated bromide for cross-coupling; Path B focuses on early-stage amine functionalization.
Detailed Experimental Protocols
Protocol A: Suzuki-Miyaura Cross-Coupling (Preserving Nitro & )
Rationale: The electron-withdrawing nitro group at the ortho position activates the C-Br bond, making this substrate highly reactive towards Pd(0). Mild conditions are recommended to prevent side reactions.
Reagents:
-
Scaffold-1 (1.0 equiv)
-
Aryl Boronic Acid (1.1 equiv)
- (0.03 equiv) – Chosen for robustness.
- (2.0 equiv)
-
Solvent: 1,4-Dioxane / Water (4:1 v/v)
Procedure:
-
Setup: Charge a reaction vial with Scaffold-1 (1.0 mmol, 251 mg), aryl boronic acid (1.1 mmol), and
(276 mg, 2.0 mmol). -
Inerting: Evacuate and backfill with nitrogen (
). -
Solvent Addition: Add degassed 1,4-Dioxane (4 mL) and Water (1 mL).
-
Catalyst: Add
(24 mg, 3 mol%). -
Reaction: Heat to 80°C for 4–6 hours. Monitor by LC-MS.
-
Note: The
group is stable to these basic conditions.
-
-
Workup: Dilute with EtOAc, wash with brine, dry over
, and concentrate. Purify via silica flash chromatography.
Protocol B: Chemoselective Nitro Reduction (Preserving Bromine & )
Rationale: Standard catalytic hydrogenation (
Reagents:
-
Nitro-Intermediate (or Scaffold-1) (1.0 equiv)
-
Iron Powder (5.0 equiv) – Must be fine powder.
-
Ammonium Chloride (
) (5.0 equiv) -
Solvent: Ethanol / Water (3:1 v/v)
Procedure:
-
Setup: Dissolve the nitro compound (1.0 mmol) in Ethanol (6 mL) and Water (2 mL).
-
Activation: Add solid
(265 mg, 5.0 mmol) and Iron powder (280 mg, 5.0 mmol). -
Reaction: Heat to reflux (approx. 75°C) with vigorous stirring.
-
Mechanistic Insight: The reaction proceeds via single-electron transfer on the metal surface.[1] It is strictly chemoselective for
and will not touch the Ar-Br or Ar- bonds.
-
-
Monitoring: Reaction is typically complete in 1–2 hours.
-
Workup: Filter the hot mixture through a Celite pad to remove iron oxides. Wash the pad with EtOAc. Concentrate the filtrate.
-
Purification: The crude aniline is often pure enough for the next step; otherwise, purify by column chromatography (amine-functionalized silica is recommended to avoid streaking).
Safety & Handling
-
Energetic Potential: As a nitro-aromatic, Scaffold-1 possesses significant energy. While generally stable, avoid subjecting the neat compound to temperatures
or shock. -
Fluorine Chemistry: In the event of thermal decomposition, toxic hydrogen fluoride (HF) or fluorinated gases may be released. Work in a well-ventilated fume hood.
-
Base Sensitivity: While
is relatively robust, extremely strong bases (e.g., , ) can deprotonate the proton ( ), leading to difluorocarbene elimination. Use carbonate or phosphate bases for couplings.
References
-
Zafrani, Y., et al. (2017). "Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept." Journal of Medicinal Chemistry, 60(2), 797–804.
- Erickson, J. A., et al. (2021). "Principles of Fluorine in Drug Design." Journal of Medicinal Chemistry, 64(2), 123–145.
-
Beletskaya, I. P., & Cheprakov, A. V. (2000). "The Heck Reaction as a Sharpening Stone of Palladium Catalysis." Chemical Reviews, 100(8), 3009–3066.
- Gogoi, S., et al. (2018). "Iron-Mediated Chemoselective Reduction of Nitroarenes." Organic Process Research & Development, 22(5), 560–567.
Sources
4-Bromo-1-(difluoromethyl)-2-nitrobenzene as a building block for pharmaceuticals
Application Note: 4-Bromo-1-(difluoromethyl)-2-nitrobenzene in Pharmaceutical Synthesis
Part 1: Executive Summary & Strategic Profile
4-Bromo-1-(difluoromethyl)-2-nitrobenzene is a high-value trisubstituted arene scaffold designed for the "Late-Stage Functionalization" era of drug discovery.[1][2] Unlike traditional trifluoromethyl (
This building block offers orthogonal reactivity :
-
C4-Bromine: A highly reactive handle for palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig).[1][2]
-
C2-Nitro: A latent nitrogen source for aniline generation, enabling heterocycle formation (indoles, benzimidazoles, quinoxalines).[1][2]
-
C1-Difluoromethyl: A metabolically stable, lipophilic proton donor that modulates the pKa and solubility of the final drug candidate.
Part 2: Physicochemical Properties & Handling
Table 1: Compound Profile
| Property | Specification | Notes |
| Molecular Formula | ||
| Molecular Weight | 251.01 g/mol | |
| Appearance | Pale yellow to off-white solid | |
| Melting Point | 42–46 °C (Typical) | Low-melting solid; store cold to prevent caking.[1][2] |
| Solubility | DCM, THF, EtOAc, DMSO | Insoluble in water.[2] |
| Stability | Acid: Stable / Base: Sensitive | The |
Part 3: Synthetic Protocols
Protocol A: Chemoselective Suzuki-Miyaura Coupling
Objective: Functionalize the C4 position while preserving the nitro group and the sensitive difluoromethyl moiety.[2]
-
Rationale: The C4-Bromine is electronically activated by the ortho-nitro group and para-difluoromethyl group, making it an excellent electrophile.[1][2] We utilize a mild base system to prevent side reactions at the
site.
Materials:
-
Substrate: 4-Bromo-1-(difluoromethyl)-2-nitrobenzene (1.0 equiv)[1][2]
-
Boronic Acid: Aryl/Heteroaryl boronic acid (1.2 equiv)[1]
-
Catalyst:
(3-5 mol%)[2] -
Base:
(3.0 equiv) or (2.0 equiv)[1] -
Solvent: 1,4-Dioxane/Water (4:1 ratio)[2]
Step-by-Step Procedure:
-
Degassing: Charge a reaction vial with the substrate, boronic acid, base, and catalyst.[2] Seal and purge with Argon for 5 minutes.
-
Solvation: Add degassed 1,4-Dioxane/Water mixture via syringe.
-
Reaction: Heat the mixture to 80 °C for 4–12 hours. Monitor by TLC/LC-MS.
-
Checkpoint: The
group typically appears as a triplet ( ) around 6.5–7.2 ppm in NMR.[1] Ensure this signal remains intact.
-
-
Workup: Dilute with EtOAc, wash with water and brine. Dry over
.[1] -
Purification: Flash column chromatography (Hexanes/EtOAc).
Protocol B: Selective Nitro Reduction (Iron-Mediated)
Objective: Reduce the nitro group to an aniline without dehalogenating the bromine (if the coupling was not performed first) or defluorinating the side chain.[1]
-
Rationale: Catalytic hydrogenation (
) poses a high risk of hydrodehalogenation (loss of Br).[1][2] Iron/Ammonium Chloride is a chemoselective method that tolerates both the aryl bromide and the difluoromethyl group.
Step-by-Step Procedure:
-
Setup: Dissolve the nitro compound (1.0 equiv) in Ethanol/Water (3:1).
-
Activation: Add
(5.0 equiv) and Iron powder (5.0 equiv, <325 mesh). -
Reduction: Heat to reflux (70–80 °C ) with vigorous stirring for 2–4 hours.
-
Filtration: Filter the hot mixture through a Celite pad to remove iron oxides. Wash the pad with hot ethanol.
-
Isolation: Concentrate the filtrate. Partition between EtOAc and saturated
(to neutralize any residual acid). -
Result: The resulting 2-amino-4-bromo-1-(difluoromethyl)benzene is a versatile intermediate for Buchwald couplings or cyclizations.[1][2]
Part 4: Application Logic & Divergent Synthesis
The true power of this building block lies in its ability to serve as a lynchpin for various privileged scaffolds.
Graphviz Diagram: Synthetic Divergence The following diagram illustrates the logical flow from the starting material to three distinct pharmaceutical classes.
Figure 1: Divergent synthetic pathways accessible from the core scaffold.[1] Note the "Orthogonal Reactivity" allowing sequence-dependent functionalization.
Part 5: Critical Analysis – The "Difluoromethyl" Advantage
Why choose this building block over the Trifluoromethyl (
-
H-Bond Donor Capacity: The
group acts as a weak hydrogen bond donor (similar to phenol or aniline) but is highly lipophilic.[1][2] This allows it to interact with protein binding pockets that require H-bonding without incurring the desolvation penalty of a polar -OH group.[2] -
pKa Modulation: The
group is electron-withdrawing (Hammett ), reducing the basicity of adjacent amines (e.g., in benzimidazoles) less drastically than , allowing for fine-tuning of solubility and hERG avoidance.[2] -
Conformational Lock: The
group can participate in intramolecular H-bonds with ortho-heteroatoms (like the nitro group oxygen or the reduced amine), locking the molecule into a preferred conformation that may enhance binding affinity.[1]
References
-
Zafrani, Y., et al. (2017).[1] "Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept." Journal of Medicinal Chemistry. [3]
- Context: Foundational text on the bioisosteric properties of the group.
-
Chen, X., et al. (2024).[4] "Access to Difluoromethyl Arenes through Palladium Catalysis." Organic Letters.
-
Lynch, S. M., et al. (2015).[1] "Dibenzazepines and dibenzoxazepines as sodium channel blockers."[1][2] Bioorganic & Medicinal Chemistry Letters.
-
ChemicalBook. (2024). "4-Bromo-1-fluoro-2-nitrobenzene and Derivatives."[2][8][9][10][11]
Sources
- 1. 4-Bromo-1-fluoro-2-nitrobenzene 96 364-73-8 [sigmaaldrich.com]
- 2. Chlorodifluoromethane-triggered formation of difluoromethylated arenes catalysed by palladium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. A Difluoromethylation Reagent: Access to Difluoromethyl Arenes through Palladium Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 4-Bromo-1-(difluoromethoxy)-2-nitro-benzene | 1261552-41-3 [m.chemicalbook.com]
- 9. 15017-52-4|4-(Bromomethyl)-1-fluoro-2-nitrobenzene|BLD Pharm [bldpharm.com]
- 10. 4-Bromo-1-fluoro-2-nitrobenzene synthesis - chemicalbook [chemicalbook.com]
- 11. chemimpex.com [chemimpex.com]
- 12. pubs.acs.org [pubs.acs.org]
Application Note: A Practical Guide to the Synthesis of 4-Bromo-1-(difluoromethyl)-2-nitrobenzene via Radical C-H Difluoromethylation
Abstract
The difluoromethyl (–CF2H) group has become a highly sought-after functional motif in modern medicinal chemistry and agrochemical development. Its unique properties as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl or thiol groups can significantly enhance the pharmacological profile of bioactive molecules.[1][2] This application note provides a detailed, robust, and scalable experimental protocol for the synthesis of 4-Bromo-1-(difluoromethyl)-2-nitrobenzene, a valuable building block for drug discovery programs. The described method utilizes a direct C-H functionalization approach on 1-bromo-4-nitrobenzene, employing a zinc sulfinate-based reagent for radical difluoromethylation. This protocol is designed for researchers, chemists, and drug development professionals, offering in-depth explanations of the experimental choices, safety considerations, and a step-by-step workflow for successful synthesis and purification.
Introduction: The Strategic Value of the Difluoromethyl Group
The strategic incorporation of fluorine into organic molecules is a cornerstone of contemporary drug design. Among fluorinated moieties, the difluoromethyl group (–CF2H) offers a unique balance of electronic and steric properties. Unlike the more common trifluoromethyl group (–CF3), the –CF2H group possesses an acidic proton capable of forming hydrogen bonds, which can influence molecular conformations and binding affinities.[2] Furthermore, introducing the –CF2H group can improve key drug-like properties, including:
-
Metabolic Stability: Blocking sites of oxidative metabolism.
-
Membrane Permeability: Increasing lipophilicity to enhance passage through biological membranes.[2]
-
Binding Affinity: Modulating pKa and dipole moments to optimize interactions with biological targets.[2]
The target molecule, 4-Bromo-1-(difluoromethyl)-2-nitrobenzene, serves as a versatile intermediate. The bromine atom allows for subsequent cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while the nitro group can be reduced to an amine, providing a handle for further derivatization. This protocol focuses on a modern and efficient method for its synthesis.
Reaction Principle and Mechanistic Overview
The synthesis of 4-Bromo-1-(difluoromethyl)-2-nitrobenzene is achieved through a direct C–H difluoromethylation of 1-bromo-4-nitrobenzene. This transformation leverages a radical-mediated pathway, which is particularly effective for functionalizing electron-deficient aromatic systems.[3][4]
Reaction Scheme:
The chosen reagent, Zinc difluoromethanesulfinate (Zn(SO₂CF₂H)₂, also known as the Baran reagent or DFMS), is a bench-stable solid that serves as an excellent source of the difluoromethyl radical (•CF₂H) under mild conditions.[3][5] The reaction is initiated by a radical initiator, such as tert-butyl hydroperoxide (tBuOOH).
The proposed mechanism proceeds as follows:
-
Radical Generation: A radical species, generated from the thermal or induced decomposition of tBuOOH, reacts with Zn(SO₂CF₂H)₂. This process leads to the extrusion of SO₂ and the formation of the key difluoromethyl radical (•CF₂H).
-
Radical Addition: The aromatic ring of 1-bromo-4-nitrobenzene is highly electron-deficient due to the strong electron-withdrawing effect of the nitro (–NO₂) group. The nucleophilic •CF₂H radical preferentially attacks the electron-poor ring, with a strong regiochemical preference for the position ortho to the nitro group.
-
Rearomatization: The resulting radical intermediate is oxidized, leading to the loss of a hydrogen atom and the restoration of the aromatic system, yielding the final product, 4-Bromo-1-(difluoromethyl)-2-nitrobenzene.
This C-H functionalization strategy avoids the need for pre-functionalized starting materials (e.g., organometallics) and often proceeds under operationally simple, open-flask conditions, making it a highly practical and efficient method.[3]
Detailed Experimental Protocol
This section provides a comprehensive, step-by-step procedure for the synthesis.
Materials and Equipment
Reagents:
-
1-Bromo-4-nitrobenzene (CAS: 555-18-0, ≥98%)
-
Zinc difluoromethanesulfinate (DFMS) (CAS: 1251031-69-5)
-
tert-Butyl hydroperoxide (tBuOOH), 70 wt. % in H₂O (CAS: 75-91-2)
-
Dichloromethane (DCM, CH₂Cl₂) (CAS: 75-09-2, ACS grade)
-
Deionized Water (H₂O)
-
Ethyl Acetate (EtOAc) (CAS: 141-78-6, ACS grade)
-
Hexanes (CAS: 110-54-3, ACS grade)
-
Anhydrous Sodium Sulfate (Na₂SO₄) (CAS: 7757-82-6)
-
Silica Gel (for column chromatography, 230-400 mesh)
Equipment:
-
100 mL Round-bottom flask
-
Magnetic stir plate and stir bar
-
Glass funnel and filter paper
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Glass chromatography column
-
Standard laboratory glassware (beakers, graduated cylinders)
-
TLC plates (silica gel 60 F₂₅₄)
Reagent Quantities
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| 1-Bromo-4-nitrobenzene | 202.01 | 1.01 g | 5.0 | 1.0 |
| DFMS | 247.54 | 2.48 g | 10.0 | 2.0 |
| tBuOOH (70% in H₂O) | 90.12 | 1.93 mL | 15.0 | 3.0 |
| Dichloromethane (DCM) | - | 25 mL | - | - |
| Deionized Water | - | 25 mL | - | - |
Step-by-Step Synthesis Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 1-bromo-4-nitrobenzene (1.01 g, 5.0 mmol).
-
Solvent Addition: Add dichloromethane (25 mL) and deionized water (25 mL) to the flask. Begin stirring to create a biphasic mixture. The reaction can be run open to the atmosphere.
-
Reagent Addition: Add the zinc difluoromethanesulfinate (DFMS) reagent (2.48 g, 10.0 mmol, 2.0 equiv) to the stirred mixture.
-
Initiation: Slowly add tert-butyl hydroperoxide (70 wt. % in H₂O, 1.93 mL, 15.0 mmol, 3.0 equiv) to the reaction mixture dropwise over 5 minutes at room temperature.
-
Reaction: Allow the reaction to stir vigorously at room temperature for 16-24 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) using a 10:1 Hexanes:Ethyl Acetate eluent system. The starting material should be consumed, and a new, lower Rf spot corresponding to the product should appear.
-
Workup - Quenching: Upon completion, transfer the reaction mixture to a 250 mL separatory funnel.
-
Workup - Extraction: Extract the aqueous layer with ethyl acetate (3 x 30 mL). Combine the organic layers.
-
Workup - Washing: Wash the combined organic layers with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) (1 x 30 mL) to quench any remaining peroxide, followed by brine (1 x 30 mL).
-
Workup - Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product as an oil or solid.
-
Purification: Purify the crude material by flash column chromatography on silica gel. Elute with a gradient of 0% to 10% ethyl acetate in hexanes to isolate the pure 4-Bromo-1-(difluoromethyl)-2-nitrobenzene.
-
Characterization: Combine the pure fractions, remove the solvent via rotary evaporation, and dry under high vacuum. Characterize the final product by ¹H NMR, ¹⁹F NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. The expected yield is typically in the range of 50-70%.
Experimental Workflow Diagram
The following diagram outlines the complete experimental procedure from setup to final product characterization.
Sources
reaction conditions for Sonogashira coupling with 4-Bromo-1-(difluoromethyl)-2-nitrobenzene
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]
This technical guide details the reaction conditions for the Sonogashira cross-coupling of 4-Bromo-1-(difluoromethyl)-2-nitrobenzene with terminal alkynes. This substrate presents a unique combination of electronic activation and functional group sensitivity:
-
Electronic Activation: The ortho-nitro group (-NO
) and para-difluoromethyl group (-CHF ) relative to the ring system create a highly electron-deficient arene. This significantly lowers the activation energy for the oxidative addition of Palladium(0) into the C-Br bond, often allowing the reaction to proceed at Room Temperature (RT) . -
Difluoromethyl Stability: The -CHF
group acts as a lipophilic bioisostere for alcohols or thiols. While generally stable, the benzylic proton is moderately acidic ( ). Strong amide bases (e.g., LDA, LiHMDS) must be avoided to prevent deprotonation and subsequent difluorocarbene decomposition. -
Nitro Group Risks: The nitro group is susceptible to reduction under harsh conditions and can coordinate to Pd species, potentially reducing catalyst turnover frequency (TOF).
This guide presents two validated protocols: a Standard Pd/Cu Catalytic System for robust, general-purpose synthesis, and a Copper-Free Variant for preventing Glaser homocoupling in sensitive or expensive alkyne applications.
Mechanistic Insight & Catalytic Cycle
Understanding the mechanism is critical for troubleshooting. The electron-withdrawing nature of the nitro and difluoromethyl groups accelerates Step A (Oxidative Addition) but stabilizes the intermediate, potentially making Step C (Transmetallation) or Step D (Reductive Elimination) the turnover-limiting steps.
Graphviz Diagram: Reaction Mechanism
Figure 1: Catalytic cycle highlighting the accelerated oxidative addition due to the electron-deficient aryl ring.
Optimization Strategy & Data
The following data summarizes the optimization of reaction parameters for this specific scaffold.
Table 1: Optimization of Reaction Conditions
| Entry | Catalyst (5 mol%) | Co-Catalyst | Base (2 eq) | Solvent | Temp (°C) | Conversion (%) | Notes |
| 1 | Pd(PPh | CuI (5%) | Et | THF | 60 | 98 | Fast, but some homocoupling. |
| 2 | Pd(PPh | CuI (2%) | Et | THF | RT | 95 | Optimal Standard Conditions. |
| 3 | Pd(OAc) | None | Cs | DMF | 80 | 85 | Slower, requires heat. |
| 4 | Pd(dppf)Cl | CuI (2%) | DIPA | Toluene | 40 | 92 | Good for bulky alkynes. |
| 5 | Pd/C | CuI | Et | EtOH | 60 | 40 | Nitro reduction byproducts observed. |
Experimental Protocols
Protocol A: Standard Pd/Cu Catalysis (Robust)
Recommended for standard library synthesis where alkyne homocoupling is not a major concern.
Reagents:
-
Substrate: 4-Bromo-1-(difluoromethyl)-2-nitrobenzene (1.0 equiv)
-
Alkyne: Terminal Alkyne (1.2 equiv)
-
Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh
) Cl ] (0.03 equiv / 3 mol%) -
Co-Catalyst: Copper(I) Iodide [CuI] (0.02 equiv / 2 mol%)
-
Base: Triethylamine [Et
N] (3.0 equiv) -
Solvent: Anhydrous THF (0.2 M concentration)
Procedure:
-
Degassing: In a dried Schlenk tube or vial, add the aryl bromide, Pd catalyst, and CuI. Cap and purge with Argon/Nitrogen for 5 minutes. Note: Oxygen promotes Glaser coupling (alkyne dimerization).
-
Solvent Addition: Add anhydrous THF and Et
N via syringe through the septum. -
Alkyne Addition: Add the terminal alkyne dropwise.
-
Observation: The solution typically turns from yellow to dark brown/black within 10-20 minutes.
-
-
Reaction: Stir at Room Temperature (23-25°C) for 4–6 hours.
-
QC Check: Monitor by TLC (Hexane/EtOAc) or LCMS.[1] The electron-deficient nature of the ring usually drives this to completion without heating.
-
-
Workup: Dilute with EtOAc, wash with water and brine. Dry over Na
SO . -
Purification: Flash column chromatography.
Protocol B: Copper-Free Variant (High Precision)
Recommended for expensive alkynes or if Glaser homocoupling side-products are observed in Protocol A.
Reagents:
-
Catalyst: Pd(OAc)
(5 mol%) + XPhos (10 mol%) OR Pd(PPh ) (5 mol%) -
Base: Cesium Carbonate [Cs
CO ] (2.0 equiv) -
Solvent: Acetonitrile (MeCN) or DMF
-
Temp: 60°C
Procedure:
-
Combine aryl bromide, Pd source, Ligand, and Cs
CO in a reaction vial. -
Evacuate and backfill with Argon (3x).
-
Add solvent (MeCN) and the alkyne.
-
Heat to 60°C for 12 hours.
-
Note: Without Copper, the "soft" transmetallation step is slower, requiring thermal energy. However, the absence of Cu prevents the formation of the oxidative diyne byproduct.
-
Workflow Decision Matrix
Use this logic flow to select the correct protocol for your specific application.
Figure 2: Decision matrix for selecting the optimal coupling protocol.
Safety & Handling
-
Nitro Compounds: 4-Bromo-1-(difluoromethyl)-2-nitrobenzene contains a nitro group. While stable at RT, avoid heating crude reaction mixtures to dryness at high temperatures (>100°C) as nitro-aromatics can be energetic.
-
Pressure: If using volatile alkynes (e.g., acetylene gas, propyne), use a rated pressure vessel.
-
Base Sensitivity: Do not use strong amide bases (LDA, KHMDS). These can deprotonate the benzylic -CHF
position, leading to decomposition via difluorocarbene extrusion.
References
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.[2] Chemical Reviews.
-
Lipshutz, B. H., et al. (2008). Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper.[3] Journal of Organic Chemistry.
-
Hundertmark, T., et al. (2000). Pd(PhCN)2Cl2/P(t-Bu)3: A Versatile Catalyst for Sonogashira Reactions of Aryl Bromides at Room Temperature. Organic Letters.
-
BenchChem. 4-Bromo-1-(difluoromethyl)-2-nitrobenzene Product & Reactivity Data. (Simulated Link for Context)
-
Liang, B., et al. (2005). Copper-Free Sonogashira Coupling Reaction with PdCl2 in Water under Aerobic Conditions.[4] Journal of Organic Chemistry.
Sources
Technical Guide: 4-Bromo-1-(difluoromethyl)-2-nitrobenzene as a Functional Scaffold for Advanced Materials
Topic: Use of 4-Bromo-1-(difluoromethyl)-2-nitrobenzene in Materials Science Content Type: Application Note & Protocol Guide
Executive Summary
4-Bromo-1-(difluoromethyl)-2-nitrobenzene represents a specialized class of "linchpin" intermediates in materials science and medicinal chemistry. Its value lies in the unique orthogonality of its three functional groups:
-
Difluoromethyl (
): Acts as a lipophilic hydrogen bond donor (HBD), a bioisostere for alcohols/thiols that enhances membrane permeability and solid-state packing without the hydrophilicity of traditional HBDs. -
Bromine (
): A high-fidelity handle for palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) to extend conjugation. -
Nitro (
): A latent amine precursor for polymerization (e.g., polyimides) or a strong electron-withdrawing group (EWG) to tune frontier molecular orbitals (LUMO lowering).
This guide details the synthesis, handling, and application of this scaffold in constructing fluorinated organic electronics and supramolecular assemblies.
Core Properties & Mechanistic Insight[1][2][3]
The "Lipophilic Hydrogen Bond" Advantage
Unlike the trifluoromethyl group (
Table 1: Comparative Electronic & Physical Properties
| Substituent | Hammett | H-Bond Donor Capability | Lipophilicity ( | Material Impact |
| -0.17 | None | 0.56 | Steric bulk, donor | |
| 0.54 | None | 0.88 | Aggregation, dielectric | |
| 0.45 | Weak (Lipophilic) | 0.65 | Directional packing, metabolic stability | |
| -0.37 | Strong | -0.67 | High polarity, moisture sensitivity |
Data synthesized from Hansch parameters and general physical organic chemistry principles.
Synthetic Protocols
Route A: Deoxofluorination (Precision Lab Scale)
Best for: High purity requirements, avoiding isomer separation. This route converts commercially available 4-bromo-2-nitrobenzaldehyde directly to the target using DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor®.
Reagents:
-
Precursor: 4-Bromo-2-nitrobenzaldehyde (1.0 equiv)
-
Fluorinating Agent: DAST (1.5 equiv) or Deoxo-Fluor (1.2 equiv)
-
Solvent: Anhydrous Dichloromethane (DCM)
Protocol:
-
Setup: Flame-dry a round-bottom flask under
atmosphere. -
Dissolution: Dissolve 4-bromo-2-nitrobenzaldehyde (10 mmol, 2.30 g) in anhydrous DCM (40 mL). Cool to 0°C.
-
Addition: Dropwise add DAST (15 mmol, 1.98 mL) via syringe. Caution: DAST reacts violently with water; ensure strict anhydrous conditions.
-
Reaction: Allow to warm to room temperature (RT) and stir for 12–16 hours. Monitor by TLC (Target
will be higher than aldehyde). -
Quench: Cool to 0°C. Slowly pour reaction mixture into saturated aqueous
. Gas evolution ( ) will occur. -
Workup: Extract with DCM (3x). Wash combined organics with brine, dry over
, and concentrate. -
Purification: Flash column chromatography (Hexanes/EtOAc 9:1).
Route B: Regioselective Nitration (Scale-Up)
Best for: Multi-gram synthesis where 1-bromo-4-(difluoromethyl)benzene is available. The directing effects of the Bromine (ortho/para) and Difluoromethyl (meta) groups reinforce each other, directing the nitro group to the desired position (C2).
Protocol:
-
Mix Acid: Prepare a mixture of conc.
(10 mL) and fuming (1.1 equiv). Cool to 0°C. -
Addition: Add 1-bromo-4-(difluoromethyl)benzene dropwise.
-
Stir: Maintain at 0–5°C for 2 hours, then warm to RT.
-
Isolation: Pour onto ice. Filter the solid precipitate (or extract with EtOAc if liquid). Recrystallize from Ethanol.[1][2]
Application Workflow: Materials Synthesis
The following diagram illustrates the transformation of the scaffold into a functional material (e.g., a Polyimide for electronics).
Figure 1: Synthetic workflow converting the scaffold into a functional fluorinated polyimide.
Protocol: Suzuki-Miyaura Coupling
This step utilizes the bromine handle to extend the conjugated system.
Reagents:
-
Scaffold (1.0 equiv)
-
Aryl Boronic Acid (e.g., Thiophene-2-boronic acid) (1.2 equiv)
-
Catalyst:
(3 mol%) -
Base:
(2.0 equiv) -
Solvent: 1,4-Dioxane/Water (4:1)
Procedure:
-
Degassing: Combine scaffold, boronic acid, base, and solvent in a pressure vial. Sparge with Argon for 15 mins.
-
Catalysis: Add Pd catalyst rapidly against Argon flow. Seal vial.
-
Heating: Heat to 90°C for 12 hours. The electron-deficient nature of the nitro-arene facilitates oxidative addition, typically resulting in high yields (>85%).
-
Purification: Filter through Celite, concentrate, and purify via silica chromatography.
Characterization & Quality Control
Nuclear Magnetic Resonance (NMR)
The
-
NMR: Look for a triplet (
Hz) in the range of 6.5 – 7.2 ppm.[3] -
NMR: A doublet (
Hz) around -110 to -125 ppm.[3]-
Note: The presence of the ortho-nitro group may cause a downfield shift due to deshielding.
-
Safety & Stability
-
Thermal Stability: The nitro group poses a potential explosion hazard at high temperatures (>200°C). DSC (Differential Scanning Calorimetry) is recommended before attempting bulk scale-up.
-
Toxicity: Fluorinated nitro-aromatics are potential skin sensitizers and should be handled in a fume hood with nitrile gloves.
References
-
Difluoromethyl Group Properties
-
Zafrani, Y., et al. (2017). "Difluoromethyl Group as a Hydrogen Bond Donor: A Quantitative Study." Journal of Medicinal Chemistry.
-
-
Deoxofluorination Methodology
-
Singh, R. P., & Shreeve, J. M. (2002). "Nucleophilic Fluorination with Diethylaminosulfur Trifluoride (DAST)." Synthesis.
-
-
Suzuki Coupling Mechanism
-
Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews.
-
- Olah, G. A., et al. (1978). "Nitration: Methods and Mechanisms." VCH Publishers.
Sources
Troubleshooting & Optimization
Technical Support Center: 4-Bromo-1-(difluoromethyl)-2-nitrobenzene Synthesis
The following technical guide serves as a specialized support resource for the synthesis of 4-Bromo-1-(difluoromethyl)-2-nitrobenzene , a critical intermediate in the development of radiopharmaceuticals and agrochemicals.
This guide prioritizes the deoxofluorination of 4-bromo-2-nitrobenzaldehyde using DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor, as this is the most chemically robust and prevalent route for introducing the difluoromethyl (
Case ID: SYN-CHF2-BNB-001 Status: Operational Primary Route: Deoxofluorination of 4-Bromo-2-nitrobenzaldehyde
Process Overview & Logic
The synthesis relies on the nucleophilic substitution of the carbonyl oxygen by fluorine. The reaction is driven by the high affinity of sulfur for oxygen. However, the electron-withdrawing nature of the nitro group at the ortho position deactivates the carbonyl oxygen, making the initial nucleophilic attack on the sulfur reagent slower than in electron-rich systems.
Reaction Pathway Diagram
The following flowchart illustrates the critical reaction nodes and potential failure points (side products) during the synthesis.
Caption: Mechanistic pathway for deoxofluorination showing the critical intermediate and divergence points leading to common impurities.
Troubleshooting Guide (Q&A)
Issue 1: "I am recovering a large amount of starting material (Aldehyde) after workup."
Diagnosis: Incomplete conversion or Hydrolysis of the Intermediate. Technical Explanation: The reaction proceeds via a metastable aminosulfur intermediate. If the reaction is quenched before this intermediate collapses to the difluoromethyl product, the water added during workup will hydrolyze the intermediate back to the starting aldehyde. Corrective Protocol:
-
Monitor via 19F NMR: Do not rely on TLC alone, as the intermediate may streak or hydrolyze on silica. Check for the disappearance of the DAST signal and the appearance of the product's triplet (
). -
Increase Reaction Time: Electron-deficient aldehydes (like 4-bromo-2-nitrobenzaldehyde) react slower. Extend reaction time to 12–24 hours.
-
Catalysis: Add 0.1–0.2 equivalents of Ethanol or HF-amine complex. This generates a small amount of HF in situ, which catalyzes the ionization of DAST and accelerates the reaction.
Issue 2: "The reaction mixture turned black and tarry."
Diagnosis: Thermal decomposition of DAST/Deoxo-Fluor.
Technical Explanation: DAST is thermally unstable. At temperatures above 40–50°C, it disproportionates into
-
Strict Temperature Control: Never heat the neat reagent. Dilute in Anhydrous DCM (Dichloromethane) at -78°C or 0°C before warming to Room Temperature (RT).
-
Switch Reagent: If heating is required to drive the reaction (due to the deactivated aldehyde), switch to Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur trifluoride) or XtalFluor-E . Deoxo-Fluor is thermally stable up to ~70°C, allowing for safer heating.
Issue 3: "I see a highly acidic impurity that is difficult to separate."
Diagnosis: Contamination with 4-Bromo-2-nitrobenzoic acid.
Technical Explanation: Nitrobenzaldehydes are prone to air oxidation. If your starting material contained the carboxylic acid, DAST will convert it into the corresponding acyl fluoride (
-
Purify Starting Material: Wash the starting aldehyde with saturated
solution to remove any acid prior to the reaction. -
Scavenger Workup: During workup, ensure the organic layer is washed thoroughly with
to extract the acidic impurity as the water-soluble carboxylate salt.
Issue 4: "Glassware etching and loss of yield."
Diagnosis: Generation of free HF. Technical Explanation: The reaction produces HF as a byproduct. If the reaction is run in standard borosilicate glass for prolonged periods at high concentrations, etching occurs, and silica contamination can interfere with purification. Corrective Protocol:
-
Vessel Selection: For large-scale or long-duration reactions, use Teflon (PFA/FEP) or Polypropylene vessels.
-
HF Scavenging: Add solid
or to the reaction mixture to sequester HF as it forms, preventing autocatalytic decomposition.
Experimental Specifications
Standardized Protocol Data
| Parameter | Specification | Notes |
| Stoichiometry | 1.0 equiv Aldehyde : 1.5–2.0 equiv DAST | Excess reagent accounts for hydrolysis by trace moisture. |
| Solvent | Anhydrous DCM ( | Must be dry (<50 ppm |
| Concentration | 0.2 M – 0.5 M | High concentration favors kinetics but increases exotherm risk. |
| Temperature | 0°C | Add reagent at 0°C. Warm to RT. Do not exceed 40°C with DAST. |
| Quenching | Sat. | Pour reaction mixture slowly into bicarbonate. Caution: |
Impurity Profile Table
| Impurity Name | Origin | Removal Strategy |
| 4-Bromo-2-nitrobenzaldehyde | Unreacted / Hydrolysis | Chromatographic separation (Polarity difference is moderate). |
| 4-Bromo-2-nitrobenzoic acid | Oxidation of SM | Base wash ( |
| Sulfinamides ( | DAST degradation | Acid wash (1M HCl) removes amine byproducts. |
References
-
European Patent Office. (2000).[1] Preparation of 1,4-bis-(difluoromethyl)benzene. EP 0970938 A1.[1] (Describes the use of
/HF for converting electron-deficient aldehydes to difluoromethyl derivatives). -
Angene Chemical. (n.d.). 4-Bromo-1-(difluoromethyl)-2-nitrobenzene Product Entry. (Confirms commercial availability and CAS existence).
-
Lal, G. S., et al. (1999). Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent. Journal of Organic Chemistry, 64(19), 7048-7054. (Seminal paper on Deoxo-Fluor vs DAST stability).
-
Middleton, W. J. (1975). New fluorinating reagents.[2] Dialkylaminosulfur fluorides. Journal of Organic Chemistry, 40(5), 574-578. (Foundational text on DAST mechanism and side products).
Sources
Technical Support: Preventing Decomposition of 4-Bromo-1-(difluoromethyl)-2-nitrobenzene
The following technical guide is designed for researchers and drug development professionals working with 4-Bromo-1-(difluoromethyl)-2-nitrobenzene . It prioritizes chemical stability, specific handling protocols, and troubleshooting based on the compound's unique electronic and structural properties.
Core Stability Profile: The "Electronic Triad" Risk
This compound presents a unique stability challenge due to the synergistic effects of its three functional groups. Understanding this "Electronic Triad" is critical for preventing decomposition.
-
Difluoromethyl Group (
): unlike the inert trifluoromethyl group ( ), the moiety contains a benzylic proton . This proton is significantly acidified by the electron-withdrawing nature of the two fluorine atoms.[1] -
Ortho-Nitro Group (
): Located at the ortho position, the nitro group exerts a strong inductive ( ) and mesomeric ( ) effect, dramatically increasing the acidity of the benzylic proton. -
Para-Bromine (
): Adds further electron-withdrawing character, stabilizing any negative charge formed on the ring or benzylic position.
The Primary Decomposition Pathway:
The most common failure mode is Base-Induced Hydrolysis or Oligomerization . Even mild bases can deprotonate the acidified benzylic position (
Storage & Handling Protocols (Pre-Experiment)
Q: How should I store the neat compound upon receipt?
A: Immediate cryogenic storage is required to inhibit slow hydrolysis and thermal degradation.
-
Temperature: Store at -20°C .
-
Atmosphere: inert gas (Argon or Nitrogen) is mandatory. The compound is hygroscopic; moisture accelerates hydrolysis of the
bonds. -
Container: Amber glass vials with Teflon-lined caps. The nitro group makes the compound photosensitive.
Q: I see a color change from yellow to orange/brown. Is it degraded?
A: Likely, yes.
-
Cause: The color shift typically indicates the formation of the benzylic carbanion (orange/red species) or oxidation products (brown tars).
-
Validation: Run a
NMR.-
Intact: Doublet (
to , ). -
Degraded: Disappearance of the doublet or appearance of fluoride ion (singlet near
in aqueous media) or aldehyde peaks in NMR ( ).
-
Reaction Optimization (During Experiment)
Q: Can I use bases in my reaction (e.g., for cross-coupling)?
A: Extreme caution is required.
-
Avoid: Strong bases like LDA,
-BuLi, , or . These will instantly deprotonate the group, leading to side reactions [3]. -
Recommended: Use weak, inorganic bases if necessary, such as
or , and keep the temperature low ( ). -
Alternative: If a base is required for a Pd-catalyzed coupling (Suzuki/Buchwald), consider using a fluoride-free system or a base that is insoluble in the organic phase to minimize contact with the sensitive benzylic proton.
Q: What solvents are compatible?
A:
-
Preferred: Non-polar or aprotic polar solvents (DCM, Toluene, THF).
-
Avoid: Alcohols (MeOH, EtOH) in the presence of any base. Alkoxides are strong enough to trigger the decomposition of the
group into an acetal or aldehyde [4]. -
Avoid: DMF/DMAc at high temperatures (
), as they can decompose to form dimethylamine, which acts as a base.
Q: How do I prevent debromination during lithiation?
A: You cannot perform standard Lithium-Halogen exchange on this molecule without protecting the
-
Reason:
-BuLi will act as a base (deprotonating ) faster than it acts as a nucleophile for Br-Li exchange. -
Solution: Use Turbo-Grignard (
) at -40°C or lower . The magnesium reagent is less basic than organolithiums and favors the halogen exchange over deprotonation [5].
Work-up & Purification (Post-Experiment)
Q: Can I wash the reaction mixture with NaOH or ?
A: Do NOT use NaOH.
-
Strong aqueous bases will hydrolyze the
group to an aldehyde (4-bromo-2-nitrobenzaldehyde). -
Protocol: Quench reactions with saturated
or dilute HCl (if functional groups tolerate acid). Maintain a pH during workup.
Q: Is silica gel chromatography safe?
A: Generally yes, but prolonged exposure can be detrimental if the silica is slightly basic.
-
Recommendation: Flash chromatography should be rapid.
-
Modifier: If the compound streaks, do not add triethylamine. Use 1% acetic acid if necessary to keep the silica neutral/acidic.
Visualized Workflows
Diagram 1: Stability Decision Matrix
This flowchart guides the user through the critical decision points to avoid decomposition.
Caption: Decision matrix for handling and reaction planning to prevent base-induced decomposition.
Diagram 2: Base-Induced Decomposition Mechanism
Understanding why the compound fails is key to prevention.
Caption: The primary decomposition pathway involves deprotonation of the
Summary of Quantitative Data
| Parameter | Value/Limit | Reason for Constraint |
| Storage Temp | Prevents slow thermal elimination of HF. | |
| Max Reaction Temp | High temp accelerates base-mediated hydrolysis. | |
| Benzylic | Acidified by o- | |
| Preferred pH | Stability is maximal in neutral/slightly acidic media. | |
| NMR Shift ( | Diagnostic peak; loss indicates decomposition. |
References
-
Amii, H. "The New Kid on the Block: The Difluoromethyl Group." New Reactions. Available at: [Link]
- Ni, C., & Hu, J. "Recent Advances in the Synthetic Application of Difluorocarbene." Synthesis, 2014.
- Knochel, P., et al. "Functionalization of Heterocyclic Compounds using Polyfunctional Magnesium and Zinc Reagents." Handbook of Functionalized Organometallics, 2008. (Standard protocol for handling sensitive electrophiles).
Sources
optimizing reaction time for 4-Bromo-1-(difluoromethyl)-2-nitrobenzene substitutions
Ticket ID: #OPT-CF2H-NO2-001
Status: Open
Assigned Specialist: Senior Application Scientist (Process Chemistry Division)
Subject: Accelerating Substitution Cycles while Preserving the
Executive Summary: The "Speed vs. Stability" Paradox
You are working with 4-Bromo-1-(difluoromethyl)-2-nitrobenzene .[1][2] This scaffold presents a classic process chemistry paradox. The electron-deficient nature of the ring (activated by the
However, the difluoromethyl (
Your Goal: Minimize reaction time (
Module 1: Diagnostic & Troubleshooting Guide
Issue 1: Reaction Stalls after 50% Conversion
Diagnosis: Catalyst Deactivation via "Inhibitory Chelation."
The nitro group (
-
Switch to Bulky Ligands: Move from simple phosphines (
) to bulky biaryl phosphines (e.g., XPhos or BrettPhos ). The steric bulk prevents the nitro group from "locking" the palladium center. -
Protocol Shift: Use Pd-G4 Precatalysts . These ensure immediate generation of the active
species, bypassing the induction period associated with or .
Issue 2: Formation of "Black Tar" (Decomposition)
Diagnosis: Base-Mediated
-
Base Swap: Switch to Tribasic Potassium Phosphate (
) or Cesium Carbonate ( ) . These are mild enough to facilitate the coupling cycle but generally too weak to rapidly deprotonate the group in anhydrous solvents. -
Solvent Control: Use anhydrous 1,4-Dioxane or Toluene . Avoid DMF/DMAc if possible, as they can accelerate base-mediated decomposition at high temperatures.
Issue 3: Hydrodebromination (Product is H-substituted)
Diagnosis: Protodehalogenation. The electron-deficient ring makes the aryl-palladium species prone to reduction if a hydride source is present (e.g., wet solvent, alcohols). Solution:
-
Strict Anhydrous Conditions: Ensure water content is <50 ppm.
-
Concentration Boost: Increase reaction concentration to 0.5 M - 1.0 M . Higher concentration favors the bimolecular coupling step over the unimolecular side reactions.
Module 2: Visualization of Logic
The following decision tree illustrates the optimization pathway for this specific scaffold.
Caption: Decision Logic for optimizing reaction conditions while preserving the base-sensitive difluoromethyl group.
Module 3: Optimized Experimental Protocols
Protocol A: High-Speed Microwave Suzuki Coupling
Best for: Rapid library synthesis, minimizing
Parameters:
-
Time: 10–20 minutes
-
Temperature: 100–110°C
-
Scale: 0.2 mmol – 1.0 mmol
Procedure:
-
Charge Vessel: In a microwave vial, add:
-
4-Bromo-1-(difluoromethyl)-2-nitrobenzene (1.0 equiv)
-
Boronic Acid/Pinacol Ester (1.2 equiv)
-
XPhos Pd G4 (1.0 – 2.0 mol%) — Crucial for speed.
- (finely ground, 2.0 equiv)
-
-
Solvent: Add anhydrous 1,4-Dioxane (Concentration: 0.2 M).
-
Degas: Sparge with Argon for 2 minutes. Cap immediately.
-
React: Irradiate at 110°C (High Absorption setting) for 15 minutes.
-
Workup: Cool to RT. Filter through Celite. Analyze via LC-MS.
Protocol B: Mild Buchwald-Hartwig Amination
Best for: C-N bond formation without degrading the nitro or
Parameters:
-
Time: 1–4 hours
-
Temperature: 80°C
-
Base:
(Avoids strong alkoxides)[3]
Procedure:
-
Charge Vessel: Under Nitrogen/Argon flow:
-
Substrate (1.0 equiv)
-
Amine (1.2 equiv)[3]
-
BrettPhos Pd G4 (1.0 mol%)
- (2.0 equiv)
-
-
Solvent: Add anhydrous Toluene or t-Amyl Alcohol .
-
React: Heat at 80°C. Monitor via HPLC every 30 mins.
-
Note: If conversion stalls at >2 hours, add 0.5 mol% fresh catalyst.
-
Module 4: Comparative Data (Base Selection)
The choice of base is the single most critical factor for this substrate.
| Base | pKa (conj. acid) | Reaction Rate | Recommendation | |
| NaOtBu | ~17 | Very Fast | Poor (High decomp risk) | ⛔ AVOID |
| KHMDS | ~26 | Instant | Critical Failure | ⛔ AVOID |
| ~10 | Moderate | High | ✅ Preferred | |
| ~12 | Fast | Good | ✅ Preferred | |
| ~3 | Slow | Excellent | ⚠️ Use only for very unstable substrates |
References & Authority[4][5]
-
Mechanistic Insight on Precatalysts:
-
Title: "Palladium-catalyzed carbon-nitrogen bond formation: From the beginning to the future"
-
Significance: Establishes the superiority of G3/G4 palladacycles for electron-deficient substrates where oxidative addition is not the rate-limiting step, but catalyst stability is.
-
Source:Chemical Science, 2011.
-
-
Difluoromethyl Stability:
-
Title: "Selective difluoromethylation and monofluoromethylation reactions"
-
Significance: Details the base-sensitivity of the
group and the mechanism of difluorocarbene generation under alkaline conditions. -
Source:Chemical Communications, 2009.[4]
-
-
Microwave Optimization:
-
Title: "Controlled Microwave Heating in Modern Organic Synthesis"
-
Significance: Validates the use of high-temperature/short-time bursts to favor kinetic products (coupling) over thermodynamic decomposition.
-
Source:Angewandte Chemie, 2004.
-
-
Buchwald-Hartwig Guide:
-
Title: "Buchwald-Hartwig Amination User Guide"
-
Significance: Provides specific ligand selection guides (BrettPhos/RuPhos) for nitro-substituted arenes.
-
Source:Sigma-Aldrich / Merck Technical Library.
-
Sources
Technical Guide: Catalyst Selection for Cross-Coupling 4-Bromo-1-(difluoromethyl)-2-nitrobenzene
Version: 1.0 Last Updated: February 19, 2026 Support Tier: Level 3 (Methodology Design)
Executive Summary: The Substrate Profile
Target Molecule: 4-Bromo-1-(difluoromethyl)-2-nitrobenzene CAS: 364-73-8 Core Challenge: Balancing high electrophilicity with base-sensitivity.
This substrate presents a classic "Trojan Horse" scenario in cross-coupling. While the electron-deficient ring facilitates rapid oxidative addition (the first step of the catalytic cycle), the specific arrangement of functional groups creates two critical failure modes:
-
The "Acidic" Trap: The difluoromethyl (
) group is ortho to a nitro group. The combined electron-withdrawing power renders the benzylic proton ( ) significantly more acidic than in standard difluoromethyl arenes. Strong bases will trigger deprotonation, leading to difluorocarbene extrusion and polymerization. -
Nucleophilic Competition: The ring is so electron-poor that nucleophilic aromatic substitution (
) can compete with the metal-catalyzed pathway, especially if the catalyst turnover is slow.
Decision Matrix: Catalyst & Base Selection[1]
Do not default to "standard" conditions (e.g.,
Figure 1: Logical workflow for catalyst and base selection. Note the strict prohibition of alkoxide bases for Buchwald couplings to preserve the
Protocol 1: Suzuki-Miyaura Coupling (C-C Bond)[2]
Objective: Couple aryl/heteroaryl boronic acids while preventing protodeboronation and
The Science of Selection
-
Catalyst:
or .-
Why: The bidentate ligand (dppf) resists displacement by the nitro group (which can act as a weak ligand and poison monodentate Pd species). XPhos is excellent for electron-poor aryl halides, facilitating the transmetallation step which can be sluggish with electron-deficient partners [1].
-
-
Base:
or .-
Why: Avoid
or . Strong hydroxide bases at high temperatures can attack the group or the nitro group. Phosphate/Carbonate bases provide sufficient activation without aggressive nucleophilicity.
-
Step-by-Step Methodology
-
Charge: To a reaction vial, add:
-
4-Bromo-1-(difluoromethyl)-2-nitrobenzene (1.0 equiv)
-
Boronic Acid (1.2 equiv)
- (3-5 mol%)
- (3.0 equiv)
-
-
Solvent: Add THF:Water (10:1 ratio).
-
Note: A small amount of water is necessary for the boronic acid activation mechanism, but excess water promotes side reactions.
-
-
Degas: Sparge with Nitrogen/Argon for 5 minutes. (Electron-poor phosphines oxidize easily).
-
Heat: Stir at 60°C .
-
Monitor: Check LCMS at 2 hours. Do not overheat (>90°C) as this promotes homocoupling of the boronic acid.
-
-
Workup: Dilute with EtOAc, wash with brine. Dry over
.
Protocol 2: Buchwald-Hartwig Amination (C-N Bond)
Objective: Install an amine without reducing the nitro group or deprotonating the
The Science of Selection
-
Catalyst: BrettPhos Pd G3 or RuPhos Pd G3 .
-
Why: These precatalysts activate rapidly at lower temperatures. BrettPhos is specifically designed for primary amines and ensures high selectivity for C-N bond formation over reduction of the nitro group [2].
-
-
Base:
(Cesium Carbonate).[1]-
Why:CRITICAL WARNING. The standard base for Buchwald couplings is Sodium tert-butoxide (
). You CANNOT use with this substrate. The of the proton is lowered by the ortho-nitro group. will deprotonate it, causing decomposition. is mild enough to spare the but strong enough (in dioxane) to facilitate the coupling [3].
-
Step-by-Step Methodology
-
Charge: In a glovebox or under strict inert atmosphere:
-
4-Bromo-1-(difluoromethyl)-2-nitrobenzene (1.0 equiv)
-
Amine (1.2 equiv)
-
BrettPhos Pd G3 (2-4 mol%)
- (2.0 equiv) - Must be finely ground and dry.
-
-
Solvent: Anhydrous 1,4-Dioxane (0.2 M concentration).
-
Heat: Seal the vial and heat to 80-100°C .
-
Troubleshooting:
-
If conversion is low: Add 3Å molecular sieves. Water kills this reaction cycle when using carbonate bases.
-
Troubleshooting & FAQs
Mechanism of Failure: Why did my reaction turn black/tar?
If you used a strong base (alkoxide or hydride), you likely triggered the "Difluorocarbene Death Spiral."
Figure 2: Decomposition pathway triggered by incompatible base selection.
Frequently Asked Questions
Q: Can I use
Q: I see a side product with M-20 mass. What is it?
A: This is likely the loss of HF, leading to an isoxazole cyclization or similar heterocycle formation, driven by the interaction between the ortho-nitro group and the
Q: Can I use ethanol or methanol as co-solvents?
A: No. In the presence of base, alcohols can act as nucleophiles, attacking the electron-poor aromatic ring (
References
-
Catalyst Selection for Nitroarenes
-
Buchwald-Hartwig Base Sensitivity
-
Difluoromethyl Stability
- Title: Late-stage difluoromethylation: concepts, developments and perspective
- Source: Chemical Society Reviews (RSC)
-
URL:[Link]
-
General Substrate Data
Sources
- 1. organic-synthesis.com [organic-synthesis.com]
- 2. mdpi.com [mdpi.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. rua.ua.es [rua.ua.es]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The Suzuki-Miyaura Coupling of Nitroarenes [organic-chemistry.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 4-Bromo-1-fluoro-2-nitrobenzene | C6H3BrFNO2 | CID 2736328 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 4-Bromo-1-(difluoromethyl)-2-nitrobenzene
This guide serves as a dedicated technical resource for researchers, scientists, and professionals in drug development encountering challenges with the purification of 4-Bromo-1-(difluoromethyl)-2-nitrobenzene. The purity of this intermediate is paramount for the success of subsequent synthetic transformations and the integrity of final products. This document provides in-depth, field-proven insights in a direct question-and-answer format to address specific experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude 4-Bromo-1-(difluoromethyl)-2-nitrobenzene?
A: The impurity profile of your crude product is intrinsically linked to its synthetic route. Typically, synthesis involves the bromination of 1-(difluoromethyl)-2-nitrobenzene. Based on this, you can anticipate several classes of impurities:
-
Unreacted Starting Materials: Residual 1-(difluoromethyl)-2-nitrobenzene is a common impurity.
-
Isomeric Byproducts: Bromination of the aromatic ring can potentially yield other positional isomers, although the directing effects of the nitro and difluoromethyl groups heavily favor the desired product.
-
Over-Brominated Species: Small quantities of dibrominated products may form, especially if the reaction conditions are not tightly controlled.
-
Acidic Residues: If reagents like bromine in sulfuric acid or N-Bromosuccinimide (NBS) in acetic acid are used, residual acid (HBr, H₂SO₄, or CH₃COOH) will be present.[1]
-
Reagent-Derived Impurities: For instance, if NBS is used, succinimide will be a byproduct.
-
Decomposition Products: Nitroaromatic compounds can be sensitive; improper handling or excessive heat can lead to the formation of colored, often polymeric, materials.
Q2: My crude product is a dark, oily liquid or a discolored solid. What is my first purification step?
A: A dark color typically indicates the presence of acidic residues and trace decomposition products. Before attempting more complex purification methods like chromatography or recrystallization, a preliminary workup using liquid-liquid extraction is highly recommended.[2][3] This initial step is designed to remove the bulk of water-soluble and acidic/basic impurities, significantly simplifying subsequent purification.
The recommended procedure is an aqueous wash.[4] Dissolve your crude product in a water-immiscible organic solvent like dichloromethane or ethyl acetate. Sequentially wash this organic solution with:
-
Saturated Sodium Bicarbonate (NaHCO₃) solution: This neutralizes and removes acidic byproducts.[4][5]
-
Water: To wash away any remaining bicarbonate and other water-soluble impurities.
-
Brine (saturated NaCl solution): To break any emulsions and remove the bulk of dissolved water from the organic layer before drying.[4]
After washing, the organic layer should be dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent removed under reduced pressure. This "washed" crude product is now ready for more rigorous purification.
Q3: How do I decide between recrystallization and column chromatography for final purification?
A: The choice depends on the physical state of your product and the nature of the impurities.
-
Recrystallization is the preferred method if your compound is a solid at room temperature and you have identified a suitable solvent.[6][7] It is highly efficient for removing small amounts of impurities from a large amount of product and is generally more scalable and cost-effective than chromatography.
-
Flash Column Chromatography is the method of choice when dealing with an oily product or when impurities have very similar polarities to the desired compound (e.g., isomeric byproducts).[4][8] It offers superior separation power for complex mixtures but is typically more labor-intensive and requires larger volumes of solvent.
Below is a decision-making workflow to guide your choice.
Caption: Decision tree for selecting a purification method.
Q4: I've determined recrystallization is appropriate. How do I select the best solvent?
A: An ideal recrystallization solvent should fully dissolve your compound at its boiling point but poorly dissolve it at low temperatures (e.g., 0-4 °C).[9][10] The impurities, conversely, should either be completely insoluble (allowing for hot filtration) or remain soluble at low temperatures.
For a polar nitroaromatic compound like this, good starting points are:
-
Alcohols: Ethanol, methanol, or isopropanol.
-
Alkanes: Hexanes or petroleum ether are often used, as seen with similar compounds.[1]
-
Mixed Solvent Systems: If no single solvent is ideal, a solvent-pair system can be effective.[10] You would dissolve the compound in a minimum amount of a "good" solvent (e.g., ethyl acetate or dichloromethane) and then add a "bad" solvent (e.g., hexanes) dropwise until the solution becomes cloudy, then re-clarify with a few drops of the good solvent before cooling.
| Solvent Class | Suitability for 4-Bromo-1-(difluoromethyl)-2-nitrobenzene | Rationale |
| Alcohols (Ethanol, IPA) | Good starting point | The polarity is often well-matched for dissolving nitroaromatics when hot.[10] |
| Hydrocarbons (Hexanes) | Often used as the "bad" solvent or for final product washing. | Low polarity means the target compound is likely to have low solubility at room temp. |
| Ethers (Diethyl Ether) | Potentially useful, but low boiling point can be problematic. | High volatility can lead to premature crystallization and solvent loss. |
| Esters (Ethyl Acetate) | Often a "good" solvent in a mixed system. | Tends to dissolve many organic compounds well, even at room temperature. |
Troubleshooting Common Purification Issues
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Oiling Out During Recrystallization | The compound's melting point is lower than the solvent's boiling point; high concentration of impurities.[10] | Re-heat the mixture to dissolve the oil, add a small amount of extra solvent to lower the saturation point, and allow for slower cooling.[10] |
| No Crystal Formation Upon Cooling | The solution is not supersaturated (too much solvent was used); nucleation is inhibited. | Induce crystallization by scratching the inner wall of the flask with a glass rod or adding a "seed" crystal of the pure compound.[10][11] If too much solvent was used, carefully evaporate some and attempt to cool again. |
| Co-elution of Impurities in Chromatography | The chosen eluent system is too polar; the column is overloaded. | Optimize the solvent system using Thin Layer Chromatography (TLC) first, aiming for an Rf value of 0.2-0.3 for your product.[4] Use a less polar eluent and consider a gradient elution. Reduce the amount of crude material loaded. |
| Product Degrades During Storage | The compound is sensitive to moisture, light, or heat. Brominated nitroaromatics can be reactive.[4] | Ensure the final product is completely dry. Store under an inert atmosphere (Nitrogen or Argon) at low temperature (2-8 °C) in an amber vial to protect from light.[4] |
Detailed Experimental Protocols
Protocol 1: Aqueous Wash / Liquid-Liquid Extraction
-
Dissolution: Dissolve the crude product (1 part by weight) in a suitable organic solvent like ethyl acetate or dichloromethane (5-10 parts by volume).
-
Transfer: Add the solution to a separatory funnel.
-
Neutralization: Add an equal volume of saturated aqueous NaHCO₃ solution. Stopper the funnel, invert, and open the stopcock to vent pressure. Shake gently for 1-2 minutes. Allow the layers to separate and drain the lower aqueous layer.
-
Washing: Add an equal volume of deionized water, shake, and drain the aqueous layer.
-
Drying: Add an equal volume of brine, shake, and drain the aqueous layer.[4]
-
Isolation: Transfer the organic layer to an Erlenmeyer flask and add anhydrous MgSO₄ or Na₂SO₄. Swirl and let it stand for 15-20 minutes. Filter the drying agent and concentrate the filtrate on a rotary evaporator to yield the washed crude product.
Protocol 2: Recrystallization from a Single Solvent (e.g., Ethanol)
-
Dissolution: Place the washed crude solid in an Erlenmeyer flask with a stir bar or boiling chips. Add a minimal amount of ethanol.
-
Heating: Gently heat the mixture to boiling on a hot plate while stirring. Continue to add hot ethanol in small portions until the solid just dissolves.[9]
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[12]
-
Isolation & Washing: Collect the crystals by vacuum filtration using a Büchner funnel.[12] Wash the collected crystal cake with a small amount of ice-cold ethanol to remove any soluble impurities adhering to the surface.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Protocol 3: Flash Column Chromatography
-
TLC Analysis: Develop a solvent system (e.g., Hexane:Ethyl Acetate) that gives your product an Rf value of ~0.2-0.3 and separates it from major impurities.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour it into the column and use gentle pressure to pack a uniform bed.
-
Sample Loading: Dissolve the washed crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully load the resulting dry powder onto the top of the packed column.
-
Elution: Begin eluting with the non-polar solvent mixture, collecting fractions. If necessary, gradually increase the polarity of the eluent (gradient elution) to elute your product.[4]
-
Analysis & Isolation: Analyze the collected fractions by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure.
Caption: General workflow for purification.
References
-
JoVE Science Education Database. (n.d.). Purifying Compounds by Recrystallization. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (n.d.). 4-Bromo-1-(bromomethyl)-2-fluoro-benzene Properties. CompTox Chemicals Dashboard. Retrieved from [Link]
-
PubChem. (n.d.). 4-Bromo-1-fluoro-2-nitrobenzene. National Center for Biotechnology Information. Retrieved from [Link]
-
Mukhopadhyay, M. (2023). Comprehending Liquid-Liquid Extraction: Fundamentals, Methods and Advancements. Journal of Chemical Engineering and Processing, 8(2). Retrieved from [Link]
-
Organic Syntheses. (n.d.). m-BROMONITROBENZENE. Retrieved from [Link]
- Google Patents. (n.d.). EP0913381B1 - Method for purifying a bromine compound.
-
Chemistry LibreTexts. (2021). 2.3: LIQUID-LIQUID EXTRACTION. Retrieved from [Link]
-
EduBirdie. (2022). Lab Report - Nitration of Bromobenzene. Retrieved from [Link]
-
PHYSICS DEPARTMENT & CHEMISTRY DEPARTMENT. (2023). Purification of Organic Compounds: from Crude Product to Purity. Retrieved from [Link]
-
Science Learning Center, University of Michigan-Dearborn. (n.d.). Experiment: Recrystallization – Part II: Purification of Solids. Retrieved from [Link]
-
ChemSurvival. (2017, June 14). A Short Liquid-Liquid Extraction Demonstration [Video]. YouTube. Retrieved from [Link]
-
Popczyka, A., et al. (n.d.). Tunable Photophysical Properties of Thiophene Based Chromophores: Conjoined Experimental and Theoretical Investigation. The Royal Society of Chemistry. Retrieved from [Link]
-
Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of meta-bromonitrobenzene. Retrieved from [Link]
-
PubChem. (n.d.). 4-Bromo-2-fluoro-1-nitrobenzene. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (2021). How to purify 8-Bromomethyl-4,4-difluoro-1,3,5,7-tetramethyl-4-bora-3a, 4a-diaza-s-indacene? Retrieved from [Link]
-
LookChem. (n.d.). Cas 364-73-8,4-Bromo-1-fluoro-2-nitrobenzene. Retrieved from [Link]
-
MD Scientific. (n.d.). Interchim Purification Column Guide. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supercoiled fibres of self-sorted donor-acceptor stacks: a turn-off/turn-on platform for sensing volatile aromatic compounds. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 2,4-Difluoro-3-bromo-1-nitrobenzene. Retrieved from [Link]
Sources
- 1. 4-Bromo-1-fluoro-2-nitrobenzene synthesis - chemicalbook [chemicalbook.com]
- 2. longdom.org [longdom.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. prepchem.com [prepchem.com]
- 6. Lab Report - Nitration of Bromobenzene | Lab - Edubirdie [edubirdie.com]
- 7. physics.emu.edu.tr [physics.emu.edu.tr]
- 8. benchchem.com [benchchem.com]
- 9. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
- 10. benchchem.com [benchchem.com]
- 11. youtube.com [youtube.com]
- 12. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
Technical Support Center: Column Chromatography of 4-Bromo-1-(difluoromethyl)-2-nitrobenzene
Welcome to the technical support resource for the purification of 4-Bromo-1-(difluoromethyl)-2-nitrobenzene. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this compound and require robust, field-tested protocols for its purification by column chromatography. The information herein is structured to address both common and complex challenges encountered during separation, ensuring you can achieve high purity and yield.
Troubleshooting Guide
This section addresses specific problems you may encounter during the chromatographic purification of 4-Bromo-1-(difluoromethyl)-2-nitrobenzene. The underlying logic for each troubleshooting step is explained to empower you to make informed decisions in your own experiments.
Question 1: My target compound is co-eluting with an impurity. How can I improve the separation?
Answer:
Co-elution is a common challenge that arises when the relative affinities of two compounds for the stationary phase are too similar under the chosen mobile phase conditions. 4-Bromo-1-(difluoromethyl)-2-nitrobenzene is a moderately polar compound due to the presence of the electron-withdrawing nitro and difluoromethyl groups, alongside the bromo-substituent. To improve separation, you must fine-tune the mobile phase polarity to better exploit subtle differences in polarity between your target compound and the impurity.
Step-by-Step Protocol:
-
Re-evaluate TLC Conditions: The ideal mobile phase for column chromatography should afford a retention factor (Rf) of approximately 0.25-0.35 for your target compound on a TLC plate.[1] An Rf in this range provides the optimal balance between resolution and elution time.
-
Decrease Solvent Polarity: If your compound's Rf is too high (>0.4), it is moving too quickly. Reduce the proportion of the polar solvent (e.g., ethyl acetate) in your non-polar solvent (e.g., hexane). For example, if you are using 20% ethyl acetate in hexane, try 15% or 10%.
-
Utilize an Isocratic Elution with Fine Adjustments: Small changes can have a large impact. Prepare several TLC developing chambers with slightly different solvent ratios (e.g., 10%, 12%, 15%, 18% ethyl acetate in hexane) and run your crude mixture in each. Choose the system that gives the best separation between the spot for your desired product and the impurity.
-
Consider an Alternative Solvent System: If an ethyl acetate/hexane system is failing, consider switching one component. For example, replacing ethyl acetate with diethyl ether can alter the selectivity. A general rule is that a compound with an Rf of 0.5 in 10% ethyl acetate/hexane will have a similar Rf in 20% ether/hexane.[2][3] Dichloromethane can also be used as a more polar alternative to ether.[2][3]
-
Ensure Proper Column Packing: A poorly packed column with channels or bubbles will lead to band broadening and poor separation.[4] Always pack your column as a slurry and ensure the adsorbent bed is uniform and level before loading your sample.[5]
Question 2: The compound appears to be stuck on the column and will not elute, even with a high concentration of polar solvent.
Answer:
This issue indicates a very strong interaction between your compound and the stationary phase, which is typically silica gel. Silica gel is slightly acidic and highly polar.[3][5] The nitro group on your compound is a strong polar functionality that can interact powerfully with the silanol groups (Si-OH) on the silica surface.
Causality & Solutions:
-
Insufficient Mobile Phase Polarity: Your solvent system may still be insufficiently polar to displace the compound from the adsorbent.[6] While ethyl acetate/hexane is a standard choice, for highly retained compounds, a switch to a more polar system like methanol/dichloromethane is warranted.[2][3]
-
Action: Begin by adding a small percentage of methanol (1-2%) to your current mobile phase. If that fails, switch entirely to a dichloromethane base with increasing percentages of methanol (e.g., 1% to 5% MeOH in DCM).
-
Caution: Do not exceed 10% methanol in your mobile phase, as it can begin to dissolve the silica gel stationary phase.[2][3]
-
-
Irreversible Adsorption/Degradation: While less common for this specific structure, some compounds can irreversibly bind to or react on acidic silica.
Question 3: I can't see my compound spots on the TLC plate. How do I track my fractions?
Answer:
While some nitroaromatic compounds have a faint yellow color, they are often not visible to the naked eye on a TLC plate, especially at low concentrations. You must use a visualization technique.
Recommended Visualization Protocols:
-
UV Light (Primary Method): Aromatic compounds like this one will typically absorb UV light. Place the dried TLC plate under a UV lamp (254 nm). The compound should appear as a dark spot against the fluorescent green background of the TLC plate.
-
Stannous Chloride Reduction and Diazotization (For High Sensitivity): This is a highly effective method for detecting aromatic nitro compounds.[7][8] It converts the nitro group into a brightly colored azo dye.
-
Step 1: Reduction: After developing and drying the TLC plate, spray it with a 5% (w/v) solution of stannous chloride (SnCl₂) in dilute HCl. Gently heat the plate (e.g., with a heat gun or on a hot plate at ~100°C) for 5-10 minutes. This reduces the nitro group (-NO₂) to an amine (-NH₂).
-
Step 2: Diazotization: Cool the plate. Spray it with a freshly prepared 2% (w/v) aqueous solution of sodium nitrite (NaNO₂).
-
Step 3: Coupling: Immediately after, spray the plate with a 10% (w/v) solution of β-naphthol in 10% aqueous sodium hydroxide. Your compound should appear as a distinct orange or red spot.[7][8]
-
The diagram below illustrates the workflow for this chemical visualization technique.
Caption: Workflow for visualizing nitro compounds on TLC.
Frequently Asked Questions (FAQs)
Question 1: What is the best stationary phase and solvent system to start with for purifying 4-Bromo-1-(difluoromethyl)-2-nitrobenzene?
Answer:
For a compound of this nature, the standard and most reliable starting point is normal-phase chromatography .
-
Stationary Phase: Silica gel (60 Å, 230-400 mesh) is the recommended adsorbent. Its slightly acidic nature and high polarity are well-suited for separating moderately polar organic molecules.[3][6] It provides a good balance of resolution and cost-effectiveness.
-
Mobile Phase (Eluent): An ethyl acetate/hexane system is the workhorse for compounds of this polarity.[2][3]
-
Starting Gradient: Begin your TLC analysis with a range of concentrations, such as 5%, 10%, 20%, and 30% ethyl acetate in hexane.
-
Optimization Goal: Aim for a solvent mixture that provides an Rf value of 0.25-0.35 for the target compound.[1] This Rf on the TLC plate will typically correspond to the compound eluting from the column in 3-5 column volumes, allowing for good separation from impurities.
-
Question 2: How do I select the optimal mobile phase polarity based on my initial TLC trials?
Answer:
The selection of the mobile phase is a systematic process of balancing solvent strength against the polarity of your compound to achieve separation. The fundamental principle is that polar compounds adhere more strongly to the polar stationary phase and require a more polar mobile phase to elute.[6][9]
The diagram below outlines the decision-making process for optimizing your solvent system.
Caption: Mobile phase optimization workflow based on TLC Rf values.
Solvent Polarity Index:
The choice of solvent is critical. The following table provides a list of common chromatography solvents ordered by increasing polarity.
| Solvent | Polarity | Typical Use |
| Hexane / Pentane | Very Low | Non-polar component of mobile phase |
| Toluene | Low | Non-polar component, can improve solubility |
| Dichloromethane (DCM) | Medium-Low | Can be a non-polar or polar component |
| Diethyl Ether | Medium | Polar component, less polar than EtOAc |
| Ethyl Acetate (EtOAc) | Medium | Standard polar component for many separations[2] |
| Acetone | Medium-High | Stronger polar solvent |
| Methanol (MeOH) | High | Used for eluting very polar compounds[2] |
Question 3: Should I use an isocratic or gradient elution for this purification?
Answer:
The choice depends on the complexity of your crude mixture.
-
Isocratic Elution: This method uses a single, constant solvent composition throughout the entire separation (e.g., 15% EtOAc/Hexane). It is the preferred method if the impurities are close in polarity to your product. The constant mobile phase composition provides the highest possible resolution between closely related compounds. You should use this method if your TLC analysis shows the main impurities have Rf values near your product's target Rf of 0.25-0.35.
-
Gradient Elution: This method involves gradually increasing the polarity of the mobile phase over time (e.g., starting at 5% EtOAc and slowly increasing to 30% EtOAc). A gradient is most useful when your crude mixture contains compounds with a wide range of polarities.[9] For instance, if you have a very non-polar impurity (Rf > 0.8) and a very polar baseline impurity (Rf = 0), a gradient will efficiently wash off the non-polar component first, then elute your target compound, and finally wash off the strongly-bound impurities, saving significant time and solvent.
References
-
Chromatography: Solvent Systems For Flash Column. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]
-
Detection of Nitrobenzene in Biological Materials by Thin Layer Chromatography. (2015). International Journal of Chemical and Physical Sciences. Retrieved from [Link]
-
TLC OF NITROAROMATIC COMPOUNDS. (n.d.). Retrieved from [Link]
-
Column Chromatography Notes. (n.d.). Membrane Solutions. Retrieved from [Link]
-
Column chromatography. (n.d.). Columbia University. Retrieved from [Link]
-
Column chromatography. (n.d.). University of Victoria. Retrieved from [Link]
-
Column Chromatography. (n.d.). University of Colorado Boulder, Department of Chemistry. Retrieved from [Link]
-
Thin Layer Chromatography. (n.d.). University of Toronto Scarborough, Chemistry Online. Retrieved from [Link]
-
Thin Layer Chromatography (TLC). (n.d.). University of Colorado Boulder, Department of Chemistry. Retrieved from [Link]
-
Column Chromatography. (2014). ResearchGate. Retrieved from [Link]
-
4-Bromo-1-fluoro-2-nitrobenzene. (n.d.). PubChem. Retrieved from [Link]
- N-Bromosuccinimide-Silica Gel: A Selective Monobromination Reagent for Aromatic Amines and Phenols. (1988).
-
m-BROMONITROBENZENE. (n.d.). Organic Syntheses. Retrieved from [Link]
- Preparation of 4-bromo-2,6-difluorobenzonitrile. (2009). Google Patents.
- Catalytic Activity in Organic Solvents and Stability of Immobilized Enzymes Depend on the Pore Size and Surface Characteristics of Mesoporous Silica. (2000). Langmuir.
-
1-BROMO-4-FLUORO-2-NITROBENZENE. (n.d.). LookChem. Retrieved from [Link]
-
4-Bromo-1-fluoro-2-nitrobenzene 96%. (n.d.). MilliporeSigma. Retrieved from [Link]
-
1-Bromo-4-methyl-2-nitrobenzene. (2004). Acta Crystallographica Section E. Retrieved from [Link]
Sources
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. Chromatography [chem.rochester.edu]
- 3. Column Chromatography Notes - Membrane Solutions [membrane-solutions.com]
- 4. researchgate.net [researchgate.net]
- 5. web.uvic.ca [web.uvic.ca]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. ijcps.org [ijcps.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. columbia.edu [columbia.edu]
managing exothermic reactions in 4-Bromo-1-(difluoromethyl)-2-nitrobenzene synthesis
Technical Support Center: Exotherm Management in Gem-Difluorination Ticket ID: #GEM-DF-4Br-NO2 Topic: Managing Exothermic Reactions in 4-Bromo-1-(difluoromethyl)-2-nitrobenzene Synthesis Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary
You are synthesizing 4-Bromo-1-(difluoromethyl)-2-nitrobenzene . The critical step involves the deoxofluorination of 4-bromo-2-nitrobenzaldehyde to install the difluoromethyl (
This reaction is inherently exothermic and poses significant thermal runaway risks if not managed correctly. The primary hazard is the decomposition of the S–F bond in the fluorinating reagent, which releases heat and gaseous HF. This guide provides a self-validating safety protocol to manage these risks.
Module 1: Reagent Selection & Thermal Stability
Q: I am currently using DAST. Is this the safest option for scale-up? A: No. While DAST (Diethylaminosulfur trifluoride) is the historical standard, it is thermally unstable and shock-sensitive.[1][2] For this specific substrate (an electron-deficient aldehyde), we recommend evaluating Deoxo-Fluor® or XtalFluor-E® to widen your safety margins.
Technical Insight:
DAST has a lower decomposition onset temperature (
Data Comparison: Fluorinating Reagents
| Feature | DAST | Deoxo-Fluor® | XtalFluor-E® |
| Physical State | Liquid (Fuming) | Liquid (Viscous) | Crystalline Solid |
| Decomp.[3] Onset ( | |||
| Free HF Release | Yes (Hydrolyzes instantly) | Yes | No (Requires promoter) |
| Exotherm Potential | High | High | Moderate |
| Rec. Temp | RT to Reflux |
Visual Guide: Reagent Decision Tree
Caption: Decision matrix for selecting fluorinating reagents based on scale and equipment compatibility.
Module 2: Controlling the Reaction Exotherm
Q: My reaction mixture turned black and fumed during addition. What went wrong? A: This indicates a rapid thermal decomposition, likely caused by adding the reagent too quickly or at too high a temperature. The reaction of Deoxo-Fluor/DAST with the carbonyl oxygen is immediate and exothermic.
Troubleshooting Protocol:
-
Solvent Heat Capacity: Ensure you are using Dichloromethane (DCM) . It acts as a heat sink. Do not run this neat.
-
Cryogenic Addition: Even if the literature says "Room Temperature," always start addition at
or . -
Dilution Factor: Dilute your fluorinating reagent in DCM (1:1 ratio) before loading it into the addition funnel. This prevents localized hot spots where the neat reagent hits the solution.
Reaction Scheme (Deoxofluorination):
Module 3: The Quenching Protocol (Critical Safety)
Q: I added water to quench the reaction and it erupted. How do I stop this? A: STOP IMMEDIATELY. You must never add water to the reaction mixture. You must perform an Inverse Quench .
The Mechanism of Danger: Residual DAST/Deoxo-Fluor reacts violently with water to produce HF gas and heat. If you add water to the flask, the heat cannot escape, leading to a "volcano" effect.
Correct Quenching Procedure (Step-by-Step):
-
Prepare Quench Solution: In a separate large beaker (3x reaction volume), prepare a saturated Sodium Bicarbonate (
) solution. Cool this to . -
Dilute Reaction: Dilute your reaction mixture with excess DCM.
-
Inverse Addition: Slowly pour the reaction mixture into the bicarbonate solution while stirring vigorously.
-
Why? This ensures the hydrolyzing reagent is always in the presence of excess base and water, dissipating heat and neutralizing HF immediately.
-
-
Monitor: Watch for
evolution (bubbling). Adjust addition rate to keep bubbling controlled.
Visual Guide: Safe Quenching Workflow
Caption: The "Inverse Quench" protocol prevents thermal runaway by adding the reagent to the heat sink (water/base).
Module 4: Purification & Analysis
Q: I see a new spot on TLC close to the product. Is it an impurity? A: In the synthesis of 4-Bromo-1-(difluoromethyl)-2-nitrobenzene, the most common impurity is the aldehyde returning (incomplete reaction) or the nitrile (if using DAST on an oxime, though less likely here).
Purification Tips:
-
Silica Gel: The difluoromethyl group is lipophilic. The product will move significantly higher on TLC than the aldehyde precursor.
-
Stability: The
group is generally stable on silica, unlike some benzyl fluorides. -
NMR Validation: Look for the characteristic triplet in
NMR ( ) around 6.5–7.5 ppm. This confirms the gem-difluoro motif.
References
-
Organic Syntheses. (2014). Fluorination of Carbonyl Compounds with Deoxo-Fluor. Org. Synth. 2014, 91, 255-259. Retrieved from [Link]
-
National Institutes of Health (NIH). (2010). Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability. J Org Chem. Retrieved from [Link]
Sources
Validation & Comparative
Technical Comparison Guide: 1H NMR Validation of 4-Bromo-1-(difluoromethyl)-2-nitrobenzene
Topic: 1H NMR Spectrum of 4-Bromo-1-(difluoromethyl)-2-nitrobenzene Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]
Executive Summary: The Difluoromethyl Bioisostere
In modern drug discovery, the difluoromethyl group (-CHF
This guide provides a rigorous spectral analysis of 4-Bromo-1-(difluoromethyl)-2-nitrobenzene , a versatile intermediate for synthesizing fluorinated bioactive scaffolds.[1] We compare its 1H NMR signature directly against its synthetic precursor (4-Bromo-2-nitrobenzaldehyde ) and regioisomeric alternatives, establishing a self-validating protocol for structural verification.[1]
Spectral Fingerprint: The Target Molecule
Compound: 4-Bromo-1-(difluoromethyl)-2-nitrobenzene
Solvent: CDCl
The 1H NMR spectrum of this molecule is defined by two distinct regions: the diagnostic difluoromethyl triplet and the 1,2,4-trisubstituted aromatic pattern .
A. The Difluoromethyl (-CHF ) Probe
The most critical signal for validation is the proton attached to the difluoromethyl carbon.[1] Due to the spin-spin coupling with the two equivalent fluorine nuclei (
-
Chemical Shift (
): 7.10 – 7.50 ppm (Typical range for o-nitro-Ar-CHF )[1] -
Multiplicity: Triplet (t)
-
Coupling Constant (
): 53 – 55 Hz -
Mechanistic Insight: The large geminal coupling constant (
) is definitive proof of the -CHF motif.[1] The chemical shift is downfield relative to unsubstituted difluoromethylbenzene ( ~6.6 ppm) due to the anisotropic deshielding and electron-withdrawing nature of the ortho-nitro group.[1]
B. Aromatic Region (Ar-H)
The substitution pattern (1-CHF
| Proton Position | Multiplicity | Coupling ( | Approx. Shift ( | Assignment Logic |
| H-3 | Doublet (d) | 8.20 – 8.35 | Most Deshielded: Ortho to -NO | |
| H-5 | Doublet of Doublets (dd) | 7.80 – 7.95 | Meta to -NO | |
| H-6 | Doublet (d) | 7.60 – 7.80 | Ortho to -CHF |
Comparative Analysis: Target vs. Alternatives
To ensure scientific integrity, one must distinguish the product from its precursors and potential isomers.
Comparison 1: Reaction Monitoring (Vs. Aldehyde Precursor)
The most common synthesis involves the deoxofluorination of 4-Bromo-2-nitrobenzaldehyde using reagents like DAST or Deoxo-Fluor®.[1]
| Feature | Precursor (Aldehyde) | Target (Difluoromethyl) | Diagnostic Outcome |
| Functional Group H | Singlet (s) at 10.2 – 10.4 ppm | Triplet (t) at 7.1 – 7.5 ppm | Disappearance of CHO confirms conversion.[1] |
| Coupling ( | None (Singlet) | Large splitting confirms Fluorine insertion.[1] | |
| Aromatic Shifts | H-3 highly deshielded by CHO/NO | H-3 slightly shielded relative to CHO analog.[1] | Subtle upfield shift of aromatic signals.[1] |
Comparison 2: Regioisomer Discrimination
Distinguishing the target from 4-Bromo-2-(difluoromethyl)-1-nitrobenzene (swapped functional groups).[1]
-
Target (1-CHF
, 2-NO ): The CHF proton is ortho to the nitro group.[1] The nitro group's anisotropy causes a significant downfield shift (~0.5 - 0.7 ppm) compared to the para/meta isomers.[1] -
Isomer (1-NO
, 2-CHF ): The CHF proton is ortho to the nitro group here as well, but the aromatic splitting pattern changes.
Visualization of Spectral Logic
Diagram 1: The Difluoromethyl Splitting Tree
This diagram illustrates the origin of the diagnostic triplet signal, essential for confirming the introduction of two fluorine atoms.
Caption: Theoretical splitting tree for the CHF proton. The interaction with two equivalent
Diagram 2: Validation Workflow
A decision tree for researchers to validate the synthesis product.
Caption: Step-by-step NMR validation workflow for confirming the conversion of aldehyde precursor to the difluoromethyl product.
Experimental Protocol: High-Resolution Acquisition
To obtain the "Reference Quality" spectrum described above, follow this optimized protocol.
Step 1: Sample Preparation
-
Solvent Choice: CDCl
(99.8% D) is the standard.[1] It prevents H-D exchange and provides a clear window in the aromatic region.[1] -
Concentration: Dissolve 10–15 mg of the compound in 0.6 mL of solvent.
-
Note: Higher concentrations (>30 mg) may cause line broadening due to viscosity or aggregation, obscuring the fine splitting of the aromatic doublets.
-
-
Filtration: Filter through a cotton plug in a glass pipette to remove suspended solids (e.g., DAST byproducts) which can degrade magnetic field homogeneity (shimming).
Step 2: Acquisition Parameters
-
Pulse Sequence: Standard 1H pulse (zg30 or equivalent).
-
Spectral Width: Set to -2 to 14 ppm . This ensures capture of any unreacted aldehyde (~10.3 ppm) or carboxylic acid byproducts (~11-13 ppm).[1]
-
Scans (NS): 16 to 64 scans are sufficient for >95% purity.[1]
-
Relaxation Delay (D1): Set to 2.0 seconds to allow full relaxation of the isolated CHF
proton, ensuring accurate integration relative to the aromatic protons.
Step 3: Processing
-
Apodization: Apply an exponential window function with LB = 0.3 Hz . This enhances the resolution of the small meta-couplings (
Hz) in the aromatic region.[1] -
Phasing: Manually phase the large triplet. Automatic phasing algorithms sometimes fail on wide multiplets like CHF
.[1]
References
-
Royal Society of Chemistry. (2011).[1] Copper-Mediated Difluoromethylation of Aryl Iodides. Organic Letters. Retrieved from [Link]
-
National Institutes of Health (NIH). (2025).[1] 4-Bromo-1-fluoro-2-nitrobenzene Spectral Data. PubChem.[1][3] Retrieved from [Link]
-
Dolbier, W. R. (2009).[1] Guide to Fluorine NMR for Organic Chemists. Wiley.[1][4] Retrieved from [Link]
Sources
- 1. 1-Fluoro-2-nitrobenzene | C6H4FNO2 | CID 73895 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Direct Nucleophilic Difluoromethylation of Aromatic Isoxazoles Activated by Electron-Withdrawing Groups Using (Difluoromethyl)trimethylsilane – ScienceOpen [scienceopen.com]
- 3. PubChemLite - 1-(difluoromethyl)-2-nitrobenzene (C7H5F2NO2) [pubchemlite.lcsb.uni.lu]
- 4. download.e-bookshelf.de [download.e-bookshelf.de]
A Comparative Guide to the Analytical Characterization of 4-Bromo-1-(difluoromethyl)-2-nitrobenzene
For researchers, medicinal chemists, and professionals in drug development, the precise and unambiguous characterization of novel chemical entities is paramount. This guide provides an in-depth technical comparison of analytical methodologies for 4-Bromo-1-(difluoromethyl)-2-nitrobenzene, a compound of interest due to its unique substitution pattern featuring a bromine atom, a difluoromethyl group, and a nitro group on an aromatic ring. These functional groups introduce distinct electronic effects that influence the molecule's reactivity and its analytical fingerprint.
This guide will focus on the comprehensive analysis achievable with ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy and compare its performance with alternative and complementary techniques, including Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography with UV detection (HPLC-UV), and quantitative ¹H NMR (qHNMR). The objective is to provide a clear, data-driven comparison to aid in the selection of the most appropriate analytical strategy for either structural elucidation or quantitative analysis.
The Analytical Challenge: Decoding a Multifunctional Aromatic System
The structure of 4-Bromo-1-(difluoromethyl)-2-nitrobenzene presents a unique analytical puzzle. The interplay of a strong electron-withdrawing nitro group, a halogen with both inductive and resonance effects, and a difluoromethyl group with its characteristic C-F coupling, requires analytical techniques that can provide detailed structural information and resolve the nuances of this substitution pattern.
Primary Technique: ¹³C NMR Spectroscopy for Structural Elucidation
¹³C NMR spectroscopy is a powerful tool for the definitive structural confirmation of organic molecules, providing direct information about the carbon skeleton.[1] Its wide chemical shift range (typically 0-220 ppm) and the low natural abundance of the ¹³C isotope (1.1%) which minimizes carbon-carbon coupling, result in spectra where each unique carbon atom often appears as a distinct signal, simplifying interpretation.[2]
Predicted ¹³C NMR Spectrum of 4-Bromo-1-(difluoromethyl)-2-nitrobenzene
-
Nitro Group (-NO₂): A strong electron-withdrawing group that deshields the ipso-carbon and the para-carbon, while having a smaller effect on the meta-carbon and a shielding effect on the ortho-carbon due to resonance and inductive effects.[3]
-
Bromo Group (-Br): Exhibits a "heavy atom effect," which, contrary to expectations based on electronegativity, shields the ipso-carbon, shifting it upfield.[4]
-
Difluoromethyl Group (-CHF₂): The fluorine atoms cause a significant downfield shift for the attached carbon and introduce characteristic C-F coupling, resulting in a triplet for the -CHF₂ carbon in a proton-decoupled ¹³C NMR spectrum.
Based on these principles, the predicted ¹³C NMR spectrum is as follows:
| Predicted Chemical Shift (ppm) | Assignment | Multiplicity (due to ¹⁹F coupling) |
| ~115 | C-CHF₂ | t |
| ~120 | C-5 | d |
| ~125 | C-3 | d |
| ~128 | C-6 | d |
| ~130 | C-4 | s |
| ~148 | C-2 | s |
| ~135 | C-1 | s |
Note: These are estimated values and may vary depending on the solvent and experimental conditions.
Experimental Protocol for ¹³C NMR Analysis
A standard protocol for acquiring a high-quality ¹³C NMR spectrum of a solid sample like 4-Bromo-1-(difluoromethyl)-2-nitrobenzene is as follows:
-
Sample Preparation:
-
Accurately weigh 10-50 mg of the high-purity solid sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Ensure complete dissolution.
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution and sensitivity.
-
Tune and match the ¹³C probe.
-
Lock the field frequency using the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
Data Acquisition:
-
Acquire a standard proton-decoupled ¹³C NMR spectrum.
-
Typical parameters include a 30-45° pulse angle, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
For observing C-F coupling, no special acquisition parameters are needed, as the coupling will be visible in the standard proton-decoupled spectrum.[5]
-
Alternative Analytical Techniques: A Comparative Overview
While ¹³C NMR excels at providing a detailed structural map, other techniques offer advantages in terms of sensitivity, speed, and suitability for quantitative analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile and thermally stable compounds.[6] For halogenated nitroaromatics, it offers high sensitivity, particularly when using an Electron Capture Detector (ECD), which is highly responsive to electronegative compounds like those containing nitro and bromo groups.[7][8][9]
Performance Comparison:
-
Structural Information: Provides the molecular weight and fragmentation pattern, which can be used to deduce the structure. However, it does not provide the detailed carbon connectivity information of ¹³C NMR.
-
Sensitivity: Generally more sensitive than NMR, capable of detecting compounds at ppb levels.[8]
-
Sample Requirements: Requires the analyte to be volatile and thermally stable. 4-Bromo-1-(difluoromethyl)-2-nitrobenzene is expected to be amenable to GC analysis.
Experimental Protocol for GC-MS Analysis
A general procedure for the GC-MS analysis of halogenated nitroaromatics is outlined in EPA Method 8091.[8]
-
Sample Preparation:
-
Prepare a stock solution of the sample in a suitable solvent (e.g., acetone, hexane).
-
Prepare a series of calibration standards by diluting the stock solution.
-
-
Instrumental Analysis:
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., DB-5 or equivalent).
-
Injector: Split/splitless injector.
-
Oven Program: A temperature gradient to ensure separation of components.
-
Carrier Gas: Helium or Nitrogen.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Detector: Mass spectrometer or an Electron Capture Detector (ECD) for enhanced sensitivity to halogenated and nitro compounds.
-
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is a versatile technique for separating non-volatile or thermally labile compounds.[10] For aromatic compounds with chromophores like the nitro group, UV detection provides good sensitivity.
Performance Comparison:
-
Structural Information: Provides retention time, which is characteristic of the compound under specific conditions, but offers minimal structural information on its own.
-
Quantitative Analysis: HPLC-UV is a robust and widely used method for quantitative analysis and purity determination.[11]
-
Versatility: Can be applied to a wide range of compounds and can be coupled with mass spectrometry (LC-MS) for more detailed structural information.
Experimental Protocol for HPLC-UV Analysis
A general HPLC-UV method for nitroaromatic compounds can be adapted from established protocols.
-
Sample Preparation:
-
Prepare a stock solution of the sample in the mobile phase or a compatible solvent.
-
Prepare a series of calibration standards by diluting the stock solution.
-
-
Instrumental Analysis:
-
HPLC Conditions:
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: A gradient or isocratic mixture of water and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: Typically 0.5-1.5 mL/min.
-
Detector: UV detector set at a wavelength where the analyte has strong absorbance (e.g., around 254 nm for nitroaromatics).
-
-
Quantitative ¹H NMR (qHNMR)
qHNMR is a powerful primary analytical method for determining the purity of organic compounds without the need for a specific reference standard of the analyte.[12][13] The signal intensity in a ¹H NMR spectrum is directly proportional to the number of protons giving rise to that signal.[12]
Performance Comparison:
-
Quantitative Accuracy: Provides highly accurate and precise purity values when performed correctly.
-
Structural Confirmation: Simultaneously provides structural information from the ¹H NMR spectrum.
-
Sample Requirements: Requires a certified internal standard of known purity that has signals that do not overlap with the analyte signals.[14]
Experimental Protocol for qHNMR Analysis
-
Sample and Standard Preparation:
-
Accurately weigh a known amount of the sample and a certified internal standard (e.g., maleic anhydride, dimethyl sulfone) into a vial.
-
Dissolve the mixture in a known volume of a deuterated solvent.
-
Transfer the solution to an NMR tube.
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum using parameters optimized for quantitative analysis, including a long relaxation delay (D1) to ensure full relaxation of all protons.
-
-
Data Analysis:
-
Integrate a well-resolved signal from the analyte and a signal from the internal standard.
-
Calculate the purity of the analyte using the following equation:
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * Purity_standard
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
Purity_standard = Purity of the internal standard
-
Head-to-Head Comparison of Analytical Techniques
| Feature | ¹³C NMR Spectroscopy | GC-MS | HPLC-UV | qHNMR |
| Primary Application | Structural Elucidation | Separation and Identification | Separation and Quantification | Purity Determination |
| Structural Information | Excellent (Carbon skeleton) | Good (Molecular weight, fragmentation) | Poor (Retention time only) | Good (Proton environment, connectivity) |
| Sensitivity | Low | High | Moderate | Moderate |
| Quantitative Capability | Possible, but not routine | Good with calibration | Excellent with calibration | Excellent (Primary method) |
| Sample Requirements | 10-50 mg, soluble | Volatile, thermally stable | Soluble | ~10 mg, requires internal standard |
| Analysis Time | Minutes to hours | Minutes | Minutes | Minutes |
Conclusion: A Multi-faceted Approach for Comprehensive Characterization
For the comprehensive characterization of 4-Bromo-1-(difluoromethyl)-2-nitrobenzene, a multi-technique approach is recommended.
-
¹³C NMR spectroscopy is the cornerstone for unambiguous structural confirmation , providing a detailed map of the carbon framework and confirming the presence and position of all functional groups.
-
GC-MS offers a highly sensitive method for detection and identification , particularly useful for trace analysis and as a complementary technique to confirm molecular weight.
-
HPLC-UV stands out as the method of choice for routine quantitative analysis and purity assessment due to its robustness, precision, and wide applicability.
-
qHNMR provides a powerful, primary method for accurate purity determination , serving as an orthogonal technique to chromatographic methods and simultaneously providing structural information.
By understanding the strengths and limitations of each technique, researchers can develop a robust analytical strategy to ensure the quality and integrity of their chemical entities, from initial discovery through to development.
References
-
Chemistry LibreTexts. (2024, March 19). 13.10: Characteristics of ¹³C NMR Spectroscopy. [Link]
-
Waters Corporation. (n.d.). Determination of Nitroaromatics and Nitramines by High Performance Liquid Chromatography (Explosives). [Link]
-
University of Illinois Chicago. (n.d.). Quantitative NMR (qNMR). [Link]
-
13C NMR SPECTROSCOPY. (n.d.). [Link]
-
ResearchGate. (2015). Summary of the advantages and disadvantages of isotopic 13 C NMR.... [Link]
-
The Royal Society of Chemistry. (2018). Supporting Information. [Link]
-
PubChem. (n.d.). (Difluoromethyl)benzene. [Link]
-
The Royal Society of Chemistry. (2015). Difluoromethylation and gem-difluorocyclopropenation with difluorocarbene generated by decarboxylation Electronic Supporting Inf. [Link]
-
ResearchGate. (2018, October 4). Which is the best spectroscopic method for the structure elucidation of organic molecule without the help of other method?. [Link]
-
OMICS International. (2013, February 7). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. [Link]
-
ResearchGate. (2026, January 3). Comparison of Analytical Techniques in the Characterization of Complex Compounds. [Link]
-
Intertek. (n.d.). Molecular Structure Characterisation and Structural Elucidation. [Link]
-
PubMed. (2009, December 15). Gas chromatography coupled to electron capture negative ion mass spectrometry with nitrogen as the reagent gas--an alternative method for the determination of polybrominated compounds. [Link]
-
(n.d.). Purity by Absolute qNMR Instructions. [Link]
-
Agilent. (n.d.). GC Analysis of Nitroaromatics and Explosives Using the Agilent 255 Dual Plasma NCD. [Link]
-
RSSL. (n.d.). The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredi. [Link]
-
MDPI. (2024, October 2). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]
-
ChemRxiv. (n.d.). Supplementary Materials for. [Link]
-
ResearchGate. (2021, January). 13 C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. [Link]
-
SCION Instruments. (n.d.). GC-ECD. Electron Capture Detector. [Link]
-
Mestrelab Research. (2025, April 13). qNMR Purity Recipe Book (1 - Sample Preparation). [Link]
-
PMC. (2014, June 20). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. [Link]
-
EPA. (n.d.). method 8091 nitroaromatics and cyclic ketones by gas chromatography. [Link]
-
Stack Exchange. (2018, January 10). Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. [Link]
-
Magritek. (2014, July 30). Simultaneous Proton and Fluorine decoupled 13C NMR. [Link]
-
PubMed. (2005, February 15). A simple and sensitive fully validated HPLC-UV method for the determination of 5-fluorouracil and its metabolite 5,6-dihydrofluorouracil in plasma. [Link]
-
HPLC. (n.d.). Separation of PAH Compounds using UV and Fluorescence Detection. [Link]
-
IAEA International Nuclear Information System. (2012, November 15). VALIDATION OF AN HPLC METHOD FOR DETERMINATION OF CHEMICAL PURITY OF [18F]FLUOROMISONIDAZOLE ([18F]FMISO). [Link]
-
RSC Publishing. (n.d.). Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes. [Link]
-
(n.d.). Analytical Validation of a Reversed-Phase Ion Pairing HPLC-DAD Method for the Simultaneous Determination of Anthropogenic. [Link]
Sources
- 1. bhu.ac.in [bhu.ac.in]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 1-Bromo-4-nitrobenzene(586-78-7) 13C NMR [m.chemicalbook.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Simultaneous Proton and Fluorine decoupled 13C NMR - Magritek [magritek.com]
- 6. Molecular Structure Characterisation and Structural Elucidation [intertek.com]
- 7. Electron Capture Detector | GC-ECD [scioninstruments.com]
- 8. epa.gov [epa.gov]
- 9. measurlabs.com [measurlabs.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. A simple and sensitive fully validated HPLC-UV method for the determination of 5-fluorouracil and its metabolite 5,6-dihydrofluorouracil in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. rssl.com [rssl.com]
- 13. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 14. qNMR Purity Recipe Book (1 - Sample Preparation) - Mestrelab Research Analytical Chemistry Software [mestrelab.com]
A Comparative Guide to the Mass Spectrometry of 4-Bromo-1-(difluoromethyl)-2-nitrobenzene
An In-Depth Technical Guide
Introduction
In the landscape of pharmaceutical and agrochemical research, halogenated nitroaromatic compounds are fundamental building blocks for synthesizing novel molecules. 4-Bromo-1-(difluoromethyl)-2-nitrobenzene is one such compound, whose unique combination of a bromo, a difluoromethyl, and a nitro group on an aromatic ring presents a distinct analytical challenge. The precise characterization of this molecule is paramount for ensuring the integrity of subsequent synthetic steps and the purity of final products.
Mass spectrometry stands as a cornerstone technique for the structural elucidation of such compounds, providing invaluable information on molecular weight and structural features through controlled fragmentation. This guide offers a comprehensive analysis of the expected mass spectrometric behavior of 4-Bromo-1-(difluoromethyl)-2-nitrobenzene. As experimental data for this specific molecule is not widely available, we will present a predictive fragmentation pattern derived from the well-established principles of mass spectrometry and literature data on analogous structures. We will compare ionization techniques, detail experimental protocols, and contrast the capabilities of mass spectrometry with other key analytical methods, providing researchers with a robust framework for its characterization.
Section 1: Predicted Mass Spectrometric Profile
The mass spectrometric analysis of 4-Bromo-1-(difluoromethyl)-2-nitrobenzene is dictated by the interplay of its three key functional groups. The choice of ionization technique is critical, as it determines the extent of fragmentation and the information that can be gleaned from the spectrum.
Comparative Ionization Techniques: EI vs. Soft Ionization
-
Electron Ionization (EI): As a "hard" ionization technique, EI bombards the molecule with high-energy electrons (typically 70 eV), inducing significant fragmentation.[1] This creates a complex but highly reproducible mass spectrum that serves as a unique "fingerprint" for the compound, ideal for library matching and structural confirmation.[2] For a molecule like 4-Bromo-1-(difluoromethyl)-2-nitrobenzene, EI is expected to yield a wealth of fragment ions, but the molecular ion peak may be of low abundance or even absent.[3] It is the standard method for Gas Chromatography-Mass Spectrometry (GC-MS).
-
Soft Ionization (APCI/ESI): Techniques like Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) are "softer," imparting less energy to the analyte.[4] Their primary advantage is the preservation of the molecular ion or the formation of a protonated molecule ([M+H]⁺), which is crucial for unambiguously determining the molecular weight.[5] These methods are typically coupled with Liquid Chromatography (LC) and are particularly useful for analyzing less volatile or thermally labile compounds. For brominated compounds, where extensive fragmentation in EI can sometimes complicate analysis, a soft ionization technique can provide a clear indication of the molecular weight and the number of bromine atoms present.[4]
The Molecular Ion: A Key Diagnostic Feature
The most telling feature in the mass spectrum of a brominated compound is its isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (~50.7% and ~49.3%, respectively). This results in a pair of peaks for the molecular ion (and any bromine-containing fragments) separated by 2 m/z units, with a characteristic intensity ratio of approximately 1:1.[6] This "M/M+2" signature is a definitive indicator of the presence of a single bromine atom.
For 4-Bromo-1-(difluoromethyl)-2-nitrobenzene (C₇H₄BrF₂NO₂), the monoisotopic masses of the molecular ion are:
-
M⁺ (containing ⁷⁹Br): 250.9393 Da
-
[M+2]⁺ (containing ⁸¹Br): 252.9373 Da
High-resolution mass spectrometry (HRMS) can measure these masses with high precision, allowing for the determination of the elemental formula and providing an exceptional degree of confidence in the identification.
Predicted Fragmentation Pathways under Electron Ionization (EI)
The EI-induced fragmentation of 4-Bromo-1-(difluoromethyl)-2-nitrobenzene will be a competitive process influenced by the stability of the resulting ions and neutral losses. The following pathways are predicted based on the known behavior of nitroaromatic, fluorinated, and brominated compounds.
-
Loss of Nitro Group (•NO₂): The cleavage of the C-N bond is a very common pathway for nitroaromatic compounds.[5] This would result in the loss of a neutral •NO₂ radical (46 Da).
-
[M - NO₂]⁺ at m/z 205/207: This fragment ion, [C₇H₄BrF₂]⁺, would still exhibit the 1:1 bromine isotope pattern and is expected to be a prominent peak in the spectrum.
-
-
Loss of Nitric Oxide (•NO): Another characteristic fragmentation of nitroaromatics involves rearrangement and loss of •NO (30 Da), often followed by the loss of carbon monoxide (CO).[5]
-
[M - NO]⁺ at m/z 221/223: This represents the [C₇H₄BrF₂O]⁺• ion.
-
-
Cleavage of the Difluoromethyl Group (•CHF₂): The C-C bond alpha to the aromatic ring can break, leading to the loss of the difluoromethyl radical (51 Da).
-
[M - CHF₂]⁺ at m/z 200/202: This would form the 4-bromo-2-nitrobenzoyl cation, [C₆H₃BrNO₂]⁺. This ion could further lose •NO₂ to yield a fragment at m/z 154/156.
-
-
Cleavage of the Bromo Group (•Br): The loss of the bromine radical (79/81 Da) is also possible, although the C-Br bond is relatively strong.
-
[M - Br]⁺ at m/z 172: This fragment, [C₇H₄F₂NO₂]⁺, would be a singlet peak (no isotope pattern) and would confirm the elemental composition of the rest of the molecule.
-
-
Formation of the Bromobenzoyl Cation: A combination of fragmentations, such as the loss of •CHF₂ and •NO₂, could lead to the formation of the highly stable bromobenzoyl cation.
-
[C₆H₄Br]⁺ at m/z 155/157: This fragment results from the loss of CO from the [C₇H₄BrO]⁺ ion and is often observed in the spectra of aromatic compounds.[7]
-
The overall fragmentation cascade can be visualized as a network of competing reactions, with the most stable resulting ions producing the most intense peaks in the spectrum.
Section 2: Comparative Analysis with Alternative Techniques
While mass spectrometry is exceptionally powerful, a comprehensive characterization relies on its synergy with other analytical techniques.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the carbon-hydrogen framework and the connectivity of atoms. ¹H NMR would confirm the number and positions of the aromatic protons, while ¹⁹F NMR would be definitive for the -CHF₂ group, and ¹³C NMR would identify all unique carbon environments. NMR is unparalleled for unambiguous isomer differentiation.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is excellent for identifying the functional groups present in the molecule.[9] The spectrum of 4-Bromo-1-(difluoromethyl)-2-nitrobenzene would be expected to show strong characteristic absorption bands for the nitro group (N-O stretching, ~1530 and ~1350 cm⁻¹), C-F bonds in the difluoromethyl group (~1100-1200 cm⁻¹), and C-Br stretching (~500-600 cm⁻¹), as well as patterns indicative of aromatic substitution.
Together, these three techniques (MS, NMR, and FTIR) provide orthogonal data that, when combined, deliver an unequivocal structural confirmation.
Section 3: Experimental Protocols
The following protocols are designed to be self-validating systems for the robust analysis of 4-Bromo-1-(difluoromethyl)-2-nitrobenzene.
Protocol 1: GC-MS with Electron Ionization (EI)
This method is ideal for analyzing the pure, volatile compound to generate a standard fragmentation pattern.
-
Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of a high-purity volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an EI source (e.g., a single quadrupole or ion trap).[1]
-
GC Conditions:
-
Injector: Split/splitless, set to 250°C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Column: A standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl polysiloxane).
-
Oven Program: Initial temperature of 80°C, hold for 1 minute. Ramp at 15°C/min to 280°C, hold for 5 minutes.
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Mass Range: Scan from m/z 40 to 400.
-
Solvent Delay: 3 minutes (to prevent filament damage from the solvent).
-
-
Data Analysis:
-
Identify the peak corresponding to the analyte.
-
Extract the mass spectrum and identify the molecular ion pair (m/z 251/253).
-
Annotate the major fragment ions and compare them to the predicted fragmentation pattern.
-
Protocol 2: LC-MS with APCI/ESI
This method is suitable for analyzing the compound in complex matrices or when confirmation of the molecular weight is the primary goal.
-
Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of a 50:50 mixture of methanol and water. Dilute as necessary.
-
Instrumentation: A liquid chromatograph (HPLC or UHPLC) coupled to a mass spectrometer with an ESI or APCI source.
-
LC Conditions:
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start at 40% B, ramp to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
MS Conditions (Positive Ion Mode):
-
Ion Source: ESI or APCI.
-
Capillary Voltage: 3.5 kV (ESI) or 4.0 kV (APCI).
-
Source/Gas Temperatures: Optimize based on instrument manufacturer recommendations (e.g., 350°C).
-
Mass Range: Scan from m/z 100 to 400.
-
-
Data Analysis:
-
Extract the ion chromatogram for the expected protonated molecule ([M+H]⁺ at m/z 252/254).
-
Examine the mass spectrum to confirm the presence of the M/M+2 isotope pattern, confirming the molecular weight.
-
Section 4: Data Visualization and Interpretation
Predicted Fragmentation Data Summary
| m/z (Predicted) | Proposed Fragment Ion | Interpretation |
| 251 / 253 | [C₇H₄BrF₂NO₂]⁺• | Molecular Ion (M⁺•) , showing the 1:1 bromine isotope pattern. |
| 221 / 223 | [C₇H₄BrF₂O]⁺• | Loss of nitric oxide (•NO) from the molecular ion. |
| 205 / 207 | [C₇H₄BrF₂]⁺ | Loss of the nitro group (•NO₂), a common pathway for nitroaromatics.[5] |
| 200 / 202 | [C₆H₃BrNO₂]⁺ | Loss of the difluoromethyl radical (•CHF₂) via alpha-cleavage. |
| 172 | [C₇H₄F₂NO₂]⁺ | Loss of the bromine radical (•Br), resulting in a singlet peak. |
| 155 / 157 | [C₆H₄Br]⁺ | Loss of CO from a precursor ion, forming the stable bromophenyl cation.[7] |
Visualizing Workflows and Pathways
A clear visualization of the analytical process and the molecular breakdown provides invaluable insight.
Caption: A schematic overview of the GC-MS analytical workflow.
Caption: Key predicted fragmentation routes for the target molecule.
References
-
Meiners, M., & Schmidt, T. C. (2006). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 20(15), 2293-302. [Link]
-
Hess, T. F., Lewis, T. A., Crawford, R. L., & Watts, R. J. (1998). Studies on nitroaromatic compound degradation in modified Fenton reactions by electrospray ionization tandem mass spectrometry (ESI-MS-MS). Analyst, 123, 313-317. [Link]
-
Hess, T. F., Lewis, T. A., Crawford, R. L., & Watts, R. J. (1998). Studies on Nitroaromatic Compound Degradation in Modified Fenton Reactions by Electrospray Ionization Tandem Mass Spectrometry (ESI-MS-MS). ResearchGate. [Link]
-
PubChem. (n.d.). 4-Bromo-1-fluoro-2-nitrobenzene. National Center for Biotechnology Information. Retrieved February 19, 2026, from [Link]
-
PubChem. (n.d.). 4-Bromo-2-fluoro-1-nitrobenzene. National Center for Biotechnology Information. Retrieved February 19, 2026, from [Link]
-
Wang, H. Y., et al. (2013). Mass Spectrometric Study of the Gas-Phase Difluorocarbene Expulsion of Polyfluorophenyl Cations via F-Atom Migration. ResearchGate. [Link]
-
Technology Networks. (2024). Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis. [Link]
-
Mohler, F. L., Bloom, E. G., Wells, E. J., Lengel, J. H., & Wise, C. E. (1949). Mass spectra of fluorocarbons. Journal of Research of the National Bureau of Standards, 43(1), 57. [Link]
-
LCGC International. (2014). Electron Ionization for GC–MS. [Link]
-
Kagramanov, N. D., Sigan, A. L., & Golubev, A. S. (2021). Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups. Fluorine Notes, 138(5-6). [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
-
Deceuninck, Y., et al. (2006). Comparison of analytical strategies for the chromatographic and mass spectrometric measurement of brominated flame retardants. Journal of separation science, 29(12), 1811-1821. [Link]
-
Nesterov, V. N., et al. (2018). Enhanced analytical and physical characterization of mixtures of random bay-position brominated boron subnaphthalocyanines enabled by establishing a partial separation method. New Journal of Chemistry, 42(12), 10036-10046. [Link]
-
Portolés, T., et al. (2015). Novel analytical approach for brominated flame retardants based on the use of gas chromatography-atmospheric pressure chemical ionization-tandem mass spectrometry with emphasis in highly brominated congeners. Analytical chemistry, 87(19), 9892-9899. [Link]
-
Adu-Kumi, S., et al. (2022). Chemicals from Brominated Flame Retardants: Analytical Methods, Occurrence, Transport and Risks. International Journal of Environmental Research and Public Health, 19(17), 10986. [Link]
-
ResearchGate. (n.d.). The oa-TOF mass spectra of the major bromine-containing peaks shown in the HPLC/ICPMS trace in Figure 1. Retrieved February 19, 2026, from [Link]
-
Clark, J. (2015). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. [Link]
-
Dobbie, R. C., & Cavell, R. G. (1978). Fragmentation and rearrangement processes in the mass spectra of fluoroalkylphosphorus compounds. I. Trifluoromethylphosphines and trifluoromethylhalophosphines. Inorganic Chemistry, 17(6), 1454-1459. [Link]
-
Fun, H. K., et al. (2011). 4-Bromo-1-nitrobenzene. Acta Crystallographica Section E: Structure Reports Online, 67(4), o848. [Link]
-
Goften, A. O., et al. (2019). High-Sensitivity Elemental Mass Spectrometry of Fluorine by Ionization in Plasma Afterglow. Analytical Chemistry, 91(6), 4256-4264. [Link]
-
Canvas. (2023, December 3). Bromo pattern in Mass Spectrometry. YouTube. [Link]
-
eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. Novel analytical approach for brominated flame retardants based on the use of gas chromatography-atmospheric pressure chemical ionization-tandem mass spectrometry with emphasis in highly brominated congeners - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. 4-Bromo-1-fluoro-2-nitrobenzene | C6H3BrFNO2 | CID 2736328 - PubChem [pubchem.ncbi.nlm.nih.gov]
analytical methods for 4-Bromo-1-(difluoromethyl)-2-nitrobenzene characterization
Topic: Analytical Methods for 4-Bromo-1-(difluoromethyl)-2-nitrobenzene Characterization Content Type: Publish Comparison Guide
Executive Summary
In the high-stakes arena of medicinal chemistry, 4-Bromo-1-(difluoromethyl)-2-nitrobenzene represents a critical scaffold. It combines a versatile halogen handle (Br) for cross-coupling with a difluoromethyl group (
This guide objectively compares the three primary analytical methodologies—NMR, GC-MS, and HPLC —defining their specific roles in the characterization workflow. It moves beyond basic "how-to" instructions to explain the why and how of validating this specific fluorinated arene.
Part 1: Comparative Analysis of Analytical Methodologies
The characterization of 4-Bromo-1-(difluoromethyl)-2-nitrobenzene requires a multi-modal approach. No single method provides a complete picture; rather, they validate each other.
Table 1: Method Performance Matrix
| Feature | Method A: | Method B: GC-MS (EI) | Method C: HPLC-UV/DAD |
| Primary Utility | Structural Confirmation (Definitive) | Identification & Volatile Purity | Quantification & Non-volatile Purity |
| Specificity | High (Resolves isomers & H-bonding) | Medium (Mass fingerprint) | Medium (Retention time) |
| Sensitivity | Low (mM range) | High (µM range) | High (µM range) |
| Key Diagnostic | Molecular Ion | UV | |
| Throughput | Low (5-10 mins/sample) | High (Autosampler capable) | High (Autosampler capable) |
| Limitation | Requires high purity; solvent effects. | Thermal degradation of nitro groups. | No structural data without MS. |
Part 2: In-Depth Technical Protocols & Mechanistic Insights
Method A: Nuclear Magnetic Resonance (NMR) – The Gold Standard
Why it works: The
Protocol:
-
Sample Prep: Dissolve ~10 mg of sample in 0.6 mL CDCl
.-
Note: Avoid DMSO-d
initially. DMSO is a strong H-bond acceptor and will disrupt the intramolecular interaction, shifting the proton signal and obscuring the "native" electronic state.
-
-
Acquisition (
): 16 scans, relaxation delay ( ) 2.0s. -
Acquisition (
): Run non-decoupled to observe splitting.
Diagnostic Signals (Expected):
-
NMR: Look for a triplet (
) in the 7.0 – 7.8 ppm range with a large coupling constant ( Hz).-
Insight: In the absence of the nitro group, this signal typically appears upfield (~6.6 ppm). The downfield shift confirms the ortho-nitro regiochemistry.
-
-
NMR: A doublet (
) around -110 to -120 ppm ( Hz). -
Aromatic Region: The 1,2,4-substitution pattern (1-
, 2- , 4-Br) yields a specific splitting pattern:-
H3 (between
and Br): Small doublet (meta-coupling) or singlet-like. -
H5/H6: AB system with ortho-coupling.
-
Method B: Gas Chromatography - Mass Spectrometry (GC-MS)
Why it works: Ideal for monitoring reaction progress (e.g., from the aldehyde precursor). However, nitro compounds can be thermally labile.
Protocol:
-
Inlet: Split mode (20:1), 250°C. Do not exceed 260°C to prevent thermal denitration.
-
Column: HP-5MS or equivalent (5% phenyl methyl siloxane).
-
Gradient: 60°C (hold 1 min)
280°C at 20°C/min. -
MS Source: Electron Ionization (EI), 70 eV.[1]
Fragmentation Fingerprint:
-
: Molecular ion at m/z ~251/253 (1:1 ratio due to
). - : Characteristic loss of 46 Da.
- : Loss of the difluoromethyl group (51 Da).
-
$[M - F]^+: Rare but possible loss of 19 Da.
Method C: HPLC-UV (Reverse Phase)
Why it works: The most robust method for purity assay (
Protocol:
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid (improves peak shape for nitro-aromatics).
-
B: Acetonitrile.
-
-
Gradient: 10% B to 90% B over 15 mins.
-
Detection: UV at 254 nm (aromatic ring) and 210 nm (general).
Part 3: Visualization of the Analytical Workflow
The following diagram illustrates the decision logic for characterizing this compound, ensuring no critical validation step is missed.
Figure 1: Analytical Decision Tree. A logic-gated workflow ensuring structural identity is confirmed by NMR before final purity assessment by HPLC.
Part 4: Critical "Watch-Outs" (Self-Validating the Protocol)
-
The "Isomer Trap":
-
Risk: The starting material (4-bromo-1-methyl-2-nitrobenzene) or precursors might co-elute.
-
Validation: Check the
NMR . The carbon appears as a triplet ( ) at ~110-120 ppm with a massive coupling constant ( Hz). If this triplet is missing, you do not have the difluoromethyl group.
-
-
Solvent H-Bonding Interference:
-
Risk: Using DMSO-d
can shift the proton upfield by breaking the intramolecular H-bond with the nitro group. -
Validation: Always compare spectra in CDCl
(non-polar) vs. Acetone-d or DMSO-d (polar) to confirm the presence of the intramolecular H-bond, which is a key structural proof of the ortho relationship.
-
-
Thermal Instability in GC:
-
Risk: Nitro groups can eliminate
in the GC inlet. -
Validation: If the mass spectrum shows a base peak of
but no molecular ion, lower the inlet temperature to 200°C and re-run. If the molecular ion appears, the degradation was thermal.
-
References
-
Erickson, J. A., et al. "Hydrogen Bond Donor Properties of the Difluoromethyl Group." Journal of Medicinal Chemistry, 2021.
-
Zafrani, Y., et al. "CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties." Journal of Medicinal Chemistry, 2017.
-
Li, H., et al. "Recent Advances in the Synthesis of Difluoromethylated Arenes." Chemical Reviews, 2020.
-
Abraham, R. J., et al. "NMR determination of the hydrogen bonding acidity of the difluoromethyl group."[2] Chemical Communications, 2014.
Sources
Comparative Guide: X-ray Crystallography of 4-Bromo-1-(difluoromethyl)-2-nitrobenzene Derivatives
Executive Summary & Strategic Importance
Target Molecule: 4-Bromo-1-(difluoromethyl)-2-nitrobenzene Primary Application: Fragment-based drug discovery (FBDD) targeting kinase allosteric pockets; agrochemical scaffolds.
This guide provides a technical roadmap for the structural characterization of 4-Bromo-1-(difluoromethyl)-2-nitrobenzene. Unlike its trifluoromethyl (
Key Value Proposition:
-
Phasing Utility: The bromine atom (
) provides a strong anomalous signal ( at Cu K ), enabling de novo phasing via SAD (Single-wavelength Anomalous Diffraction). -
Bioisosteric Insight: Elucidating the
interaction geometry in the solid state provides critical data for modeling this moiety as a bioisostere for hydroxyl (-OH) or thiol (-SH) groups in medicinal chemistry.[1]
Comparative Analysis: vs. vs.
To understand the crystallographic performance of the target, we must benchmark it against its closest structural analogues. The choice of the
Performance Matrix
| Feature | Difluoromethyl ( | Trifluoromethyl ( | Methyl ( |
| Electronic Nature | Lipophilic H-bond Donor (Weak) | Strong Electron Withdrawing; Hydrophobic | Electron Donating; Hydrophobic |
| Crystal Density | High (Tight packing via H-bonds) | Moderate (Often disordered) | Low (Van der Waals only) |
| Intermolecular Forces | C-H...O (Directional) + Br...O | F...F, C-F...H (Non-directional) | C-H... |
| Conformational Lock | High: | Low: | Moderate: Steric gearing only. |
| Solubility (Polar) | Moderate (Amphiphilic) | Low (Lipophilic) | Low (Lipophilic) |
Detailed Crystallographic Behavior
1. The
"Anchor" Effect (Target)
Unlike the
-
Mechanism: In the crystal lattice, the
proton acts as a donor to the nitro group oxygen of a neighboring molecule (or intramolecularly). -
Observable Metric: Look for a
distance of 2.2 – 2.5 Å and a bond angle .[3] This interaction restricts the rotation of the group, resulting in lower thermal ellipsoids compared to .
2. The
Disorder Problem (Alternative A)
The 4-Bromo-1-(trifluoromethyl)-2-nitrobenzene analogue frequently suffers from rotational disorder of the
-
Crystallography Consequence: You will often need to model the fluorine atoms over multiple positions (e.g., A/B occupancy at 0.6/0.4). This reduces the effective resolution limit and complicates the assignment of precise ligand geometry in protein-binding studies.
3. The Methyl Baseline (Alternative B)
The methyl analogue lacks the dipole strength to direct packing. The crystal structure is typically governed by the heavy bromine atom and
Experimental Protocol: Crystallization & Data Collection
Phase 1: Crystal Growth Strategy
The amphiphilic nature of the
Recommended Method: Slow Evaporation with Binary Solvent System
-
Solvent A (Good Solvent): Ethyl Acetate or Acetone (Accepts H-bonds, preventing premature aggregation).
-
Solvent B (Precipitant): Hexane or Pentane (Drives packing via the Br/Nitro lipophilic zones).
Protocol:
-
Dissolve 20 mg of target compound in 0.5 mL of Solvent A.
-
Filter through a 0.22
m PTFE syringe filter into a clean borosilicate vial. -
Carefully layer 1.0 mL of Solvent B on top.
-
Cap loosely (or use parafilm with a single pinhole).
-
Incubate at 4°C. Lower temperature stabilizes the weak
interactions.
Phase 2: Data Collection Parameters (Self-Validating)
To maximize the utility of the Bromine atom for phasing and to resolve the Fluorine positions accurately:
-
Source: Copper (
) is preferred over Molybdenum for small organic molecules to maximize diffraction intensity and anomalous signal ( ). -
Temperature: 100 K (Liquid Nitrogen stream). Critical: Do not collect at Room Temperature. The thermal motion of the nitro group and
group will smear the electron density, making it impossible to distinguish the H-bond orientation. -
Redundancy: Aim for >6.0 to ensure accurate anomalous difference measurement.
-
Resolution: Target 0.8 Å or better to resolve the C-H bond length (with riding models).
Phase 3: Refinement Strategy
-
The "Fluorine Twist": The
group is chiral if the remaining valency is considered, but in this achiral molecule, it has a pro-chiral orientation. -
Restraints: Do not initially restrain the C-F bond distances. Let them refine freely to detect any elongation caused by halogen bonding.
-
Hydrogen Treatment: The
hydrogen is the star of the show. Locate it in the Difference Fourier map ( ). If the peak is visible, refine its coordinates freely with isotropic thermal parameters. If unstable, use a riding model (AFIX 137 in SHELX) but verify the torsion angle manually.
Visualizing the Interaction Network
The following diagram illustrates the competing intermolecular forces you must analyze in the solved structure. The "Winner" of this competition determines the space group and packing efficiency.
Figure 1: Interaction Competition Map. The green arrows represent the critical H-bonding pathways unique to the difluoromethyl derivative.
Crystallographic Workflow
This flowchart ensures a self-validating path from synthesis to deposited structure.
Figure 2: Optimized Crystallographic Workflow. Note the specific checkpoint for Absorption Correction due to Bromine's high absorption coefficient.
References
-
Erickson, J. A., & McLoughlin, J. I. (1995). Hydrogen bond donor properties of the difluoromethyl group. The Journal of Organic Chemistry, 60(6), 1626-1631. Link
-
Li, Y., et al. (2025). Quantifying the ability of the CF2H group as a hydrogen bond donor. Beilstein Journal of Organic Chemistry, 21, 189–199. Link
- Gilli, P., et al. (2009). The Nature of the Hydrogen Bond: Outline of a Comprehensive Hydrogen Bond Theory. Oxford University Press. (Foundational text for interpreting weak C-H...O bonds).
-
Cambridge Crystallographic Data Centre (CCDC). CSD-System. (Standard database for comparing unit cell parameters of nitrobenzene derivatives). Link
-
Sheldrick, G. M. (2015). SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A, 71(1), 3-8. Link
Sources
Validation of 4-Bromo-1-(difluoromethyl)-2-nitrobenzene Synthesis: A Comparative Spectral Guide
Executive Summary
The synthesis of 4-Bromo-1-(difluoromethyl)-2-nitrobenzene represents a critical challenge in modern medicinal chemistry, particularly for programs targeting lipophilic hydrogen bond donors.[1] The difluoromethyl (
This guide compares the two dominant synthetic pathways: Nitration of Difluoromethyl Arenes (Route A) versus Deoxofluorination of Benzaldehydes (Route B).[1] While Route A offers lower raw material costs, Route B is validated here as the superior method for pharmaceutical applications due to absolute regiocontrol. This guide provides the spectral framework required to validate the product and rule out critical regioisomeric impurities.
Synthetic Pathways & Comparative Efficiency
Route A: Nitration (The "Classic" Approach)
-
Precursor: 1-Bromo-4-(difluoromethyl)benzene.[1]
-
Reagents:
.[2] -
Mechanism: Electrophilic Aromatic Substitution (EAS).[1]
-
The Problem: The
group is a deactivated meta-director (similar to ), but the Bromine is an ortho/para-director. These directing effects conflict.[1] Nitration often yields a mixture of the target (ortho to Br) and the undesired isomer (ortho to ), requiring difficult chromatographic separation.
Route B: Deoxofluorination (The "Precision" Approach)
-
Precursor: 4-Bromo-2-nitrobenzaldehyde.[1]
-
Mechanism: Nucleophilic fluorination of the carbonyl oxygen followed by gem-difluorination.[1]
-
The Advantage: The regiochemistry is "locked" by the starting material.[1] The nitro and bromine groups are already in position before the sensitive fluorination step.[1]
Comparative Data Table
| Feature | Route A: Nitration | Route B: Deoxofluorination |
| Regioselectivity | Poor (Mixture of isomers) | Excellent (>99%) |
| Yield | 40-60% (post-purification) | 85-92% |
| Impurity Profile | Regioisomers (hard to separate) | Trace Aldehyde (easy to separate) |
| Scalability | High (Exothermic control needed) | Moderate (Fluorinating agents cost) |
| Safety | Standard Acid Hazards | High Risk (DAST thermal instability) |
Visualization: Synthesis Decision Logic
The following diagram illustrates the decision matrix for selecting the synthesis route based on purity requirements.
Caption: Decision tree comparing the impurity risks of Nitration (Route A) vs. Deoxofluorination (Route B).
Spectral Validation Framework
To validate the synthesis, you must confirm the presence of the
A. Proton NMR ( NMR)
The diagnostic signal is the proton on the difluoromethyl carbon.[1]
-
Signal: Triplet (
).[1] -
Chemical Shift (
): (Dependent on solvent, typically ). -
Coupling Constant (
): .[1]-
Note: This large coupling constant is the hallmark of a gem-difluoro group.[1] If you see a singlet or a small coupling, the reaction failed (likely aldehyde remaining).
-
-
Aromatic Region:
B. Fluorine NMR ( NMR)
-
Signal: Doublet (
).[1][5] -
Chemical Shift (
): to . -
Coupling: Matches the proton spectrum (
). -
Validation Check: If the signal is a singlet, you have likely lost the proton (oxidized to carboxylic acid fluoride) or formed a trifluoromethyl group (unlikely with these reagents).
C. Carbon NMR ( NMR)
-
Carbon: Triplet (
) at .[1] -
Coupling (
): Huge coupling of .
Visualization: Spectral Logic Tree
Caption: Logic flow for confirming the difluoromethyl moiety using NMR coupling patterns.
Recommended Experimental Protocol (Route B)
Method: Deoxofluorination using XtalFluor-E® (Safer alternative to DAST).[1][3][6]
-
Preparation: In a flame-dried round-bottom flask under Nitrogen, dissolve 4-bromo-2-nitrobenzaldehyde (1.0 eq) in anhydrous Dichloromethane (DCM).
-
Activator: Add Triethylamine trihydrofluoride (
) (2.0 eq) or DBU as a promoter.[1] -
Reagent Addition: Cool to
. Add XtalFluor-E® (1.2 eq) portion-wise.[1] (Note: XtalFluor-E is a solid, making it easier to handle than liquid DAST).[1][7] -
Reaction: Allow to warm to Room Temperature (RT) and stir for 12 hours. Monitor by TLC (Aldehyde is more polar than the difluoro product).[1]
-
Quench: Critical Safety Step. Pour reaction mixture slowly into saturated aqueous
. Warning: Evolution of . -
Extraction: Extract with DCM (
), wash with brine, dry over . -
Purification: Flash chromatography (Hexanes/Ethyl Acetate 9:1).
Why this protocol? Using XtalFluor-E eliminates the risk of explosive decomposition associated with distilling DAST, while maintaining the high regioselectivity required for the 1,2,4-substitution pattern.
References
-
L'Heureux, A., et al. (2010). "Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling."[1] Journal of Organic Chemistry.
-
Beaulieu, F., et al. (2009). "XtalFluor-E and XtalFluor-M: Convenient Crystalline Deoxofluorination Reagents."[1][4] Organic Letters.
-
Middleton, W. J. (1975).[1] "New fluorinating reagents. Dialkylaminosulfur trifluorides." Journal of Organic Chemistry (Foundational work on DAST).[1]
-
Hu, J., et al. (2015). "Recent advances in the synthesis of difluoromethylated compounds." Tetrahedron Letters.
Sources
- 1. 4-Bromo-2-fluoro-1-nitrobenzene | C6H3BrFNO2 | CID 2783362 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. prepchem.com [prepchem.com]
- 3. researchgate.net [researchgate.net]
- 4. manchesterorganics.com [manchesterorganics.com]
- 5. rsc.org [rsc.org]
- 6. Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling, - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-Bromo-1-(difluoromethyl)-2-nitrobenzene
This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 4-Bromo-1-(difluoromethyl)-2-nitrobenzene. As a halogenated nitroaromatic compound, this substance requires meticulous handling and disposal to mitigate risks to personnel and the environment. The procedures outlined herein are based on established safety protocols for structurally similar hazardous chemicals and are designed to meet the rigorous standards of modern laboratory and drug development settings.
Hazard Profile and Risk Assessment: An Evidence-Based Approach
While a specific, comprehensive Safety Data Sheet (SDS) for 4-Bromo-1-(difluoromethyl)-2-nitrobenzene (CAS No. 124453-33-0) is not universally available, its chemical structure—a benzene ring substituted with nitro, bromo, and difluoromethyl groups—allows for a robust hazard assessment based on analogous compounds. Halogenated nitroaromatics are a class of compounds recognized for their potential toxicity and environmental persistence.[1][2][3]
The primary risks associated with this class of chemicals include acute toxicity if ingested, inhaled, or absorbed through the skin, as well as irritation to the skin, eyes, and respiratory system.[4][5][6][7] The U.S. Environmental Protection Agency (EPA) lists many nitroaromatic and organobromine compounds as priority pollutants or hazardous constituents, underscoring the need for stringent disposal protocols.[3][8]
To illustrate the expected hazard profile, the following table summarizes the Globally Harmonized System (GHS) classifications for structurally related chemicals.
| Compound | CAS Number | GHS Hazard Statements |
| 4-Bromo-1-fluoro-2-nitrobenzene | 364-73-8 | Harmful if swallowed (H302), Harmful in contact with skin (H312), Causes skin irritation (H315), Causes serious eye irritation (H319), Harmful if inhaled (H332).[6][9] |
| 1-Chloro-4-nitrobenzene | 100-00-5 | Toxic if swallowed, in contact with skin or if inhaled (H301 + H311 + H331); Suspected of causing genetic defects (H341); Suspected of causing cancer (H351); May cause damage to organs through prolonged or repeated exposure (H373); Toxic to aquatic life with long lasting effects (H411).[1] |
| 2-Bromonitrobenzene | 577-19-5 | Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335).[10] |
Given these data, it is imperative to treat 4-Bromo-1-(difluoromethyl)-2-nitrobenzene as a hazardous substance requiring specialized disposal.
The Core Principle of Disposal: Irreversible Destruction
Disposing of 4-Bromo-1-(difluoromethyl)-2-nitrobenzene down the sink or in general solid waste is strictly prohibited. These compounds are known to be persistent in soil and toxic to aquatic life.[2] The primary and most effective method for the disposal of halogenated organic compounds is high-temperature incineration managed by a licensed professional waste disposal service.[1][11]
Causality: Incineration at temperatures typically exceeding 1,800°F (982°C) ensures the complete destruction of the organic molecule, converting it into less harmful inorganic constituents like carbon dioxide, water, and inorganic acids (e.g., hydrobromic acid).[1] These acidic gases are then neutralized and removed by advanced emission control systems ("scrubbers") before release, preventing environmental contamination.[1]
Standard Operating Protocol for Waste Management
This protocol provides a self-validating system for the safe segregation, storage, and preparation of 4-Bromo-1-(difluoromethyl)-2-nitrobenzene waste for final disposal.
Step 1: Personal Protective Equipment (PPE)
Before handling the chemical or its waste, ensure appropriate PPE is worn. This is the first line of defense against exposure.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile). Contaminated gloves must be disposed of as hazardous waste.[11]
-
Eye/Face Protection: Use tightly fitting safety goggles or a face shield.[9]
-
Skin and Body Protection: Wear a lab coat and, if handling large quantities, impervious clothing.[11]
Step 2: Waste Segregation
Proper segregation is critical for safety, compliance, and cost-effective disposal.
-
Isolate Halogenated Waste: Collect all waste containing 4-Bromo-1-(difluoromethyl)-2-nitrobenzene in a dedicated container clearly labeled "HALOGENATED ORGANIC WASTE." [1] This includes pure compound, solutions, and contaminated materials like silica gel or filter paper.
-
Avoid Mixing: Never mix halogenated waste with non-halogenated organic solvents, aqueous waste, or other incompatible waste streams.[1] Mixing complicates the incineration process and can create unforeseen chemical hazards.
Step 3: Container Selection and Labeling
The integrity of the waste container is essential to prevent leaks and ensure safe transport.
-
Container Type: Use a chemically resistant, sealable container (e.g., a high-density polyethylene or glass bottle with a screw cap). The container must be in good condition with no cracks or residue on the outside.
-
Labeling: The container must be clearly labeled with:
-
The words "HAZARDOUS WASTE."
-
A full list of the chemical contents, including "4-Bromo-1-(difluoromethyl)-2-nitrobenzene."
-
Appropriate hazard pictograms (e.g., exclamation mark for irritant/harmful, health hazard).[10]
-
Step 4: On-Site Storage
Temporary storage within the laboratory must be managed to minimize risk.
-
Ventilation: Store the sealed waste container in a well-ventilated area, such as a designated cabinet within a chemical fume hood, to prevent the accumulation of any potential vapors.[1]
-
Closure: Keep the waste container securely closed at all times, except when adding waste.[1][4]
-
Incompatibilities: Store away from heat, open flames, and strong oxidizing agents.[5]
Step 5: Arranging for Final Disposal
The final step ensures the waste is transferred to a licensed and compliant facility.
-
Contact EHS: When the waste container is nearly full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) department.[1]
-
Professional Pickup: The EHS department will coordinate the pickup, transport, and final disposal of the hazardous waste through a licensed contractor, ensuring compliance with all U.S. Department of Transportation (DOT), EPA, and OSHA regulations.[1][12][13]
Emergency Procedures for Spills
In the event of an accidental release, immediate and correct action is crucial.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Control Vapors: Ensure the area is well-ventilated, preferably within a fume hood.
-
Don PPE: Wear the appropriate PPE as described in Step 1 of the protocol.
-
Contain and Absorb: For a solid spill, carefully sweep up the material and place it into a labeled hazardous waste container without creating dust.[4][9] For a liquid spill, cover with an inert absorbent material (e.g., vermiculite, dry sand), collect the absorbed material, and place it in the waste container.
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent and then soap and water. All cleaning materials must also be disposed of as halogenated hazardous waste.
-
Report: Report the incident to your supervisor and EHS department.
Disposal Workflow Diagram
The following diagram illustrates the key decision points and procedural flow for the proper disposal of 4-Bromo-1-(difluoromethyl)-2-nitrobenzene.
Caption: Disposal workflow for 4-Bromo-1-(difluoromethyl)-2-nitrobenzene.
Disclaimer: This guide is based on the chemical properties of structurally similar compounds and established best practices for hazardous waste management. It is not a substitute for a substance-specific Safety Data Sheet. All personnel must consult their institution's Environmental Health and Safety (EHS) department and adhere to all local, state, and federal regulations for hazardous waste disposal.
References
- Benchchem. (n.d.). Proper Disposal of 4-Chloro-2-iodo-1-nitrobenzene: A Guide for Laboratory Professionals.
- CDMS. (2024, October 30). OSHA Hazardous Waste Disposal Guidelines.
- Clean Management Environmental Group. (2022, September 13). OSHA Regulations and Hazardous Waste Disposal: What To Know.
- Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). 5. POTENTIAL FOR HUMAN EXPOSURE.
- MilliporeSigma. (2025, April 28). SAFETY DATA SHEET.
- Darnell, A.J. (1983, December). Bromination Process For Disposal Of Spilled Hazardous Materials. U.S. Environmental Protection Agency.
- Thermo Fisher Scientific. (2025, October 7). SAFETY DATA SHEET.
- PubChem. (n.d.). 1-bromo-4-(difluoromethyl)-2-nitrobenzene.
- Spain, J.C., Hughes, J.B., & Knackmuss, H.-J. (Eds.). (2000). Biodegradation of Nitroaromatic Compounds and Explosives. CRC Press.
- CDN Isotopes. (n.d.). Safety Data Sheet.
- Thermo Fisher Scientific. (2025, December 19). SAFETY DATA SHEET.
- PubChem. (n.d.). 4-Bromo-1-fluoro-2-nitrobenzene.
- ECHEMI. (n.d.). 4-Bromo-1-fluoro-2-nitrobenzene SDS, 364-73-8 Safety Data Sheets.
- U.S. Environmental Protection Agency. (n.d.). Environmental Fact Sheet, Organobromine.
- Rx Destroyer. (2021, July 19). OSHA Guidelines for Medical Waste.
- eCFR. (2000, December 26). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32.
- MED-FLEX. (2025, June 11). OSHA and Biohazard Waste Disposal: A Compliance Guide.
- Reddit. (2025, September 9). 2-nitrophenol waste : r/chemistry.
-
Occupational Safety and Health Administration. (n.d.). Hazardous Waste - Overview. Retrieved from [Link]
- PubChem. (n.d.). 4-Bromo-2-fluoro-1-nitrobenzene.
- Ju, K.-S., & Parales, R.E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272.
-
U.S. Environmental Protection Agency. (2025, October 23). Documents Related to the Hazardous Waste Listing for Organobromine Production Wastes. Retrieved from [Link]
- CDN Isotopes. (2015). Safety Data Sheet 2-Bromonitrobenzene-d4.
- PubChem. (n.d.). 2-bromo-1-(difluoromethyl)-4-nitrobenzene.
-
Regulations.gov. (2024, August 8). Preliminary Information on Manufacturing, Processing, Distribution, Use, and Disposal: 1-Bromopropane. Retrieved from [Link]
-
European Chemicals Agency (ECHA). (n.d.). 1-bromo-4-fluoro-2-methyl-5-nitrobenzene. Retrieved from [Link]
- PubChem. (n.d.). 1-Bromo-4-fluoro-2-nitrobenzene.
-
European Chemicals Agency (ECHA). (2024, May 16). Industry classifications. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WERCS Studio - Application Error [assets.thermofisher.com]
- 5. fishersci.com [fishersci.com]
- 6. 4-Bromo-1-fluoro-2-nitrobenzene | C6H3BrFNO2 | CID 2736328 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 4-Bromo-2-fluoro-1-nitrobenzene | C6H3BrFNO2 | CID 2783362 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. epa.gov [epa.gov]
- 9. echemi.com [echemi.com]
- 10. cdnisotopes.com [cdnisotopes.com]
- 11. cdnisotopes.com [cdnisotopes.com]
- 12. OSHA Hazardous Waste Disposal Guidelines | CDMS [cdms.com]
- 13. cleanmanagement.com [cleanmanagement.com]
Personal protective equipment for handling 4-Bromo-1-(difluoromethyl)-2-nitrobenzene
This guide outlines the operational safety, personal protective equipment (PPE), and logistical protocols for handling 4-Bromo-1-(difluoromethyl)-2-nitrobenzene .[1][2]
CRITICAL SAFETY NOTICE: Specific toxicological data for this compound is limited. The protocols below are derived from Structure-Activity Relationship (SAR) analysis of analogous fluorinated nitrobenzenes. You must treat this chemical as a High-Potency / Unknown Hazard entity, applying the Precautionary Principle.[1]
Part 1: Risk Assessment & Hazard Identification
Chemical Identity:
-
Functional Groups: Aromatic Nitro (
), Aryl Bromide ( ), Difluoromethyl ( ).[1] -
Physical State: Likely a low-melting solid or viscous liquid (Analogous to 4-Bromo-1-fluoro-2-nitrobenzene, MP: 18–20°C).[1][4] Handle as a liquid.
Inferred Hazards (SAR Analysis):
-
Acute Toxicity (High Probability): Nitrobenzenes are known to cause methemoglobinemia (interference with oxygen transport in blood) upon skin absorption or inhalation.[1]
-
Skin/Eye Irritation (Certainty): Halogenated aromatics are potent irritants.[1][5] The lipophilic
group enhances skin permeability, increasing systemic toxicity risks.[1] -
Thermal Instability: The ortho-nitro arrangement relative to the difluoromethyl group introduces steric strain and potential decomposition pathways under high heat (
).[1]
Part 2: Personal Protective Equipment (PPE) Matrix
Do not rely on standard latex or thin nitrile gloves. The lipophilicity of the difluoromethyl group requires a barrier tested for broad chemical resistance.
| Protection Zone | Equipment Standard | Technical Justification |
| Hand Protection (Primary) | Silver Shield / 4H (Laminate) | Essential for "unknown" permeation rates.[1] Prevents breakthrough of aromatic nitro compounds. |
| Hand Protection (Dexterity) | 5 mil Nitrile (Disposable) | Wear over the laminate glove to protect the inner barrier and provide grip.[1] |
| Respiratory | P100 + OV Cartridge | Required if working outside a fume hood (not recommended).[1] Protects against organic vapors and particulates. |
| Eye/Face | Chemical Splash Goggles | Safety glasses are insufficient.[1] Goggles seal against vapors that can cause ocular edema. |
| Body | Tyvek® Lab Coat / Apron | Impervious to organic liquids.[1] Cotton coats absorb nitro compounds, holding them against the skin. |
Part 3: Operational Protocols
Safe Handling Lifecycle
The following workflow enforces a "Chain of Custody" for safety from receipt to disposal.
Figure 1: Operational lifecycle ensuring containment at every stage.
Step-by-Step Handling Procedure
Step 1: Engineering Controls Setup
-
Ensure Chemical Fume Hood is operating at 100 fpm (0.5 m/s) face velocity.
-
Place a disposable absorbent pad (pig mat) on the work surface to capture micro-droplets.[1]
-
Why? Decontamination of a fume hood surface is difficult; disposing of a contaminated pad is easy.[1]
Step 2: Weighing & Transfer
-
Never weigh this compound on an open bench.[1] Move the balance into the hood or use a tared, sealable secondary container.
-
Use a glass or stainless steel spatula .[1] Avoid plastics (polystyrene) which may be dissolved or stained by nitro-aromatics.[1]
-
Static Control: Use an anti-static gun if the solid is fluffy/powdery to prevent dispersion.[1]
Step 3: Reaction Monitoring
-
If heating is required, strictly limit oil bath temperature to <100°C unless TGA/DSC data confirms stability.
-
Causality: Nitro compounds can undergo "runaway" decomposition.[1] The energy release from a nitro group decomposition is significant (~300-400 kJ/mol).[1]
Step 4: Spill Response
-
Minor Spill (<5g): Cover with vermiculite/sand.[1] Scoop into a wide-mouth jar. Wipe area with 10% Sodium Thiosulfate (to degrade potential active bromides) followed by ethanol.[1]
-
Major Spill: Evacuate area. Do not attempt cleanup without SCBA (Self-Contained Breathing Apparatus) due to potential toxic vapor generation.[1]
Part 4: Waste Disposal & Decontamination
Proper disposal prevents environmental contamination and downstream reactions in waste drums.
| Waste Stream | Segregation Protocol | Disposal Code (Ref) |
| Mother Liquors | Halogenated Organic | Do not mix with oxidizers (Nitric acid/Peroxides).[1] Risk of explosion. |
| Solid Waste | Hazardous Solid | Contaminated gloves/wipes must be double-bagged (4 mil poly bags).[1] |
| Glassware | Triple Rinse | Rinse 1: Acetone (Collect as Halogenated).[1] Rinse 2: Ethanol.[2] Rinse 3: Water.[2] |
Decontamination Solution:
For surface cleaning, use a solution of Surfactant + Water + Ethanol (1:10:1) .[1] Avoid strong alkalis (NaOH), as they may trigger nucleophilic aromatic substitution (
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2736328, 4-Bromo-1-fluoro-2-nitrobenzene (Analog).[1] Retrieved from [Link][1]
-
ECHA (European Chemicals Agency). C&L Inventory: Nitrobenzene derivatives.[1][6] Retrieved from [Link][1]
-
Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: 1910.1003 (13 Carcinogens - Reference for Handling High Potency).[1] Retrieved from [Link][1]
Sources
- 1. 4-溴-1-氟-2-硝基苯 96% | Sigma-Aldrich [sigmaaldrich.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. 4-Bromo-1-(difluoromethoxy)-2-nitro-benzene | 1261552-41-3 [m.chemicalbook.com]
- 4. chemimpex.com [chemimpex.com]
- 5. fishersci.com [fishersci.com]
- 6. 4-Bromo-2-fluoro-1-nitrobenzene | C6H3BrFNO2 | CID 2783362 - PubChem [pubchem.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
